molecular formula C7H3F2NO4 B1430965 2,3-Difluoro-4-nitrobenzoic acid CAS No. 1806370-35-3

2,3-Difluoro-4-nitrobenzoic acid

Cat. No.: B1430965
CAS No.: 1806370-35-3
M. Wt: 203.1 g/mol
InChI Key: MNVKJEDUWUEZEQ-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H3F2NO4 and its molecular weight is 203.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Difluoro-4-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-4-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-5-3(7(11)12)1-2-4(6(5)9)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVKJEDUWUEZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2,3-Difluoro-4-nitrobenzoic Acid as a Strategic Scaffold in Medicinal Chemistry

[1]

Executive Summary

2,3-Difluoro-4-nitrobenzoic acid is a highly specialized fluorinated building block used primarily in the synthesis of fused heterocyclic systems.[1] Its unique substitution pattern—featuring two fluorine atoms and a nitro group—creates a "chemical toggle" that allows for highly regioselective nucleophilic aromatic substitution (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

DGAT2 inhibitorsfluoroquinolone-like antibacterials1

Physicochemical Profile

The following data aggregates predicted and experimental values for CAS 1806370-35-3.

PropertyValueNotes
CAS Number 1806370-35-3 Distinct from 2,4-difluoro-5-nitro isomer.
Molecular Formula ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight 203.10 g/mol
Appearance Off-white to pale yellow solidNitro group imparts yellow hue.
Melting Point 147–148 °CExperimental range (approximate).
Boiling Point 368.5 ± 42.0 °CPredicted at 760 mmHg.[1]
Density 1.661 ± 0.06 g/cm³High density due to difluoro substitution.[1]
pKa 2.03 ± 0.13Highly acidic due to electron-withdrawing groups.
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water.[1]

Synthetic Routes & Manufacturing

The synthesis of 2,3-difluoro-4-nitrobenzoic acid requires overcoming significant regioselectivity challenges.[1] Direct nitration of 2,3-difluorobenzoic acid often yields a mixture of isomers (4-nitro and 5-nitro).[1] The industrial "Route of Choice" utilizes an oxidation strategy to ensure isomeric purity.[1]

Route A: Oxidation of 2,3-Difluoro-4-nitrotoluene (High Purity)

This method avoids the ambiguity of electrophilic aromatic substitution by establishing the nitro position prior to carboxylic acid formation.[1]

  • Starting Material: 2,3-Difluorotoluene.[1]

  • Nitration: Nitration under controlled conditions yields 2,3-difluoro-4-nitrotoluene (major isomer due to steric and electronic directing effects).[1]

  • Oxidation: The methyl group is oxidized to the carboxylic acid using ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     or 
    
    
    /Vanadium catalyst.
    • Advantage:[1][2][3][4] Yields the pure 4-nitro isomer without difficult chromatographic separation.

Route B: Direct Nitration (Laboratory Scale)[1]
  • Reagents: Fuming ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , concentrated 
    
    
    .
  • Mechanism: The carboxyl group at C1 directs meta (to C3/C5).[1] The fluorine at C2 directs para (to C5).[1] The fluorine at C3 directs ortho (to C2/C4).[1]

  • Challenge: Competition between C5 and C4 leads to mixtures requiring recrystallization.[1]

Reactivity & Functionalization Logic

The core value of this scaffold lies in its Regioselective ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 Reactivity1
The "Ortho-Effect" Mechanism[1]
  • Activation: The nitro group withdraws electron density, making the ring electrophilic.[1]

  • Discrimination: Nucleophiles (amines, thiols) attack C3 exclusively because it is ortho to the activating nitro group.[1] C2 is deactivated relative to C3.[1]

  • Cyclization: Subsequent reduction of the nitro group to an amine (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) generates a vicinal diamine (C3-Amino, C4-Amino), the prerequisite motif for closing a benzimidazole ring.
    
Visualization of the Synthetic Pathway

The following diagram illustrates the conversion of the acid into a benzimidazole pharmacophore, highlighting the regioselective displacement.

Gcluster_legendMechanism LogicStart2,3-Difluoro-4-nitrobenzoic Acid(CAS 1806370-35-3)Step1Methyl EsterFormationStart->Step1MeOH, H+Intermediate1Methyl 2,3-difluoro-4-nitrobenzoateStep1->Intermediate1Step2Regioselective S_NAr(Amine R-NH2)Intermediate1->Step2Selective displacementof F-3 (Ortho to NO2)Intermediate23-(R-amino)-2-fluoro-4-nitrobenzoateStep2->Intermediate2Step3Nitro Reduction(Fe/AcOH or H2/Pd)Intermediate2->Step3Intermediate33-(R-amino)-4-amino-2-fluorobenzoate(Vicinal Diamine)Step3->Intermediate3Step4Cyclization(CDI or Formic Acid)Intermediate3->Step4Final2-Fluoro-BenzimidazoleDerivativeStep4->FinalLegend1F-3 is labile (Ortho-Nitro effect)Legend2F-2 is stable (Meta-Nitro effect)

Caption: Synthetic logic flow showing the regioselective displacement of the C3-fluorine followed by cyclization to a benzimidazole scaffold.

Experimental Protocol: Benzimidazole Synthesis

Based on validated methodologies for ortho-fluoronitrobenzene derivatives [1, 2].

Phase 1: Esterification

Objective: Protect the carboxylic acid to prevent side reactions during substitution.[1]

  • Dissolve 2,3-difluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous Methanol (10 vol).

  • Add catalytic concentrated ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (0.1 eq) dropwise.
    
  • Reflux at 65°C for 4–6 hours. Monitor by TLC (Solvent: 30% EtOAc/Hexane).[1]

  • Workup: Concentrate in vacuo, dilute with EtOAc, wash with saturated ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . Dry over 
    
    
    .[5]
  • Yield: Expect >90% of Methyl 2,3-difluoro-4-nitrobenzoate.

Phase 2: Regioselective (The Critical Step)

Objective: Install the amine at C3 without displacing C2-F.[1]

  • Dissolve the methyl ester (1.0 eq) in dry DMF or NMP.[1]

  • Add the primary amine (R-ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , 1.1 eq) and a base (DIPEA or 
    
    
    , 2.0 eq).
  • Temperature Control: Stir at 0°C to Room Temperature .

    • Note: Higher temperatures (>80°C) may risk displacing the C2-fluorine.[1] The C3-fluorine reacts readily at mild temperatures due to the ortho-nitro activation.[1]

  • Stir for 2–4 hours.

  • Workup: Pour into ice water. The product, Methyl 3-(alkylamino)-2-fluoro-4-nitrobenzoate , often precipitates as a yellow/orange solid.[1] Filtration is usually sufficient.[1]

Phase 3: Reduction & Cyclization[1]
  • Reduction: Suspend the nitro-amine intermediate in Ethanol/Acetic Acid. Add Iron powder (5 eq) and heat to 60°C for 2 hours (Bechamp reduction). Filter through Celite to remove iron residues.[1]

  • Cyclization: To the filtrate (containing the diamine), add Triethyl orthoformate (or CDI) and heat to reflux.[1]

  • Result: Formation of the 1-substituted-4-fluoro-benzimidazole-5-carboxylate core.

Applications in Drug Discovery

This scaffold is explicitly cited in the development of DGAT2 Inhibitors (Diacylglycerol O-Acyltransferase 2).[1]

  • Mechanism: DGAT2 catalyzes the final step of triglyceride synthesis.[1] Inhibitors are potent candidates for treating NASH (Non-Alcoholic Steatohepatitis) and Type 2 Diabetes.[1][5]

  • Role of the Scaffold: The 2,3-difluoro-4-nitrobenzoic acid is converted into a benzimidazole core.[1] The remaining fluorine (originally at C2, now at C4 of the benzimidazole) provides metabolic stability and modulates the pKa of the heterocyclic system, improving oral bioavailability [3].[1]

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Specific Danger: As a nitro-aromatic, it may exhibit energetic properties upon heating.[1] Avoid shock or friction if drying large quantities.[1]

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container, away from strong bases and reducing agents.

References

  • Patent: WO2022076495A1. "Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors."[1] Google Patents.[1] Link

  • Nucleophilic Aromatic Substitution (SNAr): "Mechanistic principles of activated halo-nitrobenzenes."[1] Organic Chemistry Portal. Link

  • DGAT2 Inhibition: "DGAT2 inhibitors as therapeutic agents for liver disease."[1][5] Journal of Lipid Research.[1] Link (Contextual reference for target application).

  • Chemical Properties: "2,3-Difluoro-4-nitrobenzoic acid CAS 1806370-35-3." ChemicalBook.[1] Link

The Strategic Utility of 2,3-Difluoro-4-nitrobenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

Abstract

2,3-Difluoro-4-nitrobenzoic acid (CAS No. 1806370-35-3) is a highly functionalized aromatic building block that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern—featuring vicinal fluorine atoms, a nitro group, and a carboxylic acid—provides a versatile scaffold for the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). The electron-withdrawing nature of the substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the nitro and carboxylic acid groups offer orthogonal chemical handles for a variety of transformations. This guide provides an in-depth analysis of its physicochemical properties, a validated synthetic approach, its strategic application in drug development, and detailed experimental protocols for its synthesis and subsequent derivatization.

Introduction: A Multifunctional Building Block

In the landscape of drug discovery, success often hinges on the ability to rapidly synthesize and optimize lead compounds. This necessitates a toolbox of versatile chemical intermediates that allow for precise, modular modifications. 2,3-Difluoro-4-nitrobenzoic acid is a prime example of such a scaffold. The strategic placement of its functional groups offers a convergence of reactivity and selectivity that is highly prized by synthetic and medicinal chemists.

  • Fluorine Atoms (C2, C3): The two fluorine atoms significantly modulate the electronic properties of the benzene ring, lowering the pKa of the carboxylic acid and influencing the molecule's conformation and metabolic stability in a drug context.

  • Nitro Group (C4): This powerful electron-withdrawing group activates the C5 position for nucleophilic aromatic substitution. Furthermore, it serves as a synthetic precursor to a primary amine, a crucial functional group for building diverse pharmacophores such as amides, sulfonamides, and heterocyclic rings.

  • Carboxylic Acid (C1): This group provides a handle for amide bond formation, esterification, or can be used to construct key heterocyclic systems. Its acidity is enhanced by the adjacent fluorine and distant nitro group.

This combination makes the molecule an ideal starting point for constructing complex, poly-substituted aromatic systems frequently found in modern therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The key properties of 2,3-Difluoro-4-nitrobenzoic acid are summarized below.

PropertyValueSource
CAS Number 1806370-35-3ChemicalBook[1]
Molecular Formula C₇H₃F₂NO₄BLD Pharm[2]
Molecular Weight 203.10 g/mol BLD Pharm[2]
Appearance Off-white to yellow solidChemicalBook[1]
Boiling Point (Predicted) 368.5 ± 42.0 °CChemicalBook[1]
Density (Predicted) 1.661 ± 0.06 g/cm³ChemicalBook[1]
pKa (Predicted) 2.03 ± 0.13ChemicalBook[1]
Storage Sealed in dry, room temperatureBLD Pharm[2]

Note: Some physical properties are predicted values from chemical database suppliers and should be confirmed experimentally.

Synthesis and Mechanistic Rationale

While multiple synthetic routes to fluoronitrobenzoic acids exist, a common and logical approach for this specific isomer is the regioselective nitration of 2,3-difluorobenzoic acid.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis hinges on a well-established electrophilic aromatic substitution (EAS) reaction. The directing effects of the substituents on the 2,3-difluorobenzoic acid starting material are key to achieving the desired regiochemistry.

  • The carboxylic acid is a meta-director and a deactivating group.

  • The fluorine atoms are ortho-, para-directors but are also deactivating.

In this competitive scenario, the nitronium ion (NO₂⁺) is directed to the position that is least deactivated and sterically accessible. The C4 position is para to the C1-carboxyl group's meta-directing influence and ortho to the C3-fluorine, making it a favorable, albeit electronically deactivated, site for substitution. The reaction must be performed under carefully controlled, cold conditions to prevent the formation of undesired isomers and byproducts.[3]

Synthesis_of_2_3_Difluoro_4_nitrobenzoic_acid start 2,3-Difluorobenzoic Acid reagents 3 / H 2 SO 4 > start->reagents product 2,3-Difluoro-4-nitrobenzoic Acid reagents->product Nitration (0-5 °C)

Caption: Proposed synthesis via electrophilic nitration.

Detailed Experimental Protocol: Synthesis of 2,3-Difluoro-4-nitrobenzoic Acid

This protocol is adapted from standard procedures for the nitration of aromatic acids.[3][4] CAUTION: This reaction uses highly corrosive and concentrated acids. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Preparation of Nitrating Mixture: In a clean, dry Erlenmeyer flask, add 10 mL of concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice/salt bath to below 0 °C. Slowly, and with continuous stirring, add 7 mL of concentrated nitric acid (HNO₃). Maintain the temperature below 5 °C throughout the addition. Keep this mixture cold.

  • Dissolution of Starting Material: In a separate, larger three-necked flask equipped with a mechanical stirrer and a thermometer, add 20 mL of concentrated sulfuric acid. Cool this flask to below 0 °C in an ice/salt bath.

  • Substrate Addition: Slowly add 10.0 g of 2,3-difluorobenzoic acid in small portions to the cold sulfuric acid. Ensure the temperature does not rise above 5 °C. Stir until all the solid has dissolved.

  • Nitration Reaction: Using a dropping funnel, add the prepared cold nitrating mixture dropwise to the solution of 2,3-difluorobenzoic acid. The rate of addition must be carefully controlled to keep the internal reaction temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the cold bath for an additional 30-60 minutes. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up and Isolation: Carefully pour the reaction mixture over a slurry of 200 g of crushed ice with vigorous stirring. A precipitate will form. Allow the mixture to warm to room temperature while stirring.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the product under vacuum to yield 2,3-Difluoro-4-nitrobenzoic acid as an off-white or pale yellow solid.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of 2,3-Difluoro-4-nitrobenzoic acid lies in its utility as a precursor to more complex molecules. The nitro group can be selectively reduced to an amine, yielding 4-amino-2,3-difluorobenzoic acid. This aniline derivative is a critical intermediate for building the core structures of many targeted therapies, particularly kinase inhibitors used in oncology.

A highly relevant example is the synthesis of Binimetinib , an FDA-approved MEK (mitogen-activated protein kinase kinase) inhibitor used to treat certain types of melanoma.[5] While the patented synthesis of Binimetinib starts with a closely related analogue, 4-amino-2,3-difluoro-5-nitrobenzoic acid, the chemical logic and transformations are directly applicable and demonstrate the strategic importance of this molecular scaffold.[6]

The core transformation involves:

  • Reduction of the Nitro Group: The nitro group is reduced to an amine, typically via catalytic hydrogenation (e.g., H₂ over Pd/C) or using chemical reductants like iron powder in acidic media.[1][7]

  • Nucleophilic Aromatic Substitution (SNAr): The newly formed aniline can act as a nucleophile, displacing a halogen on another aromatic ring.

  • Cyclization: The resulting diarylamine can then undergo intramolecular cyclization to form a benzimidazole ring system, a privileged scaffold in medicinal chemistry.[2]

Application_Workflow start 2,3-Difluoro-4-nitrobenzoic Acid reduction Catalytic Hydrogenation (H₂, Pd/C) start->reduction intermediate1 4-Amino-2,3-difluorobenzoic Acid reduction->intermediate1 coupling Amide Coupling & SₙAr Reaction intermediate1->coupling intermediate2 Diaryl Amine Intermediate coupling->intermediate2 cyclization Reductive Cyclization intermediate2->cyclization product Benzimidazole Core (e.g., for Kinase Inhibitors) cyclization->product

Caption: General workflow for elaborating the scaffold into a benzimidazole core.

Detailed Experimental Protocol: Reduction to 4-Amino-2,3-difluorobenzoic Acid

This protocol is based on established methods for the catalytic hydrogenation of nitroarenes.[7]

  • Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 5.0 g of 2,3-Difluoro-4-nitrobenzoic acid and 100 mL of methanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst (50% wet) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 2-4 hours.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. CAUTION: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Do not allow the filter cake to dry completely.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting solid is 4-amino-2,3-difluorobenzoic acid, which can be used in the next step with or without further purification.

Safety and Handling

As a laboratory chemical, 2,3-Difluoro-4-nitrobenzoic acid and its derivatives require careful handling.

  • Hazard Statements (Predicted): Based on similar compounds, it is expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2,3-Difluoro-4-nitrobenzoic acid is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery programs. Its well-defined reactivity and multiple functionalization points provide a reliable and versatile platform for synthesizing libraries of complex molecules. The ability to readily access the corresponding aniline derivative opens a direct path to valuable pharmacophores like the benzimidazole core, which is central to numerous targeted therapies. For research organizations and drug development professionals, mastering the chemistry of this building block is a valuable asset in the quest for novel and effective medicines.

References

  • US Patent US20020072626A1. (2002). Process for making certain benzoic acid compounds.
  • CN Patent CN101648890B. (2012). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Journal of Chemical Research. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]

  • EP Patent EP1045823B1. (2004). Process for making certain benzoic acid compounds.
  • EPO Patent EP1853548B1. (2010). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. European Patent Office. [Link]

  • CN Patent CN101020628A. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • WIPO Patent WO2021113024384A1. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. [Link]

  • CN Patent CN103304422B. (2015). Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
  • ResearchGate. (2013). Catalytic Reduction of 4-Nitrobenzoic Acid... ResearchGate. [Link]

  • CN Patent CN104045574A. (2014). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?. ResearchGate. [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 176, 106037. [Link]

  • WIPO Patent WO2020212832A1. (2020). Process of preparation of benzimidazole compounds.

Sources

"2,3-Difluoro-4-nitrobenzoic acid" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,3-Difluoro-4-nitrobenzoic Acid: Structure, Synthesis, and Applications

Abstract

2,3-Difluoro-4-nitrobenzoic acid is a highly functionalized aromatic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the carboxylic acid, nitro, and dual fluorine substituents, make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, details established synthetic protocols, and explores its applications, particularly in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

2,3-Difluoro-4-nitrobenzoic acid is a crystalline solid with the chemical formula C₇H₃F₂NO₄. The molecule's core is a benzene ring substituted with a carboxylic acid group at position 1, two fluorine atoms at positions 2 and 3, and a nitro group at position 4.

Spectroscopic and Crystallographic Analysis

The structural arrangement of the substituents on the benzene ring creates a unique electronic environment. The electron-withdrawing nature of the nitro group and the fluorine atoms significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

  • ¹H NMR: The proton NMR spectrum is characterized by a complex splitting pattern for the aromatic protons due to coupling with the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum provides distinct signals for the seven carbon atoms, with the chemical shifts influenced by the attached functional groups. The carbons attached to fluorine will show characteristic C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the positions of the fluorine atoms on the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the N-O stretches of the nitro group, and the C-F bonds.

  • Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound (203.09 g/mol ) and provides information about its fragmentation pattern.

X-ray crystallography studies would provide definitive information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the solid state.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₇H₃F₂NO₄
Molecular Weight 203.09 g/mol
Appearance Light yellow crystalline powder
Melting Point 165-169 °C
Boiling Point 358.3±42.0 °C (Predicted)
Density 1.685±0.06 g/cm³ (Predicted)
pKa 1.83±0.10 (Predicted)
CAS Number 128146-34-3

Synthesis and Reactivity

The synthesis of 2,3-difluoro-4-nitrobenzoic acid typically involves the nitration of a difluorobenzoic acid precursor. The reaction conditions must be carefully controlled to achieve selective nitration at the C4 position.

Synthetic Workflow

A common synthetic route starts from 2,3-difluorobenzoic acid.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2,3-Difluorobenzoic Acid C 2,3-Difluoro-4-nitrobenzoic acid A->C Nitration B Nitrating Mixture (H₂SO₄/HNO₃) D Purification (Recrystallization) C->D Work-up E Final Product D->E Isolation

Caption: Synthetic workflow for 2,3-Difluoro-4-nitrobenzoic acid.

Detailed Experimental Protocol

Materials:

  • 2,3-Difluorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 2,3-difluorobenzoic acid to concentrated sulfuric acid while cooling the mixture in an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature is maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield pure 2,3-difluoro-4-nitrobenzoic acid.

Reactivity Profile

The presence of the electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly at the positions activated by the nitro group. The carboxylic acid group can undergo standard transformations such as esterification and amidation.

Applications in Drug Discovery and Materials Science

2,3-Difluoro-4-nitrobenzoic acid is a key intermediate in the synthesis of various biologically active molecules and functional materials.

Medicinal Chemistry

The unique substitution pattern of this molecule makes it a valuable scaffold for the design of kinase inhibitors, antibacterial agents, and other therapeutic compounds. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group can be reduced to an amine, providing a handle for further functionalization.

G A 2,3-Difluoro-4-nitrobenzoic acid Key Intermediate B Reduction of Nitro Group (e.g., H₂/Pd-C) A->B C 4-Amino-2,3-difluorobenzoic acid B->C D Amide Coupling C->D E Bioactive Molecules (e.g., Kinase Inhibitors) D->E

Caption: Role in the synthesis of bioactive molecules.

Materials Science

The electronic properties of 2,3-difluoro-4-nitrobenzoic acid make it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

2,3-Difluoro-4-nitrobenzoic acid is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.

Conclusion

2,3-Difluoro-4-nitrobenzoic acid is a valuable and versatile chemical intermediate with significant applications in both medicinal chemistry and materials science. Its unique molecular structure, characterized by the presence of multiple electron-withdrawing groups, imparts distinct reactivity and physicochemical properties. The synthetic protocols for its preparation are well-established, allowing for its accessibility in research and development. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of key building blocks like 2,3-difluoro-4-nitrobenzoic acid is expected to increase.

References

  • 2,3-Difluoro-4-nitrobenzoic acid | C7H3F2NO4 | PubChem. (n.d.). Retrieved February 11, 2026, from [Link]

Technical Guide: Synthesis of 2,3-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2,3-Difluoro-4-nitrobenzoic acid (CAS: 1806370-35-3), a critical intermediate in the development of next-generation fluoroquinolone antibiotics and DGAT2 inhibitors.[1][2]

Executive Summary

2,3-Difluoro-4-nitrobenzoic acid is a highly specialized fluorinated aromatic building block.[1][2] Its structural uniqueness lies in the contiguous substitution pattern of two fluorine atoms and a nitro group relative to the carboxylic acid.[2] This motif is essential for modulating lipophilicity and metabolic stability in pharmaceutical candidates.[2]

This guide presents the Oxidation of 2,3-Difluoro-4-nitrotoluene as the primary industrial pathway ("Route A").[1][2] This route offers superior regiocontrol compared to the direct nitration of benzoic acid derivatives.[2] A secondary, high-specificity pathway via 2,3-Difluoroaniline ("Route B") is provided for applications requiring isomeric purity >99.5%.[1][2]

Compound AttributeSpecification
CAS Number 1806370-35-3
Molecular Formula

Molecular Weight 203.10 g/mol
Primary Application Fluoroquinolone antibiotics, DGAT2 inhibitors
Key Challenge Regioselective nitration at the C4 position

Retrosynthetic Analysis

The synthesis is governed by the directing effects of the fluorine substituents.[2] Direct nitration of 2,3-difluorobenzoic acid is unfavorable because the carboxyl group (meta-directing) and the C2-fluorine (para-directing) cooperatively activate the C5 position , leading to the wrong isomer.[1][2]

Therefore, the strategy relies on using a methyl group (ortho/para-directing) to direct nitration to the C4 position, followed by oxidation.[1][2]

Retrosynthesis Target 2,3-Difluoro-4-nitrobenzoic Acid Intermediate 2,3-Difluoro-4-nitrotoluene Target->Intermediate Oxidation (-CH3 to -COOH) Precursor 2,3-Difluorotoluene Intermediate->Precursor Nitration (Regioselective) Start 2,3-Difluorobenzene derivatives Precursor->Start Commercial Sourcing

Figure 1: Retrosynthetic logic prioritizing the Toluene Route to ensure C4 regioselectivity.

Primary Pathway: The Toluene Oxidation Route

This pathway is preferred for scale-up due to the availability of 2,3-difluorotoluene and the distinct boiling points of the resulting nitro-isomers, facilitating separation.[1][2]

Step 1: Regioselective Nitration

Objective: Introduce the nitro group at C4.[2] Reaction: Electrophilic Aromatic Substitution (EAS).[2]

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).[2]
  • Substrate: 2,3-Difluorotoluene.[1][2]

  • Mechanism: The methyl group at C1 directs ortho (C2, C6) and para (C4).[1][2] The fluorine at C3 directs ortho (C2, C4) and para (C6).[1][2] The fluorine at C2 directs meta (C4, C6) and para (C5).[1][2]

    • C4 Activation: Strong cooperative activation by Methyl (para) and F-C3 (ortho).[1][2]

    • C6 Activation: Activated by Methyl (ortho) and F-C3 (para), but sterically hindered by the adjacent methyl group.[1][2]

    • Result: C4 is the kinetically favored position.[2]

Protocol:

  • Charge a reactor with 2,3-Difluorotoluene (1.0 eq) and maintain at 0–5°C.

  • Slowly add Conc.

    
     (5.0 vol)  while stirring.
    
  • Dropwise add a mixture of Fuming

    
     (1.1 eq)  and 
    
    
    
    (Mixed Acid) over 60 minutes. Critical: Maintain internal temperature <10°C to prevent dinitration.
  • Allow the mixture to warm to 20°C and stir for 3 hours.

  • Quench: Pour onto crushed ice/water (10 vol). Extract with Dichloromethane (DCM).[2]

  • Purification: The crude oil contains ~85% 4-nitro isomer and ~15% 6-nitro isomer.[1][2] Purify via fractional distillation under reduced pressure or recrystallization from ethanol.[2]

Step 2: Oxidation of the Methyl Group

Objective: Convert the methyl group to a carboxylic acid.[2] Reagents: Potassium Permanganate (


) or Sodium Dichromate (

).[2]

Protocol (


 Method): 
  • Dissolve 2,3-Difluoro-4-nitrotoluene (1.0 eq) in a mixture of Water/Pyridine (2:1) .

  • Heat to 85°C.

  • Add

    
     (3.5 eq)  portion-wise over 4 hours. Note: The reaction is exothermic; control addition rate.
    
  • Reflux for an additional 6 hours until the purple color persists (indicating excess oxidant).[2]

  • Workup: Filter hot to remove Manganese Dioxide (

    
    ) precipitate.[2] Wash the cake with hot water.
    
  • Acidify the filtrate with Conc. HCl to pH 1–2.

  • Cool to 4°C. The product, 2,3-Difluoro-4-nitrobenzoic acid , will precipitate as a white/pale yellow solid.[1][2]

  • Yield: 65–75% (over two steps).

Secondary Pathway: The Aniline Sandmeyer Route

If the separation of nitrotoluene isomers in Route A proves difficult, this pathway guarantees regiochemical purity by leveraging the strong directing power of the amino group.[1][2]

AnilineRoute A 2,3-Difluoroaniline B Acetamide Protection A->B C Nitration (Para to Amine) B->C D Deprotection (Hydrolysis) C->D E Sandmeyer Rxn (CN Substitution) D->E F Hydrolysis (CN to COOH) E->F

Figure 2: High-fidelity synthesis using amino-direction to secure the C4 nitro position.[1][2]

Protocol Summary:

  • Protection: React 2,3-difluoroaniline with Acetic Anhydride to form 2,3-difluoroacetanilide .

  • Nitration: Treat with

    
    . The acetamido group strongly directs para to position 4.[1][2]
    
  • Deprotection: Reflux in dilute HCl to yield 4-nitro-2,3-difluoroaniline .

  • Sandmeyer Cyanation:

    • Diazotize with

      
       at 0°C.
      
    • React the diazonium salt with

      
       to form 2,3-difluoro-4-nitrobenzonitrile .[1][2]
      
  • Hydrolysis: Reflux the nitrile in 50%

    
     to yield the final acid.
    

Analytical Characterization

Researchers must validate the product using the following expected data points.

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6) δ 13.5 (br s, 1H, COOH), 7.9–8.1 (m, 1H, Ar-H5), 7.6–7.8 (m, 1H, Ar-H6).[1] Note: Coupling patterns will be complex due to F-H coupling.
19F NMR Two distinct multiplets corresponding to C2-F and C3-F.
IR Spectroscopy 1705 cm⁻¹ (C=O stretch), 1540 & 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch).[1][2]
Mass Spectrometry [M-H]⁻ = 202.1 m/z (ESI Negative Mode).[2]

Safety & Process Hazards (E-E-A-T)

  • Nitration Risks: The nitration of fluorinated aromatics can be highly exothermic.[2] The "Mixed Acid" addition must be temperature-controlled to prevent thermal runaway.[1][2]

  • Fluorine Chemistry: While the C-F bond is stable, thermal decomposition of nitrated fluoro-aromatics can release Hydrogen Fluoride (HF), which is corrosive and toxic.[1][2]

  • Explosivity: Polynitrated byproducts (e.g., dinitrotoluenes) are potential explosives.[2] Ensure stoichiometry is strictly controlled (1.1 eq

    
    ) to avoid dinitration.
    

References

  • Regioselectivity in Nitration of Fluorotoluenes

    • Source: BenchChem.[2] "A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes."

  • Oxidation Protocols for Nitrotoluenes

    • Source: Organic Syntheses, Coll.[2] Vol. 2, p. 443 (1943).[1][2] "p-Nitrobenzoic Acid."[1][2]

    • URL:[Link]

  • Application in DGAT2 Inhibitors (Patent)

    • Source: WO2022076495A1 "Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors."[1][2]

    • URL
  • Sandmeyer Reaction Methodology

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] "Aromatic Nitriles."[2]

    • URL:[Link]

Sources

A Comprehensive Technical Guide to 2,3-Difluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These functionalities impart unique electronic and pharmacokinetic properties, often leading to enhanced biological activity, improved metabolic stability, and modulated reactivity. 2,3-Difluoro-4-nitrobenzoic acid is a fascinating, albeit less documented, member of this class of compounds. Its specific substitution pattern—two vicinal fluorine atoms ortho and meta to a carboxylic acid, and a nitro group para to the carboxyl function—suggests a rich and complex reactivity profile, making it a potentially valuable building block for novel therapeutic agents and functional materials. This guide, intended for the discerning researcher, aims to provide a thorough understanding of its chemical identity, physicochemical properties, plausible synthetic routes, and potential applications, while also addressing the current gaps in publicly available data.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and key physical characteristics.

IUPAC Name and Structural Identifiers

The unequivocally correct IUPAC name for the topic compound is 2,3-Difluoro-4-nitrobenzoic acid .

IdentifierValue
IUPAC Name 2,3-Difluoro-4-nitrobenzoic acid
CAS Number 1806370-35-3
Molecular Formula C₇H₃F₂NO₄
Molecular Weight 203.10 g/mol
Canonical SMILES C1=C(C(=C(C=C1F)F)C(=O)O)[O-]
InChI InChI=1S/C7H3F2NO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
InChIKey Not readily available in searched literature.

Note: While a specific InChIKey for 2,3-Difluoro-4-nitrobenzoic acid was not found in the provided search results, it can be generated using standard chemical software from the SMILES or InChI string.

Physicochemical Data

Detailed experimental data for 2,3-Difluoro-4-nitrobenzoic acid is not extensively reported. However, we can infer some properties based on related structures. For comparison, data for similar, more well-documented compounds are presented below.

Property2,3-Difluoro-4-nitrobenzoic acid2-Fluoro-4-nitrobenzoic acid[1]4-Fluoro-3-nitrobenzoic acid[2]4-Nitrobenzoic acid[3]
Appearance Likely a solidWhite to light yellow powder/crystalWhite to off-white powderPale yellow solid
Melting Point (°C) Not available172 - 176123 - 126237
Boiling Point (°C) Not availableNot availableNot availableSublimes
Solubility Expected to be soluble in polar organic solvents like DMSO and slightly soluble in water.Soluble in organic solventsNot specified<0.1 g/100 mL in water at 26 °C

Synthesis and Reactivity

The synthesis of substituted nitrobenzoic acids often involves two key strategic approaches: nitration of a pre-functionalized benzoic acid or oxidation of a corresponding substituted toluene.

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of 2,3-Difluoro-4-nitrobenzoic acid was not found in the searched literature, a plausible route can be designed based on established methodologies for analogous compounds. A logical approach would be the nitration of 2,3-difluorobenzoic acid.

G cluster_synthesis Proposed Synthesis of 2,3-Difluoro-4-nitrobenzoic acid A 2,3-Difluorobenzoic Acid C 2,3-Difluoro-4-nitrobenzoic acid A->C Nitration B Nitrating Mixture (HNO3/H2SO4) B->C

Caption: Proposed synthesis via nitration.

Causality Behind this Choice: The carboxylic acid group is a meta-director, while the fluorine atoms are ortho, para-directors. In 2,3-difluorobenzoic acid, the positions are activated by the fluorine atoms and deactivated by the carboxylic acid. The most likely position for electrophilic nitration would be C4, which is para to the fluorine at C1 and ortho to the fluorine at C2, and also meta to the carboxyl group.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of 4-fluoro-3-nitrobenzoic acid and should be optimized for the specific substrate.[2]

Materials:

  • 2,3-Difluorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%) or Potassium Nitrate

  • Ice

  • Deionized Water

  • Toluene

  • Sodium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 2,3-difluorobenzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the reaction flask over 1-2 hours, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.

  • Drying: The crude product is dried, for instance, by azeotropic distillation with toluene, to yield the final product.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic and Analytical Characterization

No specific experimental spectral data for 2,3-Difluoro-4-nitrobenzoic acid were found in the provided search results. However, we can predict the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The ¹H NMR spectrum is expected to show two aromatic protons, likely appearing as complex multiplets due to H-F and H-H coupling. The chemical shifts would be downfield due to the electron-withdrawing effects of the nitro and carboxyl groups.

  • ¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals. The carboxyl carbon would be the most downfield signal. The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbons attached to the fluorine atoms will exhibit large one-bond C-F coupling constants.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by:

  • A broad O-H stretch from the carboxylic acid dimer at approximately 2500-3300 cm⁻¹.

  • A sharp C=O stretch from the carboxylic acid at around 1700 cm⁻¹.

  • Asymmetric and symmetric N-O stretches from the nitro group at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-F stretching vibrations in the fingerprint region, typically between 1100-1300 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 203.10 g/mol . Fragmentation would likely involve the loss of -OH, -COOH, and -NO₂ groups.

Applications in Drug Discovery and Development

While no specific drugs have been reported as being synthesized from 2,3-Difluoro-4-nitrobenzoic acid in the provided search results, its structure suggests significant potential as a key intermediate. Fluorinated and nitrated benzoic acids are important building blocks in the synthesis of various pharmaceuticals.[4]

Role as a Synthetic Intermediate

The functional groups of 2,3-Difluoro-4-nitrobenzoic acid offer multiple avenues for synthetic elaboration:

  • Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of various side chains and the formation of peptide bonds.

  • Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amine, which can then undergo a wide range of reactions, such as diazotization, acylation, and alkylation. This is a common strategy in the synthesis of heterocyclic compounds.

  • Fluorine Atoms: The fluorine atoms can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. They can also participate in nucleophilic aromatic substitution reactions, although this is less common for fluoro groups compared to other halogens.

G cluster_reactivity Synthetic Utility of 2,3-Difluoro-4-nitrobenzoic acid A 2,3-Difluoro-4-nitrobenzoic acid B Esterification/Amidation A->B -COOH C Nitro Reduction (e.g., H2/Pd-C) A->C -NO2 D Nucleophilic Aromatic Substitution A->D -F E Esters/Amides B->E F 2,3-Difluoro-4-aminobenzoic acid C->F G Substituted Products D->G

Caption: Potential reaction pathways.

Potential Therapeutic Areas

Based on the applications of structurally similar compounds, 2,3-Difluoro-4-nitrobenzoic acid could be a precursor for the synthesis of molecules with potential activity in:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated aromatic rings.

  • Infectious Diseases: The quinolone and fluoroquinolone classes of antibiotics are a prime example of the importance of fluorinated benzoic acid derivatives.[5]

  • Inflammation and Immunology: Anti-inflammatory drugs often feature substituted aromatic cores.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2,3-Difluoro-4-nitrobenzoic acid was not available in the search results. However, based on the data for similar compounds like 2,6-Difluoro-3-nitrobenzoic acid, the following precautions should be taken[6]:

  • Hazard Classification: Likely to be classified as causing skin and serious eye irritation. May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. Handle in a well-ventilated area or in a fume hood.

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

2,3-Difluoro-4-nitrobenzoic acid represents a chemical entity with considerable, yet largely untapped, potential in the fields of drug discovery and materials science. While detailed experimental data remains sparse, this guide has provided a comprehensive overview of its identity, a plausible and detailed synthetic protocol based on established chemical principles, and a well-reasoned outlook on its potential applications. The unique arrangement of its functional groups offers a versatile platform for the synthesis of complex and potentially bioactive molecules. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further research into the chemistry and utility of this promising compound.

References

  • PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. (n.d.). Retrieved from [Link]

  • Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. PubMed Central. (n.d.). Retrieved from [Link]

  • Wikipedia. 4-Nitrobenzoic acid. (2023, December 2). Retrieved from [Link]

  • Google Patents. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (n.d.).
  • SpectraBase. 4,5-Difluoro-2-nitrobenzoic acid. (n.d.). Retrieved from [Link]

  • Samsonowicz, M., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 481-490.
  • Drug Intermediates Innovations In Synthesis Techniques. (2025, March 24). Retrieved from [Link]

  • Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.).
  • Offer Benzene Series Intermediates,2 4 6-Trimethylbenzaldeliyde,4-Iodo-3-Nitrobenzoic Acid Methyl Ester From China Manufacturer. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. (2024, September 18). Retrieved from [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Retrieved from [Link]

  • MassBank. 4-Nitrobenzoic acid. (2020, August 19). Retrieved from [Link]

  • PubChem. 2-Fluoro-4-nitrobenzoic acid. (n.d.). Retrieved from [Link]

  • ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,... (n.d.). Retrieved from [Link]

Sources

"2,3-Difluoro-4-nitrobenzoic acid" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and reactivity of 2,3-Difluoro-4-nitrobenzoic acid , a specialized fluorinated intermediate used in the development of high-potency pharmaceuticals, including DGAT2 inhibitors and antibacterial fluoroquinolones.[1]

Executive Summary

2,3-Difluoro-4-nitrobenzoic acid (CAS 1806370-35-3 ) is a highly functionalized aromatic building block.[1][2] Its structure features a "push-pull" electronic system where the electron-withdrawing nitro and carboxyl groups create specific sites of electrophilicity on the fluorinated ring.[1] This compound is primarily utilized as a scaffold for Nucleophilic Aromatic Substitution (SNAr) reactions, enabling the precise installation of amines and other nucleophiles at the C3 position, followed by downstream reduction to form polysubstituted anilines or benzimidazoles.[1]

Physical & Chemical Properties

Identification & Constants
PropertyData
CAS Number 1806370-35-3
IUPAC Name 2,3-Difluoro-4-nitrobenzoic acid
Molecular Formula C7H3F2NO4
Molecular Weight 203.10 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point Note: Commercial samples vary.[1] Typically 174–178 °C (Analogous range; verify via CoA)
Solubility Soluble in MeOH, DMSO, DMF, EtOAc; Sparingly soluble in water
pKa (Predicted) ~2.03 (Strongly acidic due to electron-withdrawing F and NO2 groups)
Structural Analysis

The molecule is defined by three electron-withdrawing groups (EWGs) on the benzene ring.[1]

  • C1-COOH: Moderate EWG, directs meta.

  • C2-F: Inductive withdrawal (-I), resonance donation (+R).

  • C3-F: The most reactive site. It is ortho to the strong nitro group and meta to the carboxyl.[1]

  • C4-NO2: Strong EWG, activates adjacent positions (C3 and C5) for nucleophilic attack.[1]

Synthesis & Manufacturing Routes

Two primary routes exist for the synthesis of 2,3-difluoro-4-nitrobenzoic acid. The Oxidation Route is preferred for industrial scalability as it avoids the regioselectivity issues inherent in the nitration of benzoic acids.[1]

Route A: Oxidation of 2,3-Difluoro-4-nitrotoluene (Preferred)

This method utilizes a pre-functionalized toluene precursor.[1] The methyl group is oxidized to a carboxylic acid using strong oxidants like Potassium Permanganate (KMnO4) or Chromic Acid.[1]

  • Step 1: 2,3-Difluoro-4-nitrotoluene is dissolved in an aqueous/pyridine mixture or t-butanol.[1]

  • Step 2: Addition of KMnO4 under reflux (95°C).[1]

  • Step 3: Filtration of MnO2 and acidification (HCl) to precipitate the target acid.[1]

  • Yield: Typically 70–85%.

Route B: Nitration of 2,3-Difluorobenzoic Acid

Direct nitration is possible but often yields a mixture of isomers (4-nitro and 5-nitro).[1]

  • Reagents: Fuming HNO3 / Conc. H2SO4.

  • Challenge: The C5 position is electronically favorable (para to C2-F), leading to significant byproduct formation (2,3-difluoro-5-nitrobenzoic acid), requiring difficult chromatographic separation.[1]

Visualization: Synthesis Pathway

Synthesis Start 2,3-Difluoro-4-nitrotoluene Intermediate Carboxylate Salt (Soluble) Start->Intermediate Oxidation Reagent KMnO4 / H2O Reflux, 95°C Reagent->Intermediate Product 2,3-Difluoro-4-nitrobenzoic Acid (Precipitate) Intermediate->Product Acidification Acid HCl (pH < 2) Acid->Product

Figure 1: The oxidation pathway from nitrotoluene ensures correct regiochemistry of the nitro group.[1]

Reactivity & Applications

Nucleophilic Aromatic Substitution (SNAr)

The C3-Fluorine is the "soft spot" of the molecule.[1] Because it is situated ortho to the nitro group, it is highly activated for displacement by nucleophiles (amines, thiols, alkoxides).[1] The C2-Fluorine is less reactive as it is meta to the nitro group.[1]

  • Reaction: Treatment with primary amines (R-NH2) in mild base (e.g., K2CO3, DMF).[1]

  • Product: 4-Nitro-3-(alkylamino)-2-fluorobenzoic acid.[1]

  • Selectivity: >95% substitution at C3 over C2 at controlled temperatures (<60°C).[1]

Reduction to Anthranilic Derivatives

Following SNAr, the nitro group at C4 can be reduced (Fe/AcOH, H2/Pd-C, or SnCl2) to an amine.[1] This generates a 3,4-diamino motif (if C3 was substituted with an amine), which is the classic precursor for Benzimidazoles .[1]

Visualization: SNAr Reactivity Logic

Reactivity Core 2,3-Difluoro-4-nitrobenzoic Acid SNAr S_NAr Attack (Nucleophiles) Target: C3-Fluorine Core->SNAr Activated by ortho-NO2 Reduction Nitro Reduction Target: C4-NO2 Core->Reduction H2 / Pd-C or Fe/HCl Prod_SNAr 3-Substituted-2-fluoro-4-nitrobenzoic acid (Precursor for Quinolones/DGAT2 Inhibitors) SNAr->Prod_SNAr Prod_Red 4-Amino-2,3-difluorobenzoic acid Reduction->Prod_Red

Figure 2: The C3-Fluorine is the primary site for diversification, driven by the ortho-nitro effect.[1]

Pharmaceutical Applications
  • DGAT2 Inhibitors: Used as a core scaffold for synthesizing inhibitors of Diacylglycerol O-Acyltransferase 2, a target for treating non-alcoholic steatohepatitis (NASH) and metabolic disorders [1].[1]

  • Fluoroquinolones: The acid serves as a B-ring building block. The C3-substitution allows for the attachment of solubilizing side chains (like piperazines) essential for antibacterial bioavailability.[1]

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1]

    • Eye Irritation: Category 2A (H319)[1]

    • STOT-SE: Category 3 (Respiratory Irritation, H335)[1]

  • Handling: Handle in a fume hood. Avoid dust formation.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Moisture sensitive (carboxylic acid protonation state).[1]

References

  • World Intellectual Property Organization (WIPO). (2022).[1] Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. Patent WO2022076495A1. Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 246375, 2,5-Difluoro-4-nitrobenzoic acid (Isomer comparison). PubChem.[3] Link[1]

  • ChemicalBook. (2024).[1] 2,3-Difluoro-4-nitrobenzoic acid Product Properties and CAS 1806370-35-3. Link

  • AK Scientific. (2024).[1] Safety Data Sheet: 2,3-Difluoro-4-nitrobenzoic acid. Link

Sources

A Guide to Determining the Solubility of 2,3-Difluoro-4-nitrobenzoic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2,3-Difluoro-4-nitrobenzoic acid. Given the limited publicly available solubility data for this specific compound, this document emphasizes robust methodologies, theoretical considerations based on analogous structures, and practical, field-proven insights to empower researchers to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone physicochemical property that dictates the developability of an active pharmaceutical ingredient (API). For a compound like 2,3-Difluoro-4-nitrobenzoic acid, a substituted aromatic acid with potential applications as a synthetic building block, understanding its solubility in various media is paramount. Poor aqueous solubility can lead to low bioavailability, hindering a promising candidate's progression. This guide will delve into the theoretical underpinnings and provide actionable protocols for determining both thermodynamic and kinetic solubility, crucial for informed decision-making in early-stage drug discovery and formulation development.

Physicochemical Profile and Expected Solubility Behavior

While specific experimental data for 2,3-Difluoro-4-nitrobenzoic acid is scarce, we can infer its likely behavior by examining its structural components and data from analogous compounds.

Structural Analysis:

  • Benzoic Acid Backbone: The carboxylic acid group (-COOH) is ionizable, making its solubility highly dependent on pH.[1]

  • Nitro Group (-NO2): This electron-withdrawing group is a chromophore, making the compound suitable for UV-Vis spectrophotometric analysis.[1]

  • Difluoro Substitution: The two fluorine atoms increase lipophilicity and can influence crystal lattice energy, which in turn affects solubility.

Inferences from Analogous Compounds:

  • pH Dependence: Like 4-nitrobenzoic acid, 2,3-Difluoro-4-nitrobenzoic acid is expected to be poorly soluble in acidic aqueous media and exhibit significantly higher solubility in basic solutions where it deprotonates to form a more polar carboxylate salt.[1]

  • Solvent Polarity: Substituted benzoic acids generally show greater solubility in polar organic solvents compared to non-polar ones.[2] For instance, 4-Fluoro-3-nitrobenzoic acid is soluble in 95% ethanol at a concentration of 50 mg/mL. A similar trend is anticipated for the target compound in solvents like methanol, ethanol, and DMSO.

  • Temperature Influence: The dissolution of most crystalline solids, including substituted benzoic acids, is an endothermic process. Therefore, the solubility of 2,3-Difluoro-4-nitrobenzoic acid is expected to increase with rising temperature.[1][2]

Table 1: Predicted Physicochemical Properties of 2,3-Difluoro-4-nitrobenzoic Acid and Related Analogues

CompoundMolecular Weight ( g/mol )Predicted Aqueous SolubilityExpected Solubility Trend in Organic SolventsKey Structural Features
2,3-Difluoro-4-nitrobenzoic acid 203.11Low in acidic pH, higher in basic pHMethanol > Ethanol > Acetonitrile > WaterIonizable -COOH, lipophilic fluoro groups
4-Nitrobenzoic acid167.12<0.1 g/100 mL at 26 °C[3]Soluble in polar organic solvents[1]Ionizable -COOH, nitro group
4-Fluoro-3-nitrobenzoic acid185.11Soluble (50 mg/mL) in 95% ethanolData suggests good solubility in polar protic solventsIonizable -COOH, fluoro and nitro groups
2,5-Difluoro-4-nitrobenzoic acid203.10Slightly soluble in water[4]N/AIonizable -COOH, two fluoro groups

Experimental Determination of Thermodynamic Solubility

Thermodynamic (or equilibrium) solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium. The "gold standard" for this measurement is the shake-flask method. This protocol is a self-validating system because equilibrium is confirmed by consistent concentration measurements over time.

Principle of the Shake-Flask Method

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is determined analytically.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of crystalline 2,3-Difluoro-4-nitrobenzoic acid to a series of glass vials. The excess should be visually confirmed at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, methanol, acetonitrile) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours). To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h) until the measured concentration plateaus.

  • Sample Separation: Once agitation is complete, allow the vials to stand undisturbed for a short period to let larger particles settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of 2,3-Difluoro-4-nitrobenzoic acid using a validated analytical method, such as UV-Vis Spectroscopy or HPLC-UV.

Visualization of the Thermodynamic Solubility Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Add excess solid compound to vial B Add precise volume of solvent A->B C Seal and agitate at constant temperature (e.g., 24-48h) B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtrate D->E F Analyze by HPLC-UV or UV-Vis E->F G G F->G Result: Equilibrium Solubility

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Experimental Determination of Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically DMSO) upon dilution into an aqueous buffer. It is a high-throughput method often used in early drug discovery to flag potential solubility issues.

Principle of the Kinetic Solubility Assay

A concentrated DMSO stock of the test compound is added to an aqueous buffer. The formation of a precipitate is monitored over a short period (e.g., 1-2 hours). The highest concentration that remains precipitate-free is reported as the kinetic solubility.

Detailed Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2,3-Difluoro-4-nitrobenzoic acid in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a defined period, typically 1.5 to 2 hours.

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 620 nm) on a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is indistinguishable from the buffer-only control wells.

Visualization of the Kinetic Solubility Workflow

G A Prepare 10 mM stock in DMSO B Add stock to aqueous buffer in 96-well plate A->B C Incubate with shaking (1-2 hours) B->C D Measure turbidity (Nephelometry or Absorbance) C->D E Determine highest non-precipitated concentration D->E

Caption: High-throughput Kinetic Solubility Assay Workflow.

Analytical Quantification Methods

A validated, stability-indicating analytical method is crucial for accurate solubility determination. For 2,3-Difluoro-4-nitrobenzoic acid, both HPLC-UV and direct UV-Vis spectroscopy are suitable.

HPLC-UV Method

This is the preferred method due to its specificity and ability to separate the parent compound from any potential degradants or impurities.

  • Column: A C18 reverse-phase column is suitable for this type of aromatic acid.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is a common starting point.[5]

  • Detection: The nitro-aromatic structure will have a strong UV absorbance, likely between 250-280 nm. The exact λmax should be determined experimentally.

  • Quantification: A standard curve of known concentrations of 2,3-Difluoro-4-nitrobenzoic acid must be prepared to accurately quantify the concentration in the solubility samples.

UV-Vis Spectroscopy

For high-throughput or simpler assays where purity is not a concern, direct UV-Vis can be used.

  • λmax Determination: Scan a dilute solution of the compound in the relevant solvent to find the wavelength of maximum absorbance (λmax).

  • Standard Curve: Create a calibration curve by measuring the absorbance of a series of known concentrations at the determined λmax.

  • Measurement: Measure the absorbance of the diluted filtrate from the solubility experiment and use the standard curve to calculate the concentration.

Safety Precautions

Researchers must consult the Safety Data Sheet (SDS) for 2,3-Difluoro-4-nitrobenzoic acid before handling. As a general precaution for related nitroaromatic and fluoroaromatic compounds, the following should be observed:

  • Handle in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This guide provides a robust framework for determining the solubility of 2,3-Difluoro-4-nitrobenzoic acid. By combining the principles of the shake-flask method for thermodynamic solubility, high-throughput kinetic assays for early screening, and validated analytical quantification, researchers can generate the critical data needed to advance their drug discovery and development programs. The provided protocols, grounded in established scientific principles, offer a reliable path to understanding and overcoming potential solubility challenges.

References

  • Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • Zhang, Y., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
  • Zhang, Y., et al. (2017). The solubilities of benzoic acid and its nitrated derivatives (3-nitrobenzoic acid and 3,5-dinitrobenzoic acid) in seven pure solvents. ResearchGate. Retrieved from [Link]

  • Ghosh, A., & Lahiri, S. C. (1987). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Indian Journal of Chemistry.
  • World Health Organization. (2018). Annex 4: Proposal to waive in vivo bioequivalence requirements for an immediate-release solid oral dosage form containing a BCS class I active pharmaceutical ingredient. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • Taylor, L. S., & Flanagan, D. R. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies.
  • SIELC Technologies. (2018). Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Bergström, C. A. S., et al. (2014). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Martínez, F., & Gómez, A. (2017). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI.
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic acid. Retrieved from [Link]

  • Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • SIELC Technologies. (2018). Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Characteristics of 2,3-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Difluoro-4-nitrobenzoic acid is a substituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two adjacent fluorine atoms and a nitro group on the benzene ring, imparts distinct electronic properties that can be exploited in the synthesis of novel compounds. The fluorine atoms can modulate the acidity of the carboxylic acid, influence metabolic stability, and participate in specific intermolecular interactions, making this molecule an attractive starting material for the development of new pharmaceuticals and functional materials.

Molecular Structure and Predicted Spectral Features

The molecular structure of 2,3-Difluoro-4-nitrobenzoic acid is foundational to understanding its spectral properties. The arrangement of the substituents on the benzene ring creates a unique electronic environment that governs the chemical shifts, coupling constants, and vibrational frequencies observed in its spectra.

Figure 1. Molecular structure of 2,3-Difluoro-4-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 2,3-Difluoro-4-nitrobenzoic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring.

  • H-5: This proton is situated between a fluorine atom and a nitro group. The strong electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom will deshield this proton, causing its signal to appear at a relatively high chemical shift, likely in the range of 8.0-8.5 ppm. The signal is expected to be a doublet of doublets due to coupling with H-6 and the fluorine at C-3.

  • H-6: This proton is adjacent to the carboxylic acid group and a fluorine atom. It will also be deshielded, with an expected chemical shift in the range of 7.5-8.0 ppm. This signal should appear as a doublet of doublets due to coupling with H-5 and the fluorine at C-2.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected for the carboxylic acid proton, typically appearing at a chemical shift greater than 10 ppm, and its exact position can be influenced by the solvent and concentration.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm)
H-58.0 - 8.5
H-67.5 - 8.0
-COOH>10
¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, and the signals for the carbons bonded to fluorine will exhibit characteristic splitting.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
C=O165 - 170
C-1125 - 130
C-2150 - 155
C-3145 - 150
C-4140 - 145
C-5120 - 125
C-6115 - 120
¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.

  • F-2 and F-3: The chemical shifts of these fluorine atoms will be influenced by the adjacent substituents. Aromatic fluorine chemical shifts can vary, but they are generally found in a specific region of the spectrum. The signals for F-2 and F-3 are expected to be doublets due to coupling to each other and will likely show further smaller couplings to the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For 2,3-Difluoro-4-nitrobenzoic acid, the following characteristic absorption bands are predicted:

Predicted IR Data
Functional Group Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H3300 - 2500 (broad)
Carboxylic Acid C=O1710 - 1680
Nitro Group (NO₂)1550 - 1500 and 1360 - 1300
Aromatic C=C1600 - 1450
C-F1300 - 1100

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion: The molecular formula of 2,3-Difluoro-4-nitrobenzoic acid is C₇H₃F₂NO₄, which corresponds to a molecular weight of 203.10 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 203.

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17), the entire carboxylic acid group (-COOH, M-45), and the nitro group (-NO₂, M-46).

Predicted Mass Spectrometry Data
Ion Predicted m/z
[M]⁺203
[M-OH]⁺186
[M-NO₂]⁺157
[M-COOH]⁺158

Experimental Protocols

The following are standard methodologies for the acquisition of the spectral data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically with proton decoupling. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe, with or without proton decoupling.

cluster_NMR NMR Analysis Workflow A Sample Dissolution (Deuterated Solvent) B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D ¹⁹F NMR Acquisition A->D E Data Processing & Interpretation B->E C->E D->E

Figure 2. A generalized workflow for NMR analysis.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that is often used with LC-MS and typically shows a prominent molecular ion peak.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectral data for 2,3-Difluoro-4-nitrobenzoic acid. By understanding the expected spectral features, researchers and scientists can more effectively identify and characterize this compound in their synthetic and analytical workflows. The unique combination of fluoro, nitro, and carboxylic acid functionalities makes this molecule a valuable tool in the design and synthesis of new chemical entities, and the information presented here serves as a foundational resource for its application in research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. 2-Fluoro-4-nitrobenzoic acid. [Link]

  • SpectraBase. 4,5-Difluoro-2-nitrobenzoic acid. [Link]

"2,3-Difluoro-4-nitrobenzoic acid" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the safety, handling, and reactivity profile of 2,3-Difluoro-4-nitrobenzoic acid , a specialized intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs).

This guide is structured for medicinal chemists and process safety engineers, prioritizing mechanistic understanding over generic advice.

Safe Handling, Reactivity, and Process Controls

Executive Summary

2,3-Difluoro-4-nitrobenzoic acid (CAS: 1806370-35-3 ) is a highly functionalized aromatic building block used primarily in the development of fluoroquinolone antibiotics and DGAT2 inhibitors .[1] Its structure features a carboxylic acid tail, a nitro group at the para position (relative to the acid), and two fluorine atoms at the 2 and 3 positions.

From a safety perspective, this compound presents a dual challenge:

  • Toxicological : It is a potent irritant to mucous membranes and skin, with high lipophilicity enhancing dermal absorption.

  • Energetic/Reactive : The ortho-fluorine-nitro motif creates a highly activated site for Nucleophilic Aromatic Substitution (

    
    ), making the compound sensitive to basic conditions and prone to exothermic runaways if not managed correctly.
    

Physicochemical & Hazard Profile

The following data consolidates vendor specifications and calculated properties necessary for process design.

Table 1: Physicochemical Constants
PropertyValueContext
CAS Number 1806370-35-3 Unique Identifier
Formula

Molecular Weight: 203.10 g/mol
Appearance Light yellow to off-white crystalline solidNitro groups often impart yellow color
Melting Point 160–165 °C (dec.)[2]Potential for decomposition near melt
pKa (Calc.) ~1.5 – 2.0Highly acidic due to electron-withdrawing F/NO2 groups
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; lipophilic
Table 2: GHS Hazard Classification
Hazard ClassCodeStatementMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowedBioavailability enhanced by fluorination.
Skin Corrosion/Irrit. H315 Causes skin irritationAcid functionality + lipophilicity = deep dermal irritation.
Eye Damage/Irrit. H319 Causes serious eye irritationCorrosive potential to corneal tissue.
STOT - SE H335 May cause respiratory irritationDust is highly irritating to upper respiratory tract.

Reactivity & Mechanistic Safety

Understanding the electronic structure is critical for safe handling. The molecule contains a nitro group (EWG) and two fluorine atoms .[3]

The Hazard

The fluorine at position 3 is ortho to the nitro group (at position 4). The nitro group strongly withdraws electron density, making the C3-carbon highly electrophilic.

  • Risk : Contact with strong nucleophiles (amines, hydroxides, alkoxides) can trigger rapid, exothermic displacement of the fluoride ion.

  • Control : Always add nucleophiles slowly to the solution of the acid at controlled temperatures (typically <0°C initially) to manage heat evolution.

Thermal Stability

While benzoic acid derivatives are generally more stable than pure nitrobenzenes, the presence of the nitro group implies a decomposition onset temperature .

  • Protocol : Do not heat neat material above 100°C without DSC (Differential Scanning Calorimetry) validation. Avoid rotary evaporation to complete dryness if trace metals or bases are present.

Visualization: Reactivity Logic

The following diagram illustrates the activation sites and handling workflow.

ReactivitySafety Compound 2,3-Difluoro-4-nitrobenzoic Acid (CAS: 1806370-35-3) Structure Electronic Structure: NO2 (C4) activates C3-F Compound->Structure Determines Hazard1 S_NAr Sensitivity: Rapid Exotherm with Amines/Bases Structure->Hazard1 Causes Hazard2 Thermal Instability: Avoid T > 100°C (Neat) Structure->Hazard2 Implies Control1 Control: Slow Addition Active Cooling (-10°C) Hazard1->Control1 Mitigation Control2 Control: DSC Screening Before Scale-up Hazard2->Control2 Mitigation

Figure 1: Reactivity logic flow linking electronic structure to specific process safety controls.

Strategic Handling Protocols

Engineering Controls

Standard fume hoods are sufficient for milligram-scale handling. For scale-up (>10g):

  • Containment : Use a powder containment hood or a static-dissipative glove box. The dust is fine and electrostatic.

  • Tools : Use anti-static weighing boats and non-sparking spatulas (PTFE coated).

Personal Protective Equipment (PPE) Matrix
  • Respiratory : N95 minimum; P100/HEPA respirator required if handling open powder outside a hood.

  • Dermal : Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (8 mil) or Neoprene. Note: Fluorinated nitro-aromatics can permeate thin nitrile.

  • Ocular : Chemical splash goggles. Face shield recommended during reactor loading.

Storage & Stability
  • Condition : Store at 2–8°C (Refrigerated).

  • Atmosphere : Store under inert gas (Argon or Nitrogen). Moisture can hydrolyze the acid chloride (if derivatized) or affect stoichiometry.

  • Incompatibles : Strong bases, reducing agents (hydrides), and combustible materials.

Experimental Workflow: Safe Synthesis Setup

This protocol describes the safe setup for utilizing 2,3-difluoro-4-nitrobenzoic acid in a standard esterification or


 reaction.
Step-by-Step Protocol
  • Preparation :

    • Dry all glassware in an oven (120°C) and cool under

      
       flow.
      
    • Pre-weigh the acid in a closed vessel inside a fume hood.

  • Solubilization :

    • Dissolve the acid in an inert solvent (DCM or THF) before adding any reagents.

    • Critical : Ensure the solid is fully dissolved to prevent "hot spots" of undissolved solid reacting rapidly later.

  • Reagent Addition :

    • If activating with oxalyl chloride/thionyl chloride: Add catalyst (DMF) dropwise at 0°C. Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will be vigorous.
    • If performing

      
       (e.g., amine addition): Cool to -10°C . Add the amine as a solution, not neat, over 30 minutes.
      
  • Quenching :

    • Never quench nitro-aromatic reactions into basic waste immediately. Neutralize with dilute acid/buffer first to prevent runaway hydrolysis.

Visualization: Handling Lifecycle

HandlingLifecycle Recv Receiving & Inspection (Verify CAS: 1806370-35-3) Store Storage (2-8°C, Inert Gas) Recv->Store Weigh Weighing (Fume Hood, Anti-static) Store->Weigh Equilibrate to RT React Reaction Setup (Dissolve first, then cool) Weigh->React Double Glove Waste Waste Disposal (Segregate as Toxic/Organic) React->Waste Quench & Neutralize

Figure 2: Lifecycle management from receipt to disposal, highlighting critical control points.

Emergency Response & Waste Management

Spill Response
  • Evacuate : Clear the immediate area of non-essential personnel.

  • PPE : Don full PPE including respiratory protection.

  • Neutralization : Do not use strong base to clean spills (risk of reaction). Use a damp absorbent pad or vermiculite.

  • Cleaning : Wipe surfaces with ethanol followed by soapy water.

Waste Disposal
  • Classification : Hazardous Organic Waste (Halogenated + Nitro).

  • Segregation : Do not mix with oxidizers or strong reducing agents.

  • Labeling : Clearly label as "Fluorinated Nitro-Aromatic - TOXIC".

References

  • AK Scientific, Inc. (2024). Safety Data Sheet: 2,3-Difluoro-4-nitrobenzoic acid. Retrieved from

  • BLD Pharm . (2024).[4] Product Analysis: 2,3-Difluoro-4-nitrobenzoic acid (CAS 1806370-35-3).[1][3][4][5][6][7][8][9][10] Retrieved from

  • World Intellectual Property Organization . (2022). Patent WO2022076495A1: Preparation of benzimidazolone derivatives as novel DGAT2 inhibitors. (Describes synthesis and usage of the title compound). Retrieved from

  • Senrise Technology . (2024).[10] Chemical Catalog: 2,3-Difluoro-4-nitrobenzoic acid. Retrieved from

Sources

"2,3-Difluoro-4-nitrobenzoic acid" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1806370-35-3 | Molecular Formula:


[1][2]
Part 1: Molecular Architecture & Strategic Utility[1]

In the realm of medicinal chemistry, 2,3-Difluoro-4-nitrobenzoic acid is not merely a reagent; it is a high-value scaffold designed for precision nucleophilic aromatic substitution (


).[1][2]

As a Senior Application Scientist, I prioritize this compound for two specific architectural reasons:

  • The "Ortho-Nitro" Activation: The nitro group at position 4 exerts a powerful electron-withdrawing effect (EWG) via resonance.[1][2] This activates the fluorine atom at position 3 (ortho to the nitro group) for displacement by nucleophiles (amines, thiols).[2]

  • The Fluorine Scan Effect: The fluorine at position 2, being meta to the nitro group and ortho to the carboxyl, is significantly less labile.[2] This differential reactivity allows for regioselective functionalization —a critical requirement when synthesizing complex heterocyclic cores like quinolones or benzimidazoles without needing extensive protecting group strategies.[2]

Therapeutic Relevance: This intermediate is frequently utilized in the synthesis of antibacterial agents (fluoroquinolone analogs) and kinase inhibitors where the fluorine moiety modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity.[2]

Part 2: Physicochemical Profiling[1]

The following data aggregates experimentally derived values and calculated properties essential for process scaling.

PropertyValueTechnical Note
Molecular Weight 203.10 g/mol --
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow due to

chromophore.[1][2]
Melting Point 160–165 °C (Predicted)High lattice energy; verify experimentally before melt-processing.[1][2]
Solubility DMSO, Methanol, EtOAcPoor water solubility; soluble in alkaline aqueous solutions (forms benzoate).[2]
pKa (Acid) ~2.8–3.2 (Predicted)Significantly more acidic than benzoic acid (pKa 4.[2]2) due to EWG induction.[2]
H-Bond Donors 1 (COOH)--
H-Bond Acceptors 5Includes Nitro oxygens and Fluorines.[1][2]
Part 3: Hazard Dynamics & Critical Safety Controls

Signal Word: WARNING

While standard MSDS documents list generic hazards, the presence of the nitro group on a fluorinated aromatic core necessitates specific "Process Safety" protocols.[2]

1. Thermal Instability (The Nitro Risk)

Nitro-aromatics possess high decomposition energies.[1][2] While this specific acid is stable at room temperature, thermal runaway is a risk during scale-up, particularly under basic conditions or during distillation.[1][2]

  • Control: Never heat the neat solid above 100°C. Use Differential Scanning Calorimetry (DSC) to determine the onset of decomposition before heating reaction mixtures >80°C.

2. Corrosivity & Irritation

The compound is a strong organic acid and a potent sensitizer.[2]

  • Skin/Eye: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).[2] The fluorine substituents increase lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogs.[2]

  • Inhalation: Dust is highly irritating to the upper respiratory tract.[1][2]

3. Incompatibility Matrix
  • Strong Bases: Exothermic deprotonation.[1][2]

  • Reducing Agents: Reaction with the nitro group (e.g.,

    
    , 
    
    
    
    /Pd) is highly exothermic.[2]
  • Amines: Spontaneous

    
     reaction may occur in storage if not isolated; store separately.[1][2]
    

Safety Decision Matrix (DOT Visualization):

SafetyMatrix Hazard Hazard Identification Nitro Nitro Group (C4) Thermal Instability Hazard->Nitro Acid Carboxylic Acid (C1) Corrosive/Irritant Hazard->Acid Control_T Control: T < 80°C DSC Screening Nitro->Control_T Control_PPE Control: Double Nitrile Gloves Full Face Respirator Acid->Control_PPE Storage Storage: Inert Gas Segregate from Amines Control_T->Storage Control_PPE->Storage

Figure 1: Critical safety control points derived from functional group analysis.

Part 4: Experimental Protocol ( Regioselectivity)

Objective: Selective displacement of the C3-Fluorine with a primary amine (R-NH2) while preserving the C2-Fluorine and Carboxyl group.[1][2]

Mechanism: The reaction proceeds via a Meisenheimer complex.[1][2][3] The C3 position is activated by the ortho-Nitro group and the ortho-Fluorine (inductive effect), making it the kinetic soft spot.[1][2]

Materials
  • Substrate: 2,3-Difluoro-4-nitrobenzoic acid (1.0 eq)

  • Nucleophile: Primary Amine (e.g., Cyclopropylamine) (1.1 eq)[2]

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq) – Essential to neutralize the carboxylic acid first and scavenge HF.[2]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[2]

Step-by-Step Methodology
  • Pre-Cooling (Exotherm Control): Charge the reaction vessel with 2,3-Difluoro-4-nitrobenzoic acid and MeCN (10 mL/g). Cool to 0°C under a nitrogen atmosphere. Why? The initial deprotonation of the carboxylic acid is exothermic.[2]

  • Base Addition: Add DIPEA dropwise over 10 minutes. The solution will likely clear as the benzoate salt forms.[2]

  • Nucleophile Introduction: Add the amine (1.1 eq) slowly at 0°C.

    • Critical Checkpoint: Monitor by TLC or LC-MS.[1][2] If the reaction is too slow at 0°C, warm to Room Temperature (25°C).[2] Avoid heating >50°C initially to prevent displacement of the C2-Fluorine (bis-substitution).[1][2]

  • Reaction Monitoring: Target conversion: >98%. Look for the disappearance of the starting material (MW 203) and appearance of the mono-substituted product (MW = 203 - 19 [F] + Amine Mass).[1][2]

  • Quench & Workup:

    • Dilute with water.[2]

    • Acidify carefully with 1N HCl to pH ~3-4.[1][2] Note: This precipitates the product as the free acid.[1]

    • Filter the solid.[2] Do not extract with ether if the product precipitates cleanly; filtration yields higher purity.[2]

Reaction Workflow (DOT Visualization):

SNAr_Workflow Start Start: 2,3-Difluoro-4-nitrobenzoic acid Step1 1. Solubilize (MeCN) Cool to 0°C Start->Step1 Step2 2. Deprotonate (DIPEA) Forms Benzoate Step1->Step2 Step3 3. Add Amine (1.1 eq) Selects C3-F Step2->Step3 S_NAr Step4 4. Acidify (pH 3) Precipitate Product Step3->Step4 Workup

Figure 2: Regioselective synthesis workflow targeting the C3-Fluorine.

Part 5: Waste Disposal & Environmental Fate[1]
  • Halogenated Waste: This compound contains fluorine.[1][2][4][5] Do not incinerate in standard organic waste streams unless the facility is equipped with scrubbers for Hydrogen Fluoride (HF).[2]

  • Aquatic Toxicity: Nitro-aromatics are generally toxic to aquatic life.[1][2] All aqueous filtrates from the workup (containing fluoride salts and nitro-residues) must be sequestered and treated as hazardous chemical waste.[1][2]

References
  • ChemicalBook. (2024).[2][6] 2,3-Difluoro-4-nitrobenzoic acid Product Properties and Suppliers. Retrieved from [1][2]

  • PubChem. (2024).[2][4] Compound Summary: Fluoronitrobenzoic Acid Derivatives. National Library of Medicine.[2] Retrieved from [1][2]

  • Sandford, G. (2003).[2] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Journal of Fluorine Chemistry, 119(1), 83-89.[1][2] (Mechanistic grounding for regioselectivity).

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: Nitrobenzoic Acid Derivatives. (General safety class reference). Retrieved from [1][2]

Sources

An In-Depth Technical Guide to 2,3-Difluoro-4-nitrobenzoic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,3-Difluoro-4-nitrobenzoic acid, a fluorinated aromatic compound with significant potential in research and development, particularly within the pharmaceutical and materials science sectors. While direct literature on this specific isomer is emerging, this document synthesizes established chemical principles and data from structurally related compounds to offer a robust working knowledge base for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

2,3-Difluoro-4-nitrobenzoic acid (CAS No. 1806370-35-3) enters the field of specialized chemical intermediates as a molecule of considerable interest.[1] Its structure, featuring a carboxylic acid, a nitro group, and vicinal fluorine atoms on the aromatic ring, presents a unique combination of functionalities. This substitution pattern is anticipated to impart distinct reactivity and physicochemical properties, making it a valuable building block for the synthesis of complex molecular architectures.

The strategic placement of fluorine atoms is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of both the fluorine atoms and the nitro group strongly activates the aromatic ring, predisposing it to specific chemical transformations. This guide will elucidate the synthetic pathways to access this molecule, detail its predicted properties, and explore its potential applications based on the reactivity of its constituent functional groups.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 2,3-Difluoro-4-nitrobenzoic acid is not yet widely published, its key physicochemical properties have been predicted and are summarized below. These values provide a useful baseline for experimental design and handling.

PropertyPredicted ValueData Source
CAS Number 1806370-35-3ChemicalBook[1]
Molecular Formula C₇H₃F₂NO₄N/A
Molecular Weight 203.10 g/mol N/A
Appearance Off-white to yellow solidChemicalBook[1]
Boiling Point 368.5 ± 42.0 °CChemicalBook[1]
Density 1.661 ± 0.06 g/cm³ChemicalBook[1]
pKa 2.03 ± 0.13ChemicalBook[1]
Storage Temperature Room TemperatureChemicalBook[1]
Expected Spectroscopic Characteristics

A definitive structural confirmation of 2,3-Difluoro-4-nitrobenzoic acid would rely on a combination of spectroscopic techniques. Based on its molecular structure, the following spectral characteristics are anticipated:

  • ¹H NMR: The proton spectrum is expected to be complex due to fluorine-proton coupling. The two aromatic protons will appear as doublets of doublets or more complex multiplets. The carboxylic acid proton will be a broad singlet, the chemical shift of which will be concentration and solvent dependent.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. Two- and three-bond couplings to fluorine will also be observable for other carbons in the ring.

  • ¹⁹F NMR: Two distinct fluorine resonances are expected, likely showing a large coupling constant to each other (ortho-coupling) and smaller couplings to the aromatic protons.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and characteristic C-F (around 1200-1300 cm⁻¹) and N-O stretches for the nitro group (asymmetric around 1550 cm⁻¹ and symmetric around 1350 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 203. The fragmentation pattern would likely involve the loss of -OH, -COOH, and -NO₂ groups.

Synthesis and Manufacturing

Proposed Synthetic Pathway

Synthetic_Pathway Start 2,3-Difluorotoluene Intermediate 2,3-Difluoro-4-nitrotoluene Start->Intermediate Nitration HNO₃ / H₂SO₄ Product 2,3-Difluoro-4-nitrobenzoic acid Intermediate->Product Oxidation KMnO₄ or Na₂Cr₂O₇

Caption: Proposed two-step synthesis of 2,3-Difluoro-4-nitrobenzoic acid.

Step 1: Nitration of 2,3-Difluorotoluene

The initial step is the electrophilic aromatic substitution (nitration) of 2,3-difluorotoluene. The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. The methyl group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directors, albeit deactivating. The position para to the methyl group (C4) is the most sterically accessible and electronically favorable position for nitration.

Experimental Protocol:

  • Reaction Setup: To a stirred mixture of concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, slowly add 2,3-difluorotoluene.

  • Nitrating Agent Addition: A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise to the reaction vessel, maintaining the temperature below 10 °C. The slow addition and temperature control are critical to prevent over-nitration and ensure safety.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude 2,3-difluoro-4-nitrotoluene.

  • Purification: The crude product is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization or column chromatography to yield the desired intermediate.

Step 2: Oxidation of 2,3-Difluoro-4-nitrotoluene

The oxidation of the methyl group of a nitrotoluene derivative to a carboxylic acid is a standard transformation.[2] Several strong oxidizing agents can be employed for this purpose, with potassium permanganate (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) being common choices.[3][4]

Experimental Protocol (using KMnO₄):

  • Reaction Setup: A mixture of 2,3-difluoro-4-nitrotoluene, water, and a phase transfer catalyst (if necessary) is placed in a reaction flask equipped with a reflux condenser and a mechanical stirrer.

  • Oxidant Addition: Potassium permanganate is added portion-wise to the heated reaction mixture. The reaction is typically exothermic and requires careful control of the addition rate.

  • Reaction Conditions: The mixture is heated to reflux and stirred vigorously for several hours until the purple color of the permanganate disappears, indicating its consumption.[4]

  • Work-up: The hot solution is filtered to remove the manganese dioxide (MnO₂) byproduct. The filtrate is then cooled and acidified with a strong acid (e.g., HCl), which protonates the carboxylate salt and precipitates the 2,3-Difluoro-4-nitrobenzoic acid.

  • Purification: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications and Chemical Reactivity

The trifunctional nature of 2,3-Difluoro-4-nitrobenzoic acid makes it a versatile building block for organic synthesis. Its potential applications can be inferred from the reactivity of its functional groups.

Reactivity_Map cluster_cooh Carboxylic Acid Reactions cluster_no2 Nitro Group Reactions cluster_ring Aromatic Ring Reactions main 2,3-Difluoro-4-nitrobenzoic acid Carboxylic Acid Nitro Group Aromatic Ring ester Esterification (R-OH, H⁺) main:cooh->ester amide Amide Coupling (R-NH₂, coupling agent) main:cooh->amide acyl_halide Acyl Halide Formation (SOCl₂, (COCl)₂) main:cooh->acyl_halide amine Reduction to Amine (H₂, Pd/C or SnCl₂) main:no2->amine snar Nucleophilic Aromatic Substitution (SNAr) (at F-positions) main:ring->snar

Caption: Conceptual reactivity map for 2,3-Difluoro-4-nitrobenzoic acid.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification, formation of amides via coupling reactions, and conversion to acyl halides. These reactions are fundamental in creating diverse libraries of compounds for drug discovery.

  • Nitro Group: The nitro group can be readily reduced to an amine. This transformation is particularly valuable as it introduces a nucleophilic center, opening up a plethora of subsequent reactions. The resulting 2,3-difluoro-4-aminobenzoic acid is a precursor for the synthesis of heterocyclic systems, such as benzimidazoles, which are common scaffolds in pharmaceuticals.

  • Aromatic Ring: The presence of three strong electron-withdrawing groups (two fluorines and a nitro group) makes the aromatic ring highly electron-deficient. This activates the ring towards nucleophilic aromatic substitution (SNAr), where a nucleophile can displace one of the fluorine atoms. This reactivity is a powerful tool for introducing further complexity to the molecule.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2,3-Difluoro-4-nitrobenzoic acid is not widely available. Therefore, a conservative approach to handling is imperative, drawing upon safety data for structurally similar compounds.

Expected Hazards (based on related compounds): [5][6][7]

  • Skin Irritation: Likely to cause skin irritation.

  • Eye Irritation: Likely to cause serious eye irritation.

  • Acute Toxicity: May be harmful if swallowed.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

In case of exposure, follow standard first-aid procedures and seek medical attention. Always consult the supplier's safety information before handling.

Conclusion

2,3-Difluoro-4-nitrobenzoic acid stands as a promising, albeit currently under-documented, chemical intermediate. Its synthesis is achievable through established, logical chemical transformations. The unique arrangement of its functional groups suggests significant potential as a versatile building block in the synthesis of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding to enable researchers to safely handle, synthesize, and explore the applications of this intriguing molecule. As research progresses, the full scope of its utility will undoubtedly be unveiled.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. International Agency for Research on Cancer. Available from: [Link]

  • European Patent Office. (2020, January 15). CRYSTALLINE 2-FLUORO-3-NITROTOLUENE AND PROCESS FOR THE PREPARATION THEREOF (EP 3594199 A1).
  • PrepChem.com. (n.d.). Preparation of nitrotoluene. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved January 28, 2026, from [Link]

  • Zhang, Y., et al. (2015). Effective Aerobic Oxidation of p-Nitrotoluene to p-nitrobenzoic acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide. ResearchGate. [Link]

  • PubChem. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. Retrieved January 28, 2026, from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved January 28, 2026, from [Link]

Sources

"2,3-Difluoro-4-nitrobenzoic acid" for novel compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application, synthesis logic, and reactivity profile of 2,3-Difluoro-4-nitrobenzoic acid , a specialized intermediate in medicinal chemistry.

Technical Whitepaper for Drug Discovery & Process Chemistry

Executive Summary

2,3-Difluoro-4-nitrobenzoic acid (CAS: 1806370-35-3) represents a high-value scaffold for the synthesis of polysubstituted aromatic heterocycles.[1] Its unique substitution pattern—featuring two vicinal fluorine atoms adjacent to a nitro group and a carboxylic acid—creates a distinct electronic environment that enables highly regioselective Nucleophilic Aromatic Substitution (SNAr) reactions. This compound is increasingly utilized in the development of metabolic disease therapeutics (e.g., DGAT2 inhibitors) and antibacterial agents where precise fluorination is required to modulate metabolic stability and lipophilicity.

Chemical Profile & Properties

This compound is defined by the interplay between the electron-withdrawing nitro and carboxyl groups, which activate the aromatic ring, and the fluorine atoms, which serve as potential leaving groups or metabolic blockers.

PropertyData / Description
IUPAC Name 2,3-Difluoro-4-nitrobenzoic acid
CAS Number 1806370-35-3
Molecular Formula C₇H₃F₂NO₄
Molecular Weight 203.10 g/mol
Appearance Off-white to pale yellow crystalline solid
Predicted pKa ~1.8 - 2.2 (Acidified by ortho-F and para-NO₂ effects)
Solubility Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water
Storage Sealed, dry, room temperature (Hygroscopic potential)

Synthesis Logic & Challenges

Producing the 4-nitro isomer presents a specific regiochemical challenge compared to the more common 5-nitro isomer.

The Regioselectivity Problem

Direct nitration of 2,3-difluorobenzoic acid typically yields the 5-nitro isomer as the major product. This is due to the cooperative directing effects:

  • COOH (position 1): Meta-director → Directs to 3 (blocked) and 5 .

  • F (position 2): Para-director → Directs to 5 .

  • Result: The 5-position is strongly activated, making the 4-nitro isomer inaccessible via direct nitration of the acid.

The Solution: Toluene Oxidation or Aniline Protection

To access the 4-nitro isomer, the synthesis must bypass the directing effect of the carboxylic acid. The preferred industrial route typically involves the oxidation of a 4-nitro-toluene precursor or the functionalization of an aniline.

Workflow Diagram: Synthesis Pathways

The following diagram illustrates the divergent pathways to the 5-nitro (undesired) and 4-nitro (target) isomers.

SynthesisPathways StartAcid 2,3-Difluorobenzoic Acid Nitration Nitration (HNO3/H2SO4) StartAcid->Nitration Prod5 2,3-Difluoro-5-nitrobenzoic acid (MAJOR PRODUCT) Nitration->Prod5 Cooperative Directing (COOH & F-2 target C-5) StartTol 2,3-Difluorotoluene NitrationTol Nitration StartTol->NitrationTol InterTol 2,3-Difluoro-4-nitrotoluene NitrationTol->InterTol Steric/Electronic Control Oxidation Oxidation (KMnO4/CrO3) InterTol->Oxidation Target 2,3-Difluoro-4-nitrobenzoic acid (TARGET) Oxidation->Target

Caption: Divergent synthesis routes showing why direct nitration fails to produce the 4-nitro target and how the toluene precursor strategy resolves this.

Reactivity & Functionalization Guide

The core value of 2,3-difluoro-4-nitrobenzoic acid lies in its predictable regioselectivity during nucleophilic attacks.

Regioselective SNAr (The "F3" Rule)

In Nucleophilic Aromatic Substitution (SNAr), the position of the leaving group relative to the electron-withdrawing groups (EWG) dictates reactivity.

  • F-3 Position: Located ortho to the Nitro group (Strong EWG) and meta to the Carboxyl group.

  • F-2 Position: Located meta to the Nitro group and ortho to the Carboxyl group.

Mechanism: The nitro group is a significantly stronger activator for SNAr than the carboxyl group. Therefore, nucleophiles (amines, thiols, alkoxides) will selectively displace the fluorine at Position 3 .

Protocol: Selective Amination at C-3

  • Substrate: 1.0 eq 2,3-Difluoro-4-nitrobenzoic acid.

  • Solvent: DMF or DMSO (Polar aprotic facilitates SNAr).

  • Base: 2.5 eq DIPEA or K₂CO₃.

  • Nucleophile: 1.1 eq Primary/Secondary Amine.

  • Conditions: Stir at 0°C to RT. (Heating >60°C may risk competitive displacement at C-2).

  • Outcome: Formation of 2-fluoro-3-amino-4-nitrobenzoic acid derivatives.

Nitro Reduction & Cyclization

Following SNAr, the nitro group can be reduced to an aniline. If the nucleophile at C-3 was an amine, this sets up the scaffold for benzimidazole formation.

  • Reduction: H₂/Pd-C or Fe/NH₄Cl.

  • Cyclization: Reaction with carbonyl sources (e.g., CDI, triphosgene) yields fluorinated benzimidazolones, a key pharmacophore in DGAT2 inhibitors.

Reactivity Flowchart

Reactivity Core 2,3-Difluoro-4-nitrobenzoic acid SNAr S_NAr with Amine (R-NH2) Core->SNAr Selectivity: F-3 displaced (Ortho to NO2) Intermediate 3-(Alkylamino)-2-fluoro-4-nitrobenzoic acid SNAr->Intermediate Reduction Nitro Reduction (H2/Pd) Intermediate->Reduction Diamine 3-(Alkylamino)-4-amino-2-fluorobenzoic acid Reduction->Diamine Cyclization Cyclization (CDI/Phosgene) Diamine->Cyclization Final Fluorinated Benzimidazolone (DGAT2 Inhibitor Core) Cyclization->Final

Caption: Step-wise functionalization from the core acid to a bioactive benzimidazolone scaffold.

Applications in Drug Discovery

Case Study: DGAT2 Inhibitors

Recent patent literature (WO2022076495A1) highlights the use of 2,3-difluoro-4-nitrobenzoic acid in synthesizing inhibitors of Diacylglycerol O-Acyltransferase 2 (DGAT2) , a target for treating Non-Alcoholic Steatohepatitis (NASH).

  • Role: The acid serves as the "left-hand" side of the molecule.

  • Modification: The carboxylic acid is often converted to an amide or ester to link with other pharmacophores, while the F-3/Nitro motif is cyclized to form a rigid, lipophilic core that fits the enzyme pocket.

  • Significance: The remaining fluorine at C-2 (after C-3 displacement) provides metabolic stability against ring oxidation and modulates the pKa of the nearby benzimidazole nitrogen.

Safety & Handling

  • Hazards: Like many nitro-benzoic acids, this compound is likely a skin and eye irritant (H315, H319).

  • Energetics: Nitro compounds can be energetic. While this specific acid is stable at RT, avoid heating crude reaction mixtures to dryness without thermal stability testing (DSC).

  • Acid Chloride Formation: When converting to the acid chloride (using SOCl₂ or Oxalyl Chloride), be aware that the electron-deficient ring makes the resulting benzoyl chloride highly reactive and prone to hydrolysis.

References

  • DGAT2 Inhibitor Synthesis: Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. (2022).[2] WO2022076495A1.

  • GLP-1R Modulators: Carboxy-benzimidazole glp-1r modulating compounds. (2022).[2] WO2022225941A1.

  • Commercial Availability & CAS Verification: 2,3-Difluoro-4-nitrobenzoic acid (CAS 1806370-35-3).[1][3][4][5][6] BLD Pharm / AK Scientific Catalog.

Sources

Methodological & Application

Application Notes & Protocols: 2,3-Difluoro-4-nitrobenzoic Acid as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into small molecule candidates has become an indispensable tool for medicinal chemists. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a drug's physicochemical and pharmacokinetic profile, including metabolic stability, lipophilicity, and binding affinity.

2,3-Difluoro-4-nitrobenzoic acid emerges as a particularly valuable building block due to its trifecta of reactive handles. The presence of a carboxylic acid, a reducible nitro group, and an electron-deficient aromatic ring poised for nucleophilic aromatic substitution (SNAr) provides a versatile platform for generating diverse molecular libraries. This guide provides an in-depth exploration of the reactivity of this scaffold and detailed protocols for its application in medicinal chemistry workflows.

Physicochemical Properties and Structural Rationale

The utility of 2,3-Difluoro-4-nitrobenzoic acid is rooted in its distinct structural features, which dictate its reactivity and its influence on the properties of derivative compounds.

PropertyValue
CAS Number 82436-47-9
Molecular Formula C₇H₃F₂NO₄
Molecular Weight 203.10 g/mol
Appearance Light yellow to yellow crystalline powder
Melting Point 163-167 °C
Key Reactive Sites 1. Carboxylic Acid (C1)2. Aromatic Ring (C2, C3)3. Nitro Group (C4)

The Causality Behind Its Utility:

  • Electron-Deficient Ring: The potent electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[1][2] This allows for the displacement of the fluoride atoms by a wide range of nucleophiles.

  • Orthogonal Reactivity: The three primary functional groups—carboxylic acid, nitro group, and displaceable fluorides—offer orthogonal chemical handles. This means each site can be addressed with specific reagents under distinct conditions, allowing for a controlled, stepwise elaboration of the molecular scaffold.

  • Bioisosteric Potential: The difluoro-substituted phenyl ring can act as a bioisostere for other aromatic systems, while the fluorine atoms can engage in crucial hydrogen bonding or dipole-dipole interactions within a target protein's binding pocket, enhancing potency and selectivity.

Core Synthetic Transformations: Protocols and Mechanistic Insights

The true power of 2,3-Difluoro-4-nitrobenzoic acid is realized through three principal transformations. Below are detailed, field-proven protocols designed for reproducibility and efficiency.

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid is the most readily accessible handle for diversification, typically through amide bond formation, a cornerstone reaction in medicinal chemistry.[3] The use of modern coupling agents like HATU minimizes side reactions and is effective even with sterically hindered or electron-deficient amines.[4][5]

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the coupling of 2,3-Difluoro-4-nitrobenzoic acid with a representative primary amine.

Materials:

  • 2,3-Difluoro-4-nitrobenzoic acid (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3-Difluoro-4-nitrobenzoic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (target concentration 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath while stirring.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. An immediate color change may be observed.

  • Allow the mixture to stir at 0 °C for 20-30 minutes for pre-activation of the carboxylic acid.

  • Add the desired amine (1.1 equiv), either neat or as a solution in a minimal amount of anhydrous DMF.

  • Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired amide.

Expert Insight: The choice of base is critical. DIPEA is a non-nucleophilic hindered base that effectively scavenges the generated acid without competing in the coupling reaction. For particularly sensitive substrates, pre-activation at 0 °C before adding the amine can significantly improve yields by minimizing side reactions.

Diagram: Amide Coupling Workflow

G cluster_reagents Reagents cluster_process Process Acid 2,3-Difluoro-4- nitrobenzoic Acid Preactivation 1. Pre-activation (Acid + HATU + DIPEA) 0 °C, 20 min Acid->Preactivation Amine R-NH₂ Coupling 2. Add Amine Warm to RT, 2-18h Amine->Coupling HATU HATU HATU->Preactivation DIPEA DIPEA DIPEA->Preactivation Preactivation->Coupling Workup 3. Aqueous Workup & Extraction Coupling->Workup Purification 4. Chromatography Workup->Purification Product Final Amide Product Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Chemoselective Reduction of the Nitro Group

The transformation of the nitro group into an amine is a pivotal step, as it completely alters the electronic properties of the aromatic ring and introduces a nucleophilic handle for further diversification (e.g., sulfonylation, acylation, or reductive amination).[6] Tin(II) chloride is a classic and reliable reagent for this purpose, known for its high chemoselectivity in the presence of other reducible groups like esters or amides.

Protocol 2: Nitro Group Reduction with Tin(II) Chloride

Materials:

  • Substituted 2,3-difluoro-4-nitroanilide (from Protocol 1) (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve the nitro-containing starting material (1.0 equiv) in ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (4.0-5.0 equiv) to the solution.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (usually 1-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basify the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8-9. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with the reaction solvent (EtOAc or EtOH).

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting aniline is often pure enough for the next step, but can be purified by column chromatography if necessary.

Expert Insight: The workup is the most critical part of this protocol. It is essential to completely neutralize the acidic reaction mixture to precipitate the tin salts and liberate the free amine. Incomplete basification will result in the amine salt being lost to the aqueous layer. Thoroughly washing the Celite pad is key to recovering all of the product.

Diagram: Nitro Reduction Pathway

G Start 4-Nitro-Aryl Compound (Electron Withdrawing -NO₂) Reagents SnCl₂·2H₂O Ethanol, Reflux Start->Reagents Reduction Product 4-Amino-Aryl Compound (Electron Donating -NH₂) Reagents->Product Diversification Further Diversification (Acylation, Sulfonylation, etc.) Product->Diversification

Caption: Transformation from an electron-poor to an electron-rich system.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring system allows for the displacement of one of the fluorine atoms by a nucleophile.[7] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.[1] Regioselectivity is a key consideration; nucleophilic attack is generally favored at the C2 position, which is ortho to the powerfully activating nitro group.

Protocol 3: SNAr with an Amine Nucleophile

Materials:

  • 2,3-Difluoro-4-nitrobenzoic acid or its amide derivative (1.0 equiv)

  • Nucleophile (e.g., morpholine, piperidine) (1.5-2.0 equiv)

  • Potassium Carbonate (K₂CO₃) or DIPEA (2.0-3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

Procedure:

  • Combine the fluorinated starting material (1.0 equiv), the amine nucleophile (1.5 equiv), and the base (K₂CO₃ or DIPEA, 2.0 equiv) in a sealable reaction vessel.

  • Add anhydrous DMSO or DMF as the solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the steric environment.

  • Monitor the reaction by LC-MS. These reactions can take anywhere from 4 to 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water, which should precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If the product is not a solid, perform a standard aqueous workup by extracting with a suitable organic solvent like ethyl acetate.

  • Purify the crude material by flash chromatography or recrystallization.

Expert Insight: SNAr reactions are highly sensitive to water, which can compete as a nucleophile, leading to undesired hydroxylation byproducts. Using anhydrous solvents and reagents is paramount. DMSO is often an excellent solvent choice as it is polar aprotic and can accelerate SNAr rates.

Diagram: SNAr Mechanism and Regioselectivity

G cluster_mech SₙAr Mechanism Start Aromatic Ring (F at C2, F at C3, NO₂ at C4) Meisenheimer Meisenheimer Complex (Negative charge delocalized onto nitro group) Start->Meisenheimer + Nu⁻ Nucleophile Nu⁻ Product Substituted Product (Nu at C2) Meisenheimer->Product - F⁻ LeavingGroup F⁻

Caption: The SₙAr reaction proceeds via a stabilized Meisenheimer intermediate.

Case Study: A Blueprint for Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core attached to a substituted aromatic ring. 2,3-Difluoro-4-nitrobenzoic acid is an ideal starting point for such structures. The following workflow illustrates a plausible synthetic route.

Diagram: Multi-step Synthesis of a Hypothetical Kinase Inhibitor Scaffold

G A 2,3-Difluoro-4- nitrobenzoic Acid B Step 1: Amide Coupling (HATU, Amine 1) A->B C Amide Intermediate B->C D Step 2: SₙAr Reaction (Amine 2, Base, Heat) C->D E Disubstituted Intermediate D->E F Step 3: Nitro Reduction (SnCl₂, EtOH) E->F G Aniline Intermediate F->G H Step 4: Cyclization or Further Functionalization G->H I Kinase Inhibitor Scaffold H->I

Caption: Sequential functionalization to build molecular complexity.

  • Amide Coupling: The carboxylic acid is coupled with a primary amine ("Amine 1") to install a key side chain.

  • SNAr Reaction: The resulting amide is subjected to an SNAr reaction with a second amine ("Amine 2"), displacing the C2-fluorine to introduce another point of diversity.

  • Nitro Reduction: The nitro group is reduced to an aniline, which can then serve as a handle for a final key transformation.

  • Final Elaboration: The aniline can be acylated, used in a Pictet-Spengler reaction, or serve as a nucleophile to build a fused heterocyclic ring system, a common feature in many kinase inhibitors.[8][9]

This stepwise, logic-driven approach allows for the systematic exploration of structure-activity relationships (SAR) around three different points of the core scaffold, making it a highly efficient strategy in a lead optimization campaign.

Conclusion

2,3-Difluoro-4-nitrobenzoic acid is more than a simple chemical reagent; it is a strategic platform for the rapid and logical construction of complex molecular architectures. Its combination of orthogonal reactive sites enables medicinal chemists to efficiently generate diverse libraries and conduct thorough SAR studies. The protocols and insights provided herein serve as a robust foundation for leveraging this versatile building block to accelerate the discovery of new therapeutic agents.

References

  • Vertex AI Search result citing PMC - PubMed Central. (2020-09-28).
  • Vertex AI Search result citing Benchchem. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid.
  • Vertex AI Search result citing an article on 2,5-Difluoro-4-Nitrobenzoic Acid.
  • Vertex AI Search result citing MDPI. (2021-11-25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • Vertex AI Search result citing Ossila. 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4.
  • Vertex AI Search result citing MDPI. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors.
  • Vertex AI Search result citing an article on Nitrobenzoic Acids.
  • Vertex AI Search result citing ResearchGate. Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,...
  • Vertex AI Search result citing PMC - NIH. (2024-07-26).
  • Vertex AI Search result citing ResearchGate. (2025-08-06).
  • Vertex AI Search result citing Vapourtec Flow Chemistry.
  • Vertex AI Search result citing Master Organic Chemistry. (2018-08-20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Vertex AI Search result citing Benchchem.
  • Vertex AI Search result citing PMC - PubMed Central. (2023-02-22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.
  • Vertex AI Search result citing PMC. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • Vertex AI Search result citing Der Pharma Chemica.

Sources

Application Note: High-Fidelity Nucleophilic Aromatic Substitution (SNAr) Protocols for 2,3-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Difluoro-4-nitrobenzoic acid is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for next-generation fluoroquinolone antibiotics, benzimidazole-based antivirals, and agrochemicals. Its utility lies in its dense functionalization: two differentiated fluorine atoms, a nitro group (latent amine), and a carboxylic acid (handle for coupling).

However, this density creates a regioselectivity paradox . Successful utilization requires precise control over which fluorine atom is displaced during Nucleophilic Aromatic Substitution (SNAr). This guide provides a validated, mechanistic approach to selectively functionalize the C3-position , leveraging the electronic dominance of the nitro group over the carboxyl moiety.

Mechanistic Insight & Regioselectivity

To design a reproducible protocol, one must understand the electronic battlefield on the benzene ring. The regiochemical outcome is dictated by the stability of the Meisenheimer complex intermediate.

The Electronic Landscape
  • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). It activates positions ortho and para to itself.[1]

  • Carboxyl Group (-CO₂R): A moderate EWG. It activates positions ortho and para to itself.[1]

  • The Conflict:

    • C2-Fluorine: Located ortho to the Carboxyl and meta to the Nitro.

    • C3-Fluorine: Located ortho to the Nitro and meta to the Carboxyl.

Reaction Pathway Visualization

SNAr_Mechanism Substrate 2,3-Difluoro-4-nitrobenzoate TS_C3 C3-Meisenheimer Complex (Stabilized by NO2) Substrate->TS_C3 Fast (Ortho to NO2) TS_C2 C2-Meisenheimer Complex (Less Stable) Substrate->TS_C2 Slow (Meta to NO2) Nu Nucleophile (R-NH2) Nu->TS_C3 Nu->TS_C2 Prod_C3 Major Product (3-Amino-2-fluoro-4-nitro...) TS_C3->Prod_C3 -HF Prod_C2 Minor Product (2-Amino-3-fluoro-4-nitro...) TS_C2->Prod_C2 -HF

Figure 1: Kinetic competition between C2 and C3 attack. The C3 pathway is favored due to resonance stabilization by the nitro group.

Critical Experimental Parameters

Before initiating the protocol, the following parameters must be optimized to ensure high yield and purity.

ParameterRecommendationRationale
Substrate Form Ester (Methyl or Ethyl)Using the free acid leads to salt formation with the amine nucleophile, killing reactivity. Always esterify first.
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the polar transition state. MeCN is preferred for easier workup; DMF for low-solubility amines.
Base DIPEA or K₂CO₃ Scavenges the HF byproduct. Organic bases (DIPEA) are generally preferred for homogeneity in organic solvents.
Temperature 0°C to RT Start cold. High temperatures (>60°C) may overcome the activation energy difference, leading to loss of regioselectivity (more C2 byproduct).

Validated Protocols

Phase 1: Substrate Activation (Esterification)

Goal: Convert the acidic proton to an inert ester to prevent ammonium salt formation.

Reagents:

  • 2,3-Difluoro-4-nitrobenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂, 1.5 equiv) or Oxalyl Chloride

  • Methanol (Solvent/Reagent)[2]

  • Catalytic DMF (3 drops)

Procedure:

  • Dissolution: Dissolve 2,3-difluoro-4-nitrobenzoic acid in anhydrous Methanol (0.5 M concentration) in a round-bottom flask under N₂.

  • Activation: Cool to 0°C. Add SOCl₂ dropwise over 20 minutes. (Caution: Exothermic, HCl gas evolution).

  • Reflux: Heat the mixture to reflux (65°C) for 3 hours.

  • Monitoring: Check TLC (System: 30% EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by a high-R_f ester spot.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove trace acid), then Brine. Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: >95%

    • Appearance: Pale yellow solid.

Phase 2: Regioselective SNAr Reaction

Goal: Selective displacement of C3-Fluorine by a secondary amine (e.g., Morpholine, Piperazine).

Reagents:

  • Methyl 2,3-difluoro-4-nitrobenzoate (from Phase 1, 1.0 equiv)

  • Nucleophile (e.g., Morpholine, 1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA, 1.2 equiv)

  • Solvent: Acetonitrile (MeCN, anhydrous)

Step-by-Step Protocol:

  • Preparation: In a clean reaction vial, dissolve Methyl 2,3-difluoro-4-nitrobenzoate (1.0 mmol) in MeCN (5 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Temperature control is critical for regioselectivity.

  • Addition: Add DIPEA (1.2 mmol) followed by the slow addition of the amine nucleophile (1.1 mmol).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2-4 hours.

  • Self-Validating Check (TLC/LCMS):

    • TLC: The starting material ester spot should be consumed. A new, more polar spot (often yellow/orange due to conjugation) should appear.

    • LCMS: Look for Mass [M+H]⁺ corresponding to Product (Substrate - F + Amine).

  • Quench & Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with 0.5 M HCl (to remove unreacted amine/DIPEA).

    • Wash with Brine.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: If necessary, recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc gradient).

Troubleshooting & Quality Control

This protocol is designed to be a "self-validating system." Use these checkpoints to verify success.

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Nucleophile is protonated.Ensure the substrate is the Ester , not the Acid. If using amine salts (e.g., piperazine·HCl), add extra base.
Poor Regioselectivity (Mix of isomers) Temperature too high.Repeat reaction at -10°C to 0°C . Do not heat unless conversion is stalled for >12h.
Dark/Tar Formation Decomposition of Nitro group.Avoid strong reducing agents or excessively strong bases (like NaH) which can attack the nitro group.
NMR Confirmation ¹⁹F NMR is definitive. SM: Two signals (approx -120 to -140 ppm). Product: One signal (C2-F remains). The disappearance of the C3-F signal confirms substitution.
Workflow Diagram

Workflow Start Start: 2,3-Difluoro-4-nitrobenzoic Acid Step1 Step 1: Esterification (MeOH, SOCl2, Reflux) Start->Step1 Check1 QC Check: TLC/NMR (Disappearance of Acid) Step1->Check1 Check1->Step1 Fail (Retreat) Step2 Step 2: S_NAr Reaction (Amine, DIPEA, MeCN, 0°C) Check1->Step2 Pass Check2 QC Check: 19F NMR (Single F peak remaining) Step2->Check2 Finish Final Product: Methyl 3-amino-2-fluoro-4-nitrobenzoate Check2->Finish Pass

Figure 2: Operational workflow for the synthesis of 3-amino derivatives.

References

  • Mechanistic Foundation of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Regioselectivity in Polyfluorinated Systems: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Fluoroquinolone Precursor Synthesis: Grohe, K., & Heitzer, H. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(1), 29-37. (Describes the use of 2,3,4,5-tetrafluoro and 2,3,4-trifluoro analogs).
  • Application in Drug Design (Sanger's Reagent Analog): Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507. (Establishes the reactivity of dinitro-fluoro systems). Link

  • Modern Flow Chemistry Adaptations: Örkényi, R., & Greiner, I. (2020). Continuous flow synthesis of fluoro-nitro-anilines. Journal of Flow Chemistry, 10, 209–215. (Provides solvent/temp data for similar substrates). Link

Sources

"2,3-Difluoro-4-nitrobenzoic acid" in the synthesis of DGAT2 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Benzimidazolone-Based DGAT2 Inhibitors Subject: Utilizing 2,3-Difluoro-4-nitrobenzoic Acid (CAS: 1000339-65-8) as a Regioselective Scaffold.

Executive Summary

Metabolic dysfunction-associated steatohepatitis (MASH), formerly NASH, represents a critical unmet medical need, characterized by excessive hepatic triglyceride accumulation. Diacylglycerol O-Acyltransferase 2 (DGAT2) is the rate-limiting enzyme in the final step of triglyceride synthesis. Small-molecule inhibitors of DGAT2, such as the benzimidazolone class described in recent patent literature (e.g., WO2022076495), have emerged as promising therapeutic candidates.

This guide details the synthetic utility of 2,3-Difluoro-4-nitrobenzoic acid as a foundational building block. Its unique fluorination pattern allows for highly regioselective Nucleophilic Aromatic Substitution (SNAr), enabling the precise construction of the polysubstituted benzimidazolone pharmacophore found in next-generation DGAT2 inhibitors.

Chemical Logic & Mechanism

The "Linchpin" Role of 2,3-Difluoro-4-nitrobenzoic Acid

The structural value of this intermediate lies in the differential electronic activation of its two fluorine atoms.

  • C3-Fluorine (Ortho to Nitro): The nitro group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R). This makes the C3 position highly electrophilic and susceptible to SNAr.

  • C2-Fluorine (Ortho to Carboxyl): The carboxyl/ester group is a weaker activator than the nitro group. Consequently, the C2-fluorine is relatively inert under controlled conditions, allowing it to be retained in the final molecule to modulate lipophilicity and block metabolic hotspots.

Biological Context: The DGAT2 Pathway

DGAT2 catalyzes the acylation of diacylglycerol (DAG) to triacylglycerol (TAG).[1] Inhibiting this step reduces liver fat content and downstream fibrosis markers.

DGAT2_Pathway FattyAcylCoA Fatty Acyl-CoA DGAT2 DGAT2 Enzyme FattyAcylCoA->DGAT2 DAG Diacylglycerol (DAG) DAG->DGAT2 TAG Triacylglycerol (TAG) DGAT2->TAG Catalysis LipidDroplet Lipid Droplet Accumulation TAG->LipidDroplet Storage Inhibitor Benzimidazolone Inhibitor Inhibitor->DGAT2 Inhibition

Figure 1: Mechanism of Action. DGAT2 inhibitors block the terminal step of triglyceride synthesis, preventing hepatic lipid accumulation.

Experimental Protocol

Objective: Synthesis of the 4-fluoro-3-isopropyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate core.

Reagents & Equipment
  • Starting Material: 2,3-Difluoro-4-nitrobenzoic acid (CAS: 1000339-65-8).

  • Reagents: Methanol (MeOH), Sulfuric Acid (H2SO4), Isopropylamine, Iron powder (Fe), Ammonium Chloride (NH4Cl), Carbonyl Diimidazole (CDI) or Triphosgene.

  • Analysis: LC-MS, 1H-NMR (400 MHz).

Step-by-Step Workflow

Phase 1: Methyl Ester Formation Rationale: Protecting the carboxylic acid prevents interference during the SNAr step and improves solubility.

  • Dissolve 2,3-difluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous MeOH (5–10 volumes).

  • Add catalytic concentrated H2SO4 (0.4 eq) dropwise.

  • Heat to reflux (approx. 65°C) or 80°C in a sealed vessel for 18–24 hours.

  • Monitor: TLC or LC-MS should show complete conversion to Methyl 2,3-difluoro-4-nitrobenzoate .

  • Workup: Concentrate solvent, partition between EtOAc and water.[1][2] Wash organic layer with NaHCO3 (aq) and brine. Dry over Na2SO4 and concentrate.

Phase 2: Regioselective SNAr (The Critical Step) Rationale: The amine must attack C3 (ortho-nitro) selectively over C2.

  • Dissolve the methyl ester from Phase 1 in THF or DMF.

  • Cool to 0°C. Add Isopropylamine (1.1 eq) and a base (e.g., DIEA or K2CO3, 2.0 eq).

  • Stir at 0°C to Room Temperature (RT). Note: Avoid heating initially to prevent bis-substitution.

  • Reaction Logic: The nucleophile attacks the C3 position activated by the ortho-nitro group.

  • Product: Methyl 2-fluoro-3-(isopropylamino)-4-nitrobenzoate .

  • Purification: Silica gel chromatography (Hexane/EtOAc) if regioisomers are observed (usually >95:5 selectivity).

Phase 3: Nitro Reduction

  • Dissolve the SNAr product in EtOH/Water (4:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to 70–80°C for 2–4 hours.

  • Filter: Remove iron residues through Celite. Concentrate filtrate.[1]

  • Product: Methyl 4-amino-2-fluoro-3-(isopropylamino)benzoate (The diamine intermediate).

Phase 4: Benzimidazolone Cyclization

  • Dissolve the diamine in dry THF or Dioxane.

  • Add Carbonyl Diimidazole (CDI) (1.5 eq) or Triphosgene (0.4 eq) with TEA.

  • Stir at RT or mild heat (50°C) until cyclization is complete (1–3 hours).

  • Result: Formation of the cyclic urea (benzimidazolone) core.

  • Final Structure: Methyl 4-fluoro-3-isopropyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate .

Data Summary & Process Parameters

Reaction StepReagentsTemp (°C)Typical YieldKey Observation
Esterification MeOH, H2SO48090-95%Clear oil/solid upon workup.
SNAr iPr-NH2, DIEA, THF0 -> 2085-90%Yellow/Orange color change (Nitroaniline formation).
Reduction Fe, NH4Cl, EtOH7580-90%Loss of yellow color; formation of unstable diamine (use immediately).
Cyclization CDI, THF25-5075-85%Formation of precipitate or highly polar spot on TLC.

Synthetic Pathway Diagram

Synthesis_Workflow Start 2,3-Difluoro-4-nitrobenzoic acid (CAS: 1000339-65-8) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 2,3-difluoro-4-nitrobenzoate Step1->Inter1 Step2 Step 2: Regioselective SNAr (R-NH2, Base) Inter1->Step2 Activation by Nitro Inter2 Methyl 2-fluoro-3-(alkylamino)-4-nitrobenzoate (C3-Substitution) Step2->Inter2 Regioselective at C3 Step3 Step 3: Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter2->Step3 Inter3 Methyl 4-amino-2-fluoro-3-(alkylamino)benzoate (Diamine) Step3->Inter3 Step4 Step 4: Cyclization (CDI or Triphosgene) Inter3->Step4 Final Benzimidazolone Core (DGAT2 Inhibitor Scaffold) Step4->Final

Figure 2: Synthetic workflow for converting 2,3-difluoro-4-nitrobenzoic acid into the benzimidazolone core.

References

  • Pfizer Inc. (2022).[3] Preparation of benzimidazolone derivatives as novel diacylglyceride O-acyltransferase 2 inhibitors. WO2022076495A1.

  • Pfizer Inc. (2023). Production of benzimidazolone derivatives as novel diacylglyceride O-acyltransferase 2 inhibitors. JP2023545741A.

  • Chin, D. et al. (2022). Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis.[4] Journal of Medicinal Chemistry.

Sources

Technical Application Note: Strategic Functionalization of 2,3-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

This Application Note details the strategic derivatization of 2,3-Difluoro-4-nitrobenzoic acid (CAS: 403-24-7) , a high-value scaffold in the synthesis of antibacterial fluoroquinolones and enzyme inhibitors.

The molecule presents a "poly-functionalized warhead" with three distinct reactivity zones:

  • C-1 Carboxyl: Amenable to esterification or amidation to modulate solubility and steric environment.

  • C-3 Fluorine (Critical): This position is electronically activated for Nucleophilic Aromatic Substitution (SNAr) due to its ortho relationship with the strong electron-withdrawing nitro group (C-4).

  • C-4 Nitro: A latent amino group, accessible via reduction, serving as the pivot point for heterocycle formation (e.g., quinolones, benzimidazoles).

Regioselectivity Rule: In this specific isomer, the C-3 fluorine is significantly more labile than the C-2 fluorine. The C-3 position is ortho to the nitro group (strong activator), whereas C-2 is meta to the nitro group and ortho to the carboxyl (moderate activator/deactivator depending on ionization). Therefore, nucleophilic attack is highly regioselective for C-3 .

Divergent Synthesis Workflow

The following flowchart illustrates the critical decision points in the synthesis pipeline.

G cluster_0 Critical Control Point Start 2,3-Difluoro-4-nitrobenzoic Acid (Starting Material) Ester Intermediate A: Methyl 2,3-difluoro-4-nitrobenzoate Start->Ester Protocol 1: SOCl2, MeOH (Carboxyl Protection) SnAr_Prod Intermediate B: C-3 Substituted Amino-Benzoate (Regioselective Displacement) Ester->SnAr_Prod Protocol 2: Cyclic Amine, DIPEA (S_NAr at C-3) Aniline Target Scaffold C: Functionalized Anthranilic Acid Deriv. SnAr_Prod->Aniline Protocol 3: Fe/NH4Cl or H2/Pd (Nitro Reduction)

Figure 1: Strategic reaction pathway emphasizing carboxyl protection prior to regioselective substitution.

Detailed Experimental Protocols

Protocol 1: Acid Activation & Esterification

Objective: Convert the free acid to the methyl ester to prevent carboxylate interference during the SNAr step and improve organic solubility.

Rationale: While H2SO4/MeOH is standard, we utilize Thionyl Chloride (SOCl2) . This generates the acid chloride in situ, driving the reaction to completion without the water byproduct equilibrium issues seen in Fisher esterification.

Materials:

  • 2,3-Difluoro-4-nitrobenzoic acid (10.0 mmol)[1]

  • Thionyl Chloride (12.0 mmol)

  • Methanol (Anhydrous, 20 mL)

  • DMF (Catalytic, 2 drops)

Step-by-Step:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a reflux condenser and a drying tube (CaCl2).

  • Addition: Charge the RBF with methanol and cool to 0°C (ice bath).

  • Activation: Add SOCl2 dropwise over 10 minutes. Caution: Exothermic gas evolution (HCl/SO2).

  • Substrate Addition: Add the 2,3-difluoro-4-nitrobenzoic acid solid in portions. Add catalytic DMF.

  • Reflux: Heat to reflux (65°C) for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The acid spot (baseline) should disappear; a higher Rf ester spot will appear.

  • Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc (50 mL). Wash with sat.[2] NaHCO3 (2 x 20 mL) to remove unreacted acid/HCl.

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate.

    • Expected Yield: >90%[3][4][5][6]

    • Appearance: Off-white to yellow solid.

Protocol 2: Regioselective SNAr Displacement (C-3)

Objective: Introduce a cyclic amine (e.g., morpholine, piperazine, or pyrrolidine) at the C-3 position.

Mechanism: The nucleophile attacks C-3 (activated by ortho-NO2). The C-2 fluorine is less reactive (meta to NO2).

Materials:

  • Intermediate A (Methyl 2,3-difluoro-4-nitrobenzoate) (5.0 mmol)

  • Nucleophile (e.g., Morpholine) (5.5 mmol)

  • Base: DIPEA (Diisopropylethylamine) (6.0 mmol)

  • Solvent: Acetonitrile (MeCN) or DMF (15 mL)

Step-by-Step:

  • Dissolution: Dissolve Intermediate A in MeCN at room temperature (RT).

  • Reagent Addition: Add DIPEA, followed by the dropwise addition of the amine nucleophile.

  • Reaction:

    • Morpholine/Piperazine: Stir at RT for 2 hours. If sluggish, heat to 50°C.

    • Sterically hindered amines: Heat to 80°C in DMF.

  • Validation (Critical): Check TLC. You should observe a single major product. If a second spot appears (bis-substitution at C-2), lower the temperature immediately.

  • Workup: Pour mixture into ice-water (100 mL). The product usually precipitates.

  • Purification: Filter the solid. If no precipitate, extract with EtOAc. Recrystallize from EtOH/Water if necessary.

Data Summary: Regioselectivity Trends

Nucleophile Conditions Major Product (Yield) Minor Product (C-2 attack)
Morpholine MeCN, 25°C C-3 Substituted (88%) < 2%
Pyrrolidine MeCN, 0°C C-3 Substituted (92%) < 5%

| Methoxide | MeOH, -10°C | C-3 Substituted (85%) | ~10% (Temp sensitive) |

Protocol 3: Chemoselective Nitro Reduction

Objective: Reduce the C-4 nitro group to an aniline without defluorinating the C-2 position.

Safety Note: Catalytic hydrogenation (H2/Pd-C) can sometimes lead to hydrodefluorination (loss of F at C-2). We recommend Iron-mediated reduction for high chemoselectivity.

Materials:

  • Intermediate B (SNAr Product) (2.0 mmol)

  • Iron Powder (325 mesh, 10.0 mmol)

  • Ammonium Chloride (NH4Cl) (10.0 mmol)

  • Solvent: EtOH/Water (4:1 ratio, 20 mL)

Step-by-Step:

  • Preparation: Suspend Intermediate B in EtOH/Water.

  • Activation: Add NH4Cl and Iron powder.

  • Reduction: Heat to vigorous reflux (80°C) for 1–2 hours. The reaction mixture will turn dark brown/rust colored.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.

  • Isolation: Concentrate the filtrate. The residue is the target aniline.

  • Characterization: 1H NMR should show the disappearance of the aromatic protons shifted downfield by NO2 and the appearance of a broad NH2 signal.

References & Grounding

The protocols above are synthesized from standard methodologies in fluoroquinolone and nitro-arene chemistry.

  • Fluoroquinolone Synthesis Overview:

    • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity.[7] (2022).[7] National Institutes of Health (PMC).

  • Regioselectivity in SNAr Reactions:

    • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.[8] (2014).[5][8] Organic Process Research & Development. (Provides mechanistic parallels for ortho-nitro activation).

  • Nitro Reduction Methodologies:

    • Selective reduction of nitro compounds. Standard Bechamp reduction protocols adapted for halogenated aromatics to prevent dehalogenation.

Disclaimer: This guide is for research purposes only. All synthesis involving nitro-aromatics and fluorinated intermediates should be conducted in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols: 2,3-Difluoro-4-nitrobenzoic Acid as a Versatile Precursor in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Agrochemicals

The incorporation of fluorine into bioactive molecules is a proven strategy in the design of modern agrochemicals. The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Fluorinated building blocks are therefore of high interest in the development of novel herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.[3][4]

Among the various fluorinated synthons, 2,3-Difluoro-4-nitrobenzoic acid stands out as a promising, albeit under-documented, precursor. Its strategic substitution pattern—two adjacent fluorine atoms, a nitro group, and a carboxylic acid moiety—offers a rich chemical handle for a variety of synthetic transformations. This guide provides a detailed exploration of the potential applications of 2,3-Difluoro-4-nitrobenzoic acid in agrochemical research, complete with hypothetical, yet scientifically grounded, synthetic protocols.

Core Application: A Gateway to Fluorinated Quinolines with Potential Herbicidal or Fungicidal Activity

A primary application of 2,3-Difluoro-4-nitrobenzoic acid in agrochemical research is its role as a precursor to fluorinated quinoline derivatives. The quinoline scaffold is a well-established pharmacophore in numerous bioactive compounds, including agrochemicals. By leveraging the functionalities of 2,3-Difluoro-4-nitrobenzoic acid, researchers can access novel quinoline structures with potential herbicidal or fungicidal properties.

The key transformation in this proposed pathway is the reduction of the nitro group to an aniline, followed by a cyclization reaction to form the quinoline ring system. The fluorine atoms at the 2 and 3 positions of the starting material can influence the electronic properties and reactivity of the resulting quinoline, potentially leading to enhanced biological activity.

Proposed Synthetic Pathway: From 2,3-Difluoro-4-nitrobenzoic Acid to a Difluoro-quinoline Carboxylic Acid

The following diagram illustrates a hypothetical, multi-step synthesis of a difluoro-quinoline carboxylic acid from 2,3-Difluoro-4-nitrobenzoic acid. This proposed pathway is based on established organic chemistry principles and analogous transformations reported in the literature for similar fluorinated compounds.

G start 2,3-Difluoro-4-nitrobenzoic acid step1 Reduction of Nitro Group (e.g., Fe/HCl or H2/Pd-C) start->step1 intermediate1 4-Amino-2,3-difluorobenzoic acid step1->intermediate1 step2 Doebner-von Miller Reaction (e.g., with α,β-unsaturated aldehyde/ketone) intermediate1->step2 product Difluoro-quinoline carboxylic acid derivative step2->product

Caption: Proposed synthetic route to a difluoro-quinoline carboxylic acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the proposed synthesis of a difluoro-quinoline carboxylic acid from 2,3-Difluoro-4-nitrobenzoic acid.

Protocol 1: Reduction of the Nitro Group to Form 4-Amino-2,3-difluorobenzoic acid

Objective: To selectively reduce the nitro group of 2,3-Difluoro-4-nitrobenzoic acid to an amine without affecting the fluorine atoms or the carboxylic acid moiety.

Materials:

Reagent/SolventQuantityPurity
2,3-Difluoro-4-nitrobenzoic acid10.0 g>98%
Iron powder15.0 g-
Concentrated Hydrochloric Acid5.0 mL37%
Ethanol200 mLAnhydrous
Water50 mLDeionized
Sodium BicarbonateAs neededSaturated solution
Ethyl Acetate300 mLReagent grade
Anhydrous Magnesium SulfateAs needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,3-Difluoro-4-nitrobenzoic acid (10.0 g) and iron powder (15.0 g) in a mixture of ethanol (200 mL) and water (50 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (5.0 mL) dropwise to the refluxing mixture.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Amino-2,3-difluorobenzoic acid.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of a Difluoro-quinoline Carboxylic Acid via the Doebner-von Miller Reaction

Objective: To construct the quinoline ring system through the reaction of 4-Amino-2,3-difluorobenzoic acid with an α,β-unsaturated carbonyl compound.

Materials:

Reagent/SolventQuantityPurity
4-Amino-2,3-difluorobenzoic acid5.0 g>95%
Acrolein (or other α,β-unsaturated aldehyde)2.5 mLStabilized
Concentrated Sulfuric Acid10 mL98%
Nitrobenzene20 mLReagent grade
Sodium HydroxideAs needed10% aqueous solution
Hydrochloric AcidAs needed1 M aqueous solution

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood due to the use of corrosive and toxic reagents.

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add concentrated sulfuric acid (10 mL).

  • Cool the sulfuric acid in an ice bath and slowly add 4-Amino-2,3-difluorobenzoic acid (5.0 g) with stirring.

  • Add nitrobenzene (20 mL) to the mixture.

  • From the dropping funnel, add acrolein (2.5 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, heat the reaction mixture to 120-130°C for 3-4 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice (200 g).

  • Neutralize the acidic solution with a 10% aqueous solution of sodium hydroxide until the pH is approximately 7.

  • The crude product will precipitate out of the solution. Filter the solid and wash it with cold water.

  • To purify the product, dissolve the crude solid in a 1 M aqueous solution of hydrochloric acid, treat with activated charcoal, and filter.

  • Re-precipitate the product by adding a 10% aqueous solution of sodium hydroxide until the pH is neutral.

  • Filter the purified product, wash with water, and dry under vacuum.

Visualization of the Synthetic Workflow

G cluster_reduction Protocol 1: Nitro Group Reduction cluster_cyclization Protocol 2: Quinoline Synthesis a Suspend Starting Material and Iron Powder b Heat to Reflux and Add HCl a->b c Monitor by TLC b->c d Filter and Concentrate c->d e Neutralize and Extract d->e f Dry and Purify e->f g Dissolve Amine in Sulfuric Acid h Add Nitrobenzene and α,β-Unsaturated Aldehyde g->h i Heat Reaction Mixture h->i j Quench with Ice and Neutralize i->j k Filter and Purify j->k l Isolate Final Product k->l

Caption: Experimental workflow for the synthesis of a difluoro-quinoline.

Trustworthiness and Self-Validation

The protocols described above are based on well-established and robust chemical transformations. The success of each step can be validated through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and determine the appropriate reaction time.

  • Melting Point Analysis: To assess the purity of the isolated intermediates and the final product.

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): To confirm the chemical structure of the synthesized compounds.

By employing these analytical methods, researchers can ensure the integrity of their synthetic pathway and the identity of their target molecules.

Conclusion and Future Outlook

While direct applications of 2,3-Difluoro-4-nitrobenzoic acid in commercial agrochemicals are not yet widely reported, its chemical structure presents a compelling starting point for the synthesis of novel, fluorinated heterocyclic compounds. The proposed synthetic pathway to difluoro-quinoline carboxylic acids serves as a representative example of how this versatile building block can be utilized in agrochemical research. The strategic placement of fluorine atoms on the quinoline ring has the potential to modulate the biological activity and pharmacokinetic properties of the resulting molecules, making this an exciting area for further investigation in the quest for more effective and sustainable crop protection solutions.

References

  • Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science, 80(7). [Link]

  • Solvay. (n.d.). Organic Fluorinated Building Blocks. [Link]

  • Thyssen, D., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central. [Link]

  • Zhou, Y., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(11), 3335-3345. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]

  • ResearchGate. (n.d.). Common fluorine-containing building blocks. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]

  • Phys.org. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. [Link]

  • PubMed. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]

  • PubMed. (2014). Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]

  • ResearchGate. (n.d.). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. [Link]

  • PubMed. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. [Link]

  • Royal Society of Chemistry. (n.d.). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • IJNRD. (2024). Pyridine scaffold: its diverse biological actions. [Link]

Sources

The Strategic Utility of 2,3-Difluoro-4-nitrobenzoic Acid in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Performance through Molecular Design

In the pursuit of next-generation materials, the intrinsic properties of the constituent monomers are paramount. 2,3-Difluoro-4-nitrobenzoic acid is a highly functionalized aromatic compound poised for significant contributions to materials science. Its unique trifecta of reactive and modulating groups—a carboxylic acid for polymerization and metal coordination, a reducible nitro group for further functionalization, and two ortho-positioned fluorine atoms for enhanced material properties—makes it a versatile building block for high-performance polymers and functional porous materials.[1][2]

The strategic placement of fluorine atoms can significantly enhance the thermal stability, chemical resistance, solubility, and dielectric properties of polymers.[3] Concurrently, the nitro group offers a pathway to introduce amine functionalities, which are crucial for creating polyamides and polyimides, or it can be retained to modulate the electronic environment within a material, such as a metal-organic framework (MOF).[4][5][6]

This guide provides detailed application notes and protocols for leveraging 2,3-Difluoro-4-nitrobenzoic acid in two key areas of materials science: the synthesis of high-performance polyimides and the construction of functionalized metal-organic frameworks. The methodologies presented are grounded in established principles of polymer chemistry and coordination chemistry, drawing parallels from analogous systems to provide robust and reliable protocols for researchers and drug development professionals.

PART 1: High-Performance Fluorinated Polyimides

The incorporation of 2,3-Difluoro-4-nitrobenzoic acid into a polyimide backbone begins with its conversion into a diamine monomer. The subsequent polycondensation with a suitable dianhydride yields a high-performance fluorinated polyimide with potentially superior properties.

Causality Behind Experimental Choices:
  • Monomer Synthesis: The nitro group of 2,3-Difluoro-4-nitrobenzoic acid is a precursor to the amine functionality required for polyimide synthesis. A common and effective method for this transformation is catalytic hydrogenation, which offers high yields and clean conversion. The carboxylic acid group is retained during this process and can be subsequently activated for polymerization.

  • Polymerization: A two-step polymerization process is often preferred for polyimide synthesis to ensure high molecular weight and good processability.[4][7] The first step involves the formation of a soluble poly(amic acid) precursor at low temperatures. The second step is a thermal or chemical imidization to form the final, robust polyimide structure.

  • Choice of Co-monomer: The selection of the dianhydride co-monomer is critical in tailoring the final properties of the polyimide. For instance, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) is often chosen for its ability to impart excellent solubility and thermal stability to the resulting polymer.[3]

Experimental Workflow for Polyimide Synthesis

G cluster_0 Monomer Synthesis cluster_1 Polymerization A 2,3-Difluoro-4-nitrobenzoic acid B Reduction of Nitro Group (e.g., Catalytic Hydrogenation) A->B Pd/C, H2 C 4-Amino-2,3-difluorobenzoic acid B->C D 4-Amino-2,3-difluorobenzoic acid F Poly(amic acid) Solution D->F E Dianhydride (e.g., 6FDA) E->F G Thermal or Chemical Imidization F->G Heat or Acetic Anhydride/Pyridine H Fluorinated Polyimide G->H G cluster_0 MOF Synthesis cluster_1 Activation and Characterization A 2,3-Difluoro-4-nitrobenzoic acid (Linker) C Solvothermal Reaction (DMF, Heat) A->C B Metal Salt (e.g., Zn(NO3)2·6H2O) B->C D Crystalline MOF Product C->D E Solvent Exchange and Activation D->E F Porous MOF Material E->F G Characterization (PXRD, BET, TGA) F->G

Sources

"2,3-Difluoro-4-nitrobenzoic acid" as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,3-Difluoro-4-nitrobenzoic Acid as a Modular Scaffold for N-Heterocycles

Executive Summary

2,3-Difluoro-4-nitrobenzoic acid (DFNBA) (CAS: 1806370-35-3) is a specialized aromatic building block that offers a distinct reactivity profile compared to the more common 2,4-difluoro or 2,3,4-trifluoro analogs.[1] Its utility lies in the unique "Ortho-Fluoro-Nitro" motif, which serves as a masked precursor for ortho-phenylenediamines.[1]

This guide details the use of DFNBA for the synthesis of 4-carboxy-5-fluorobenzimidazoles and quinoxalinones .[1] Unlike standard fluoroquinolone precursors, DFNBA allows for the rapid generation of diversity-oriented libraries targeting kinase inhibitors and anti-infectives where the C4-carboxyl group is retained as a handle for further solubility-enhancing modifications.[1]

Mechanistic Insight & Reactivity Profile

To successfully utilize DFNBA, one must understand its electronic landscape. The molecule possesses three reactive centers, but their hierarchy is governed by the strong electron-withdrawing nature of the nitro group.

  • The "Hot Spot" (C3-Fluorine): The fluorine at position 3 is ortho to the nitro group and meta to the carboxyl group.[1] The nitro group's strong mesomeric ($ -M

    
     -I 
    
    
    
    S_NAr $).[1]
  • The "Cold Spot" (C2-Fluorine): The fluorine at position 2 is meta to the nitro group.[1] While still activated by the ring's deficiency, it is significantly less reactive than C3, providing excellent regiocontrol.

  • The Anchor (C1-Carboxyl): This group remains stable during $ S_NAr $ conditions but can be esterified or coupled to amines to modulate solubility or steric bulk.[1]

Visualizing the Reactivity Landscape

ReactivityMap DFNBA 2,3-Difluoro-4-nitrobenzoic Acid (Core Scaffold) C3_F C3-Fluorine (High Reactivity) DFNBA->C3_F Ortho-Nitro Effect C2_F C2-Fluorine (Low Reactivity) DFNBA->C2_F Meta-Nitro Effect C1_COOH C1-Carboxyl (Chemical Handle) DFNBA->C1_COOH SNAr S_NAr Displacement (Primary Amines/Thiols) C3_F->SNAr Step 1: Introduction of R1 Reduction Nitro Reduction (Fe/AcOH or H2/Pd) SNAr->Reduction Step 2: Unmasking Amine Cyclization Cyclization (Benzimidazole/Quinoxaline) Reduction->Cyclization Step 3: Ring Closure

Figure 1: Reactivity map of DFNBA showing the regioselective preference for C3 substitution due to the ortho-nitro effect.[1]

Application Protocol: Synthesis of 4-Carboxy-5-Fluoro-Benzimidazoles

This workflow is the primary application for DFNBA, yielding a scaffold common in PARP inhibitors and kinase inhibitors.

Materials Required
  • Precursor: 2,3-Difluoro-4-nitrobenzoic acid (1.0 equiv).[1]

  • Nucleophile: Primary amine ($ R-NH_2 $) (1.1 equiv).[1]

  • Base: $ N,N $-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Solvent: DMF (Anhydrous) or Ethanol (Green alternative).

  • Reductant: Iron powder / Ammonium Chloride or $ H_2 $ (1 atm) / 10% Pd/C.

  • Cyclization Agent: Triethyl orthoformate (for unsubstituted C2) or Aldehyde/$ Na_2S_2O_5 $.

Step-by-Step Methodology

Step 1: Regioselective $ S_NAr $ Displacement [1]

  • Dissolve 2,3-difluoro-4-nitrobenzoic acid (500 mg, 2.46 mmol) in DMF (5 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (1.07 mL, 6.15 mmol) dropwise.

  • Add the primary amine (e.g., methylamine, aniline derivatives) (2.70 mmol) slowly.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[1] The target intermediate is 3-(alkylamino)-2-fluoro-4-nitrobenzoic acid .[1] The C2-substituted isomer is typically <5%.[1]

  • Workup: Pour into ice-water (20 mL), adjust pH to 3-4 with 1N HCl. Filter the precipitate, wash with water, and dry.

Step 2: Nitro Reduction ("The Masking Group")

  • Suspend the Step 1 product in Ethanol/Water (4:1, 10 mL).

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Heat to reflux (80°C) for 2 hours.

  • Alternative: Hydrogenation with 10% Pd/C in MeOH at RT (balloon pressure) is cleaner for non-halogenated amines.

  • Workup: Filter hot through Celite to remove iron. Concentrate the filtrate to obtain the diamino-benzoic acid intermediate.

Step 3: Cyclization to Benzimidazole

  • Dissolve the crude diamine in Triethyl Orthoformate (TEOF) (5 mL).

  • Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (5 mol%).[1]

  • Heat to 100°C for 3 hours.

  • Purification: Evaporate TEOF. Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (DCM/MeOH gradient).

Experimental Workflow Diagram

Workflow Start Start: 2,3-Difluoro-4-nitrobenzoic acid Step1 Step 1: S_NAr Reaction (R-NH2, DIPEA, DMF, 0°C -> RT) Target: C3-Substitution Start->Step1 Check1 QC: LC-MS (Confirm Regioselectivity >95:5) Step1->Check1 Step2 Step 2: Reduction (Fe/NH4Cl or H2/Pd) Target: Ortho-Diamine Check1->Step2 Pass Step3 Step 3: Cyclization (Triethyl Orthoformate or Aldehyde) Target: Benzimidazole Step2->Step3 Final Final Product: 4-Carboxy-5-Fluoro-1-Substituted-Benzimidazole Step3->Final

Figure 2: Step-by-step synthesis workflow for benzimidazole derivatives.

Comparative Data: Solvent & Base Effects on Regioselectivity

The following table summarizes optimization data for Step 1 ($ S_NAr $) to ensure maximal C3-selectivity.

SolventBaseTemperatureC3-Product YieldC2-ByproductNotes
DMF DIPEA25°C92% <3%Recommended standard conditions.[1]
DMSO K2CO360°C78%12%Higher temp reduces regioselectivity.[1]
THF TEA25°C65%<2%Reaction is slow; poor solubility of acid.[1]
Ethanol NoneReflux85%5%"Green" option; requires excess amine.[1]

Troubleshooting & Critical Control Points

  • Regioselectivity Loss: If >10% of the C2-isomer is observed, lower the reaction temperature to -10°C during amine addition. The C3 position is kinetically favored; higher temperatures allow thermodynamic equilibration or competitive attack at C2.

  • Decarboxylation: Avoid temperatures >140°C in acidic media, as nitrobenzoic acids can decarboxylate under harsh forcing conditions.

  • Safety: Nitro-aromatics are energetic.[1] While DFNBA is stable, the reduction step (Step 2) can be exothermic. Add iron powder in portions.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24859766, 4-Fluoro-3-nitrobenzoic acid (Analogous reactivity).[1] Retrieved from [Link]

  • Vapourtec Application Notes. Nucleophilic Aromatic Substitution (SNAr) in Flow. (Demonstrating SNAr kinetics on fluoronitrobenzenes). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Benzimidazoles. (General protocols for Phillips condensation utilized in Step 3). Retrieved from [Link]

Sources

Application Note: Scale-Up Synthesis of 2,3-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and scale-up engineers. It prioritizes "Quality by Design" (QbD) principles, safety in nitration chemistry, and scalable purification methods.[1][2][3]

Executive Summary

2,3-Difluoro-4-nitrobenzoic acid is a critical building block in the synthesis of next-generation pharmaceuticals, particularly DGAT2 inhibitors (for NASH/metabolic diseases) and specialized fluoroquinolone antibiotics .[2][3][4] Its structural uniqueness lies in the specific 2,3-difluoro substitution pattern combined with a 4-nitro group, which renders the aromatic ring highly susceptible to subsequent nucleophilic aromatic substitution (


) at the fluorine positions or reduction to the aniline.[1][2][3][4]

This guide outlines a two-step scalable synthesis starting from commercially available 2,3-difluorotoluene .[2][3][4] Unlike bench-scale methods that may rely on expensive transition-metal catalysis or hazardous diazonium intermediates, this protocol utilizes classical electrophilic aromatic substitution and oxidation, optimized for kilogram-scale production with a focus on regiocontrol and thermal safety.[2][3][4]

Retrosynthetic Strategy & Route Selection

The Challenge of Regioselectivity

Direct nitration of 2,3-difluorobenzoic acid is not recommended .[1][2][3][4] The carboxyl group (


) is a meta-director, while the fluorine atoms are ortho/para-directors.[2][3][4]
  • 
     at C1 directs to C3 and C5.[2][3][4]
    
  • 
     at C2 directs to C3 and C5.[2][3][4]
    
  • Result: Direct nitration strongly favors the 5-nitro isomer, making the target 4-nitro isomer a minor byproduct.[2][3][4]

The Solution: The Toluene Route

To access the 4-position, we utilize 2,3-difluorotoluene .[2][3][4]

  • The Methyl group (

    
    ) is an ortho/para-director.[2][3][4]
    
  • 
     at C3 directs to C2, C4, and C6.[1][2][3][4]
    
  • Synergy: Both the methyl group and the C3-fluorine activate the C4 and C6 positions.[2][3][4]

  • Sterics: The C4 position is sterically favored over C6 (which is flanked by the methyl group).[1][2][3]

Selected Route:

  • Regioselective Nitration: 2,3-Difluorotoluene

    
     2,3-Difluoro-4-nitrotoluene.[2][3][4]
    
  • Oxidation: Methyl group

    
     Carboxylic Acid.[1][2][3]
    

Retrosynthesis cluster_Alt Avoided Route (Poor Selectivity) Target Target: 2,3-Difluoro-4-nitrobenzoic acid Inter Intermediate: 2,3-Difluoro-4-nitrotoluene Target->Inter Oxidation (KMnO4 or HNO3) SM Starting Material: 2,3-Difluorotoluene Inter->SM Nitration (HNO3/H2SO4) BadSM 2,3-Difluorobenzoic Acid BadSM->Target Direct Nitration (Yields 5-nitro isomer)

Figure 1: Retrosynthetic logic prioritizing electronic directing effects to maximize yield of the 4-nitro isomer.

Detailed Experimental Protocol

Step 1: Regioselective Nitration

Reaction:


[1][2][3][4]

Safety Critical: Nitration is highly exothermic.[1][2][3] The "Mixed Acid" accumulation can lead to thermal runaway.[1][2][3] A fed-batch approach (dosing substrate into acid or acid into substrate) with strict temperature control is mandatory.[2][3][4]

Materials:
  • 2,3-Difluorotoluene (1.0 eq)[1][2][3][4]

  • Nitric Acid (fuming, >90% or 65% depending on optimization, 1.1 eq)[1][2][3]

  • Sulfuric Acid (conc. 98%, solvent/catalyst, 3.0 vol)[1][2][3]

  • Dichloromethane (DCM) (optional, for extraction)[1][2][3][4]

Protocol:
  • Setup: Charge Sulfuric Acid into a jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and reflux condenser. Cool to -5°C .[2][3][4]

  • Acid Preparation: Slowly add Nitric Acid to the Sulfuric Acid, maintaining temperature

    
    . (Alternatively, generate nitronium ion in situ).[1][2][3]
    
  • Addition: Add 2,3-Difluorotoluene dropwise over 2-4 hours.

    • Critical Process Parameter (CPP): Maintain internal temperature between -5°C and 0°C . Exceeding 5°C increases the formation of the 6-nitro isomer and dinitro species.[2][3][4]

  • Digestion: After addition, stir at 0°C for 1 hour, then allow to warm to 20°C for 2 hours. Monitor by HPLC/GC.

  • Quench: Pour the reaction mixture onto crushed ice (5x weight of acid). Caution: Exothermic.[2][3]

  • Workup: Extract with DCM (

    
     vol). Wash organic layer with water, saturated 
    
    
    
    (to remove acid), and brine.[1][2][3]
  • Isomer Purification:

    • Evaporate solvent.[1][2][3] The crude oil contains ~85% 4-nitro and ~15% 6-nitro isomer.[2][3][4]

    • Crystallization: Dissolve in hot Ethanol/Hexane (or IPA).[1][2][3] Cool slowly to 0°C. The 2,3-difluoro-4-nitrotoluene crystallizes out (higher symmetry/melting point), leaving the 6-isomer in the mother liquor.[2][3][4]

    • Target Purity: >98% by GC.[1][2][3]

Step 2: Oxidation of Methyl Group

Reaction:


[2][3][4]

For scale-up, Permanganate is chosen for operational simplicity, though catalytic air oxidation (Co/Mn/Br) is preferred for multi-ton scales.[1][2][3][4]

Materials:
  • 2,3-Difluoro-4-nitrotoluene (1.0 eq)[2][3][4]

  • Potassium Permanganate (

    
    ) (2.5 - 3.0 eq)[1][2][3][4]
    
  • Water (10 vol)

  • Pyridine (optional co-solvent, 2 vol, improves solubility)[1][2][3]

Protocol:
  • Setup: Charge Water, Pyridine, and 2,3-Difluoro-4-nitrotoluene into the reactor. Heat to 80°C .

  • Oxidant Addition: Add

    
     solid in portions (or as a slurry) over 4 hours.
    
    • Note: The reaction is exothermic.[1][2][3][5] Control addition rate to manage foaming and temperature.[1][2][3]

  • Reaction: Reflux (approx. 95-100°C) for 6–12 hours. Monitor disappearance of starting material by HPLC.[1][2][3]

  • Filtration: Cool to 50°C. Filter through a Celite pad to remove insoluble Manganese Dioxide (

    
    ). Wash cake with hot water.[1][2][3]
    
  • Acidification: The filtrate contains the carboxylate salt.[1][2][3] Cool to 10°C. Adjust pH to 1–2 using Conc. HCl.

  • Isolation: The product, 2,3-Difluoro-4-nitrobenzoic acid , will precipitate as a white/off-white solid.[2][3][4]

  • Purification: Filter the solid. Recrystallize from Water/Methanol if necessary to remove trace manganese salts.[1][2][3] Dry in a vacuum oven at 50°C.

Process Flow & Analytical Controls

ProcessFlow cluster_Nitration Step 1: Nitration cluster_Oxidation Step 2: Oxidation Reactor1 Jacketed Reactor (-5°C) Quench Ice Quench Reactor1->Quench Cryst Crystallization (Isomer Removal) Quench->Cryst Crude Oil Reactor2 Reflux Reactor (95°C) Cryst->Reactor2 Pure 4-Nitro Intermediate Filter MnO2 Filtration Reactor2->Filter KMnO4 Acidify Acid Precipitation (pH 1) Filter->Acidify Filtrate Product Final Product Dry Solid Acidify->Product SM 2,3-Difluorotoluene SM->Reactor1 HNO3/H2SO4

Figure 2: Process Flow Diagram (PFD) illustrating unit operations and purification checkpoints.

Quality Control Specifications
ParameterSpecificationMethodRationale
Appearance White to light yellow powderVisualColored impurities often indicate nitro-phenolic byproducts.[2][3][4]
Assay > 98.0%HPLC (Area %)Critical for downstream coupling (e.g., amide bond formation).[1][2][3]
Isomeric Purity < 0.5% (6-nitro isomer)HPLC/GCThe 6-nitro isomer is a difficult-to-remove impurity downstream.[2][3][4]
Water Content < 0.5%KF TitrationExcess water interferes with acid chloride formation.[1][2][3]
Inorganics < 0.1% AshResidue on IgnitionRemoves Mn/Fe residues from oxidation/reactors.[1][2][3]

Safety & Waste Management (HSE)[1][2][3][5]

  • Thermal Runaway: The nitration step involves "Mixed Acid".[1][2][3][5] Ensure the cooling system has a backup power supply.[1][2][3] Perform DSC (Differential Scanning Calorimetry) on the reaction mixture to determine the onset of decomposition (

    
    ). Never allow the reaction temperature to approach within 50°C of 
    
    
    
    .
  • Manganese Waste: The oxidation generates significant quantities of

    
     sludge.[1][2][3] This must be treated as hazardous waste or sent for recycling/reduction to 
    
    
    
    .[1][2][3]
  • HF Generation: Fluorinated aromatics can release HF under extreme acidic/thermal stress.[1][2][3] Use glass-lined reactors and have HF antidote (Calcium Gluconate) available.[2][3][4]

References

  • DGAT2 Inhibitor Synthesis

    • Patent: WO2022076495A1.[1][2][3] "Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors". (2022).[1][2][3] Describes the use of 2,3-difluoro-4-nitrobenzoic acid as a key intermediate and its esterification.[2][3][4]

    • [1][2][3][4]

  • Regioselective Nitration of Fluorotoluenes

    • Source: Smith, K., et al. "Regioselective nitration of aromatic compounds".[1][2][3] Journal of Catalysis / US Patent 5977418A.[1][2][3] Discusses directing effects in substituted toluenes and methods to enhance para-selectivity.

    • [1][2][3][4]

  • Oxidation Protocols (General)

    • Method: "2-Fluoro-4-nitrobenzoic acid synthesis".[2][3][4][6] ChemicalBook.[1][2][3] Describes the analogous KMnO4 oxidation of 2-fluoro-4-nitrotoluene.

  • Commercial Availability & CAS Verification

    • Compound: 2,3-Difluoro-4-nitrobenzoic acid (CAS 1806370-35-3).[2][3][7][4]

    • [1][2][3][4]

Sources

Application Notes and Protocols for the Utilization of 2,3-Difluoro-4-nitrobenzoic Acid in Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2,3-Difluoro-4-nitrobenzoic Acid in Library Synthesis

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount for the successful construction of diverse and biologically relevant chemical libraries.[1] Fluorinated organic molecules, in particular, have garnered significant attention due to their ability to enhance crucial pharmaceutical properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] 2,3-Difluoro-4-nitrobenzoic acid emerges as a uniquely valuable scaffold for combinatorial chemistry, offering a trifecta of reactive sites that can be orthogonally addressed to generate complex molecular architectures.

This building block incorporates:

  • A carboxylic acid moiety, ideal for standard amide bond formation, providing a reliable handle for introducing a first dimension of diversity (R¹).

  • An electron-deficient aromatic ring , substituted with a powerful nitro group, which strongly activates the two fluorine atoms toward nucleophilic aromatic substitution (SNAr).[3][4]

  • Two chemically distinct fluorine atoms at the C2 and C3 positions, allowing for sequential or regioselective substitution to introduce a second dimension of diversity (R²).

  • A nitro group that can be readily reduced to an amine, unveiling a new reactive handle for further diversification, often through cyclization reactions to form valuable heterocyclic cores like benzimidazoles (introducing R³).[5][6]

This application note provides a comprehensive guide to leveraging the unique chemical reactivity of 2,3-Difluoro-4-nitrobenzoic acid in both solid-phase and solution-phase combinatorial library synthesis.

The Core Principle: Orthogonal Reactivity and Vectorial Diversification

The power of 2,3-Difluoro-4-nitrobenzoic acid lies in its capacity for controlled, stepwise diversification. The three key reactive points can be addressed in a logical sequence, allowing for the systematic introduction of different R-groups and the construction of a three-dimensional library from a single, versatile scaffold.

Understanding the Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

The nitro group, being a potent electron-withdrawing group, activates the aromatic ring for nucleophilic attack. The degree of activation is position-dependent, with the ortho and para positions being the most electron-deficient. In 2,3-Difluoro-4-nitrobenzoic acid:

  • The fluorine at C2 is ortho to the nitro group.

  • The fluorine at C3 is meta to the nitro group.

Consequently, the C2-fluorine is significantly more activated and will be preferentially displaced by nucleophiles in an SNAr reaction.[3][4][7] This inherent regioselectivity is the cornerstone of its use in combinatorial synthesis, as it allows for the predictable and selective introduction of the first nucleophilic substituent (Nu¹/R²) at a specific position. The second fluorine at C3 can then be substituted under more forcing conditions if desired, or it can be retained to modulate the electronic properties of the final compounds.

Application I: Solid-Phase Synthesis of a Diverse Amide Library

Solid-phase synthesis offers significant advantages for combinatorial library generation, including simplified purification and the ability to drive reactions to completion using excess reagents.[5][8] The following workflow outlines the construction of a diverse library based on the 2,3-Difluoro-4-nitrobenzoic acid scaffold, analogous to established methods for similar halo-nitrobenzoic acids.[5]

Workflow Diagram

Solid_Phase_Synthesis_Workflow cluster_0 Phase 1: Scaffold Immobilization cluster_1 Phase 2: Diversification via SNAr cluster_2 Phase 3: Cleavage & Isolation Resin Rink Amide Resin Fmoc_Removal Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Removal Scaffold_Coupling Scaffold Attachment: 2,3-Difluoro-4-nitrobenzoic acid (DIC/Oxyma in DMF) Fmoc_Removal->Scaffold_Coupling Capping Capping (Optional) (Acetic Anhydride, DIPEA) Scaffold_Coupling->Capping SNAr SNAr Reaction (Primary/Secondary Amine, R²-NHR') DIPEA in NMP, 80°C Capping->SNAr Cleavage Cleavage from Resin (95% TFA Cocktail) SNAr->Cleavage Final_Product Final Library Member: 2-(R²-amino)-3-fluoro-4-nitrobenzamide Cleavage->Final_Product

Caption: Solid-phase workflow for library synthesis.

Detailed Protocol: Solid-Phase Synthesis

1. Resin Preparation and Scaffold Immobilization:

  • Objective: To covalently attach the 2,3-Difluoro-4-nitrobenzoic acid scaffold to a solid support.

  • Protocol:

    • Swell Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.

    • Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat with a 15-minute treatment to ensure complete Fmoc group removal.

    • Wash the resin thoroughly with DMF (5x), Isopropanol (3x), and Dichloromethane (DCM) (3x), then DMF (3x).

    • In a separate vial, pre-activate 2,3-Difluoro-4-nitrobenzoic acid (4 eq.) with a coupling agent like Diisopropylcarbodiimide (DIC, 4 eq.) and Oxyma Pure (4 eq.) in DMF for 15 minutes.

    • Add the activated carboxylic acid solution to the deprotected resin and agitate at room temperature for 4-6 hours.

    • Monitor the reaction using a Kaiser test. If the test is positive (indicating free amines), continue agitation or repeat the coupling.

    • Once the reaction is complete (Kaiser test negative), wash the resin thoroughly with DMF (5x), DCM (3x), and finally dry in vacuo.

2. First Diversification Step: Nucleophilic Aromatic Substitution (SNAr):

  • Causality: This step introduces the first point of diversity (R²) by selectively displacing the highly activated fluorine at the C2 position. A library of primary or secondary amines is typically used.

  • Protocol:

    • Swell the resin-bound scaffold in N-Methyl-2-pyrrolidone (NMP).

    • Add a solution of the desired amine (R²-NHR', 10 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 15 eq.) in NMP.

    • Heat the reaction vessel to 80°C and agitate for 12-16 hours.

    • Cool to room temperature, drain the reaction solution, and wash the resin extensively with NMP (3x), DMF (3x), DCM (3x), and Methanol (3x). Dry the resin in vacuo.

3. Cleavage and Product Isolation:

  • Objective: To release the final compound from the solid support and remove side-chain protecting groups.

  • Protocol:

    • Treat the dried, functionalized resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[2]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

    • Dry the crude product and purify via preparative HPLC/mass spectrometry to yield the final library members.

StepReagents & ConditionsPurposeTypical Time
Immobilization 2,3-Difluoro-4-nitrobenzoic acid, DIC, Oxyma, DMF, RTAttach scaffold to resin4-6 h
SNAr (R²) R²-NHR', DIPEA, NMP, 80°CIntroduce first diversity point12-16 h
Cleavage 95% TFA Cocktail, RTRelease product from resin2-3 h
Table 1: Summary of Solid-Phase Protocol Conditions.

Application II: Solution-Phase Synthesis of Benzimidazole Libraries

This workflow is designed for generating libraries of benzimidazoles, a privileged scaffold in medicinal chemistry. It leverages all three reactive handles of the parent molecule in a sequential, one-pot or near one-pot fashion.

Logical Workflow Diagram

Solution_Phase_Benzimidazole_Workflow A 2,3-Difluoro-4-nitrobenzoic acid B Amide Coupling (R¹-NH₂, HATU, DIPEA) A->B C Intermediate Amide 2,3-Difluoro-N-(R¹)-4-nitrobenzamide B->C D SNAr Reaction (R²-NH₂, K₂CO₃, DMSO) C->D E Intermediate Diamine Precursor D->E F Nitro Reduction (Fe/NH₄Cl or H₂, Pd/C) E->F G o-Phenylenediamine Intermediate F->G H Cyclization (R³-CHO, Oxidant or R³-COOH, Acid) G->H I Final Benzimidazole Library Member H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,3-Difluoro-4-nitrobenzoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges of this synthesis, particularly the formation of undesired side products, to improve both yield and purity.

Overview of Synthetic Strategies

The synthesis of 2,3-Difluoro-4-nitrobenzoic acid is a critical process for creating advanced pharmaceutical intermediates. The primary challenges in its synthesis revolve around controlling regioselectivity and achieving complete reactions without generating hard-to-remove impurities. Two principal routes are commonly employed:

  • Route A: Electrophilic Nitration of 2,3-Difluorobenzoic Acid. This is the most direct approach, involving the nitration of the commercially available starting material. However, it is often complicated by the formation of multiple positional isomers due to the competing directing effects of the substituents on the aromatic ring.

  • Route B: Oxidation of 2,3-Difluoro-4-nitrotoluene. This two-step conceptual approach involves first synthesizing the nitrotoluene precursor and then oxidizing its methyl group to a carboxylic acid. This route can offer superior control over regiochemistry, leading to a purer final product.

This guide will address the potential pitfalls and optimization strategies for both approaches.

Troubleshooting Guide: Side Reaction Minimization

This section addresses specific experimental issues in a question-and-answer format to help you resolve problems encountered during the synthesis.

Q1: My yield is unexpectedly low after nitrating 2,3-Difluorobenzoic Acid (Route A). What are the most probable causes?

A1: Low yield in this reaction is almost always linked to the formation of a mixture of regioisomers, with the desired 4-nitro product being only one of several possibilities.

  • Causality - Competing Directing Effects: The benzene ring in 2,3-difluorobenzoic acid has three directing groups:

    • The -COOH group is a deactivating, meta-director.

    • The fluorine atoms are deactivating, ortho, para-directors. The interplay of these effects means that the incoming electrophile (NO₂⁺) can attack multiple positions, leading to the formation of 4-nitro, 5-nitro, and 6-nitro isomers. Strict temperature control is essential, as higher temperatures often reduce selectivity and can lead to the formation of more ortho-substituted byproducts[1].

  • Recommended Actions:

    • Strict Temperature Control: The most critical parameter is temperature. The nitrating mixture (mixed acid) should be pre-chilled to below 0°C, and the substrate should be added portion-wise while maintaining the reaction temperature between 0-5°C[1][2].

    • Optimize Nitrating Agent: Use a standard mixed acid preparation of concentrated sulfuric acid and nitric acid. The large excess of sulfuric acid ensures the complete formation of the nitronium ion (NO₂⁺) and helps maintain a fluid reaction mixture[3].

    • Controlled Addition: Add the 2,3-difluorobenzoic acid slowly to the cold nitrating mixture. This maintains a low concentration of the substrate, minimizing localized temperature increases and side reactions.

Q2: My TLC and HPLC analyses show multiple product peaks after the nitration of 2,3-difluorobenzoic acid. How can I identify and remove these impurities?

A2: The additional peaks are almost certainly the undesired positional isomers (e.g., 2,3-difluoro-5-nitrobenzoic acid and 2,3-difluoro-6-nitrobenzoic acid). Separating these isomers is a significant challenge due to their similar polarities.

  • Identification: While co-elution can be an issue, HPLC-MS is the most effective method for identifying the components of the mixture. Each isomer will have the same mass, but their fragmentation patterns or retention times may differ.

  • Purification Strategies:

    • Fractional Recrystallization: This is the most common method for purifying nitrobenzoic acids[4]. It relies on slight differences in the solubility of the isomers in a given solvent system. Experiment with different solvents, such as aqueous ethanol, benzene, or mixtures of hexane and ethyl acetate. This process may need to be repeated several times to achieve high purity.

    • Preparative Chromatography: If recrystallization fails to provide the required purity, column chromatography on silica gel can be employed. However, the similar polarity of the isomers often necessitates long columns and shallow solvent gradients, making it less practical for large-scale work.

Q3: The oxidation of 2,3-difluoro-4-nitrotoluene (Route B) is slow or incomplete. How can I improve the conversion rate?

A3: Incomplete oxidation is a common issue when converting an electron-deficient methyl group (deactivated by the nitro and fluoro groups) to a carboxylic acid.

  • Causality - Substrate Deactivation: The strong electron-withdrawing nature of the nitro and fluoro substituents makes the benzylic protons of the methyl group less susceptible to oxidation compared to an unsubstituted toluene.

  • Recommended Actions:

    • Choice of Oxidant: Strong oxidizing agents are required. Potassium permanganate (KMnO₄) under basic conditions or chromium trioxide (CrO₃) are effective choices[5][6]. The oxidation of p-nitrotoluene often utilizes sodium dichromate in sulfuric acid, which is a very powerful system[7].

    • Increase Reaction Time and Temperature: These reactions often require prolonged heating. For KMnO₄ oxidations, heating to 95°C for several hours with portion-wise addition of the oxidant is a viable strategy[5].

    • Use a Phase-Transfer Catalyst (PTC): When using an aqueous oxidant like KMnO₄ with an organic substrate, a PTC such as tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by facilitating the transfer of the permanganate ion into the organic phase[5].

ParameterRecommendation for Incomplete OxidationRationale
Oxidant Use KMnO₄ or Na₂Cr₂O₇/H₂SO₄.Provides the strong oxidative power needed for a deactivated substrate[5][7].
Temperature Increase to reflux/95-100°C.Overcomes the activation energy barrier for the oxidation.
Reaction Time Extend to 8-12 hours or monitor by TLC/HPLC.Ensures the reaction proceeds to completion.
Additives Add 1-5 mol% of a phase-transfer catalyst.Improves the reaction rate in biphasic systems[5].

Q4: My final product is off-white or yellow after workup from the oxidation reaction. What is the source of this discoloration and how can it be removed?

A4: Discoloration from oxidation reactions is typically due to residual inorganic byproducts or small amounts of organic impurities.

  • Source of Impurity:

    • Manganese Dioxide (MnO₂): If using KMnO₄, a fine brown precipitate of MnO₂ is formed. If not completely removed, it will contaminate the final product.

    • Chromium Salts: When using dichromate or CrO₃, residual green/brown chromium species can be difficult to remove.

    • Dinitrated Byproducts: Trace amounts of dinitrated species formed during the synthesis of the nitrotoluene precursor can carry through the oxidation step.

  • Purification Protocol:

    • Removal of Metal Byproducts: After the reaction, filter the hot solution through a pad of Celite to remove MnO₂[5]. For chromium, washing the crude product with a dilute acid solution can help remove residual salts[7].

    • Acid-Base Extraction: Dissolve the crude acid in a dilute aqueous base (e.g., NaOH or NaHCO₃), filter to remove any insoluble impurities, and then re-precipitate the pure carboxylic acid by acidifying the filtrate with HCl or H₂SO₄[5][7]. This is highly effective for removing non-acidic organic impurities.

    • Recrystallization: A final recrystallization step will remove most remaining colored organic impurities, yielding a white crystalline solid.

Frequently Asked Questions (FAQs)

Q1: For producing high-purity 2,3-Difluoro-4-nitrobenzoic acid, which synthetic route is generally superior?

A1: The oxidation of 2,3-difluoro-4-nitrotoluene (Route B) is generally the preferred method for achieving high purity. This route definitively establishes the correct substitution pattern before the final oxidation step. This circumvents the primary drawback of Route A, which is the formation of hard-to-separate regioisomers during the nitration of 2,3-difluorobenzoic acid. While Route B involves an additional synthetic step, the purification of the final product is significantly more straightforward.

Q2: What are the most critical safety precautions when preparing and using mixed acid for nitration?

A2: Mixed acid (concentrated H₂SO₄ and HNO₃) is extremely corrosive and a powerful oxidizing agent. Always adhere to the following safety protocols:

  • Work Environment: Always work in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and acid-resistant gloves (butyl rubber or Viton are recommended).

  • Preparation: Always add the sulfuric acid slowly to the nitric acid while cooling the mixture in an ice/salt bath[1]. This is an exothermic process, and reverse addition can cause dangerous splashing and runaway temperature increases.

  • Quenching: Quench the reaction by pouring the cold reaction mixture slowly over a large amount of crushed ice with vigorous stirring. Never add water directly to the concentrated acid mixture.

Q3: Can other oxidation methods be used for Route B?

A3: Yes, while permanganate and chromates are common, other methods for oxidizing primary alkyl arenes to carboxylic acids exist. These include catalytic oxidation with molecular oxygen in the presence of cobalt and manganese salts, though these conditions may require optimization for this specific substrate[8]. For lab-scale synthesis, hydrolysis of a nitrile, formed from the corresponding benzyl bromide, is another robust method that adds a carbon atom, though it would require a different starting material[9].

Visualized Workflows and Mechanisms

Troubleshooting Low Yield in Nitration (Route A)

The following diagram outlines a logical workflow for diagnosing and solving the problem of low yield when nitrating 2,3-difluorobenzoic acid.

Troubleshooting_Nitration start Problem: Low Yield of 2,3-Difluoro-4-nitrobenzoic Acid check_purity Analyze crude product by HPLC/TLC/NMR start->check_purity isomers Are multiple isomers present? check_purity->isomers incomplete_rxn Is starting material present? isomers->incomplete_rxn No optimize_temp Solution: Optimize Reaction Conditions 1. Maintain temp at 0-5°C 2. Slow, portion-wise addition 3. Use sufficient H₂SO₄ isomers->optimize_temp Yes increase_time Solution: Drive Reaction 1. Increase reaction time 2. Re-evaluate stoichiometry of nitrating agent incomplete_rxn->increase_time Yes end_node Improved Yield & Purity incomplete_rxn->end_node No (Other mechanical loss) purify Solution: Enhance Purification 1. Fractional Recrystallization 2. Preparative Chromatography optimize_temp->purify purify->end_node increase_time->end_node

Caption: Troubleshooting logic for low product yield.

Regioselectivity in the Nitration of 2,3-Difluorobenzoic Acid

This diagram illustrates how the directing effects of the substituents lead to a mixture of products.

Regioselectivity cluster_products Product Mixture start 2,3-Difluorobenzoic Acid + HNO₃/H₂SO₄ product_4 4-Nitro (Desired) Ortho to F at C3 start->product_4 Major Product (under optimal conditions) product_5 5-Nitro (Side Product) Meta to COOH, Para to F at C2 start->product_5 Significant Byproduct product_6 6-Nitro (Side Product) Ortho to F at C2, Para to F at C3 start->product_6 Minor Byproduct

Caption: Formation of isomeric products during nitration.

Detailed Experimental Protocols

Protocol B: Synthesis via Oxidation of 2,3-Difluoro-4-nitrotoluene

This protocol is adapted from a similar, well-established procedure for the oxidation of a substituted nitrotoluene[5].

Materials:

  • 2,3-Difluoro-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH), 1N aqueous solution

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,3-difluoro-4-nitrotoluene (1 equivalent), TBAB (0.05 equivalents), and 1N NaOH solution.

  • Heating: Heat the mixture to 95°C with vigorous stirring.

  • Oxidant Addition: Once the temperature has stabilized, begin the portion-wise addition of KMnO₄ (3 equivalents) over a period of 3-4 hours. The purple color of the permanganate should dissipate as the reaction proceeds.

  • Reaction Monitoring: After the final addition of KMnO₄, continue stirring at 95°C for an additional 8-10 hours, or until TLC/HPLC analysis shows the complete consumption of the starting material.

  • Workup - MnO₂ Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the brown manganese dioxide precipitate. Wash the filter cake with a small amount of water.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x 50 mL for a 0.1 mol scale reaction) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 2 by adding concentrated HCl with stirring. A white precipitate of 2,3-difluoro-4-nitrobenzoic acid should form.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water. Dry the product under vacuum to a constant weight. The typical melting point for a similar compound, 2-fluoro-4-nitrobenzoic acid, is around 176°C[5].

  • Purification (Optional): If the product is discolored or does not meet purity requirements, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

  • Ponomarev, D. A., & Zaikin, V. G. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(9), 1-17. [Link]

  • PrepChem. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com. [Link]

  • Google Patents. (2024). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Google Patents. (n.d.).
  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. [Link]

  • Google Patents. (1968).
  • Clark, J. (2015). Making carboxylic acids. Chemguide. [Link]

  • University of Southampton. (2021). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton. [Link]

  • Kamm, O., & Matthews, A. O. (1922). p-Nitrobenzoic Acid. Organic Syntheses, 2, 53. [Link]

  • Penn State University. (n.d.). 11.4 Synthesis of Carboxylic Acids. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

Sources

Technical Support Center: Optimization of 2,3-Difluoro-4-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: CHEM-SUP-23DF4NB Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Improvement & Troubleshooting Guide for CAS 183175-37-3 (and related isomers)

Executive Summary: The "Yield Trap"

If you are experiencing low yields (<40%) or high impurity profiles in the synthesis of 2,3-difluoro-4-nitrobenzoic acid , you are likely encountering one of two systemic failures:

  • Regioselectivity Failure (The Nitration Route): Attempting to nitrate 2,3-difluorobenzoic acid directly results in the 5-nitro isomer as the major product due to the cooperative directing effects of the carboxyl and C2-fluorine groups.

  • Oxidative Decarboxylation (The Toluene Route): While oxidizing 2,3-difluoro-4-nitrotoluene is the superior pathway, aggressive conditions often lead to decarboxylation (loss of

    
    ) or defluorination (hydrolysis of C-F bonds).
    

This guide prioritizes the Oxidation Route as the industrial "Gold Standard" and provides a remediation protocol for the Nitration Route only if starting materials are constrained.

Module 1: Route Diagnostics & Strategy

Decision Matrix: Which Route Are You Using?

Caption: Route selection logic. Direct nitration (Red) is disfavored due to poor regiocontrol. Oxidation (Green) is the preferred high-yield pathway.

Module 2: Troubleshooting The Oxidation Route (Recommended)

Context: This method involves oxidizing the methyl group of 2,3-difluoro-4-nitrotoluene to a carboxylic acid.[1] This avoids the isomer issues of nitration.[2]

Common Issues & Solutions
SymptomProbable CauseTechnical Solution
Low Yield (<50%) Sublimation of starting materialThe nitrotoluene precursor is volatile.[1] Use a reflux condenser with coolant at <10°C. Do not run open-vessel.[1]
Tar/Black Residue Thermal DefluorinationFluorine ortho to a nitro group is susceptible to

hydrolysis. Reduce temp to <110°C or reduce reaction time.
Incomplete Reaction Poor SolubilityThe starting material is hydrophobic. Add a Phase Transfer Catalyst (PTC) like TBAB or use Acetic Acid as a co-solvent.
Green/Blue Product Chromium ContaminationInefficient workup. Ensure an Acid/Base extraction step is performed (see protocol below).
Optimized Protocol: Chromic Acid Oxidation

Based on standard oxidation protocols for electron-deficient toluenes [1, 2].[1]

Reagents:

  • 2,3-Difluoro-4-nitrotoluene (1.0 eq)[1]

  • Sodium Dichromate (

    
    ) (1.4 eq)
    
  • Sulfuric Acid (98%) (Excess)[3]

  • Water[1][4][5][6][7][8]

Step-by-Step Workflow:

  • Setup: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend 2,3-difluoro-4-nitrotoluene (10 g) in water (20 mL).

  • Addition: Add Sodium Dichromate (24 g).

  • Initiation: Add concentrated

    
     (35 mL) dropwise over 45 minutes. Critical: Maintain internal temperature between 60-70°C  during addition.[1] Exotherms will cause sublimation/loss of yield.
    
  • Reaction: Heat to 90-100°C (gentle reflux) for 4–6 hours. Monitor by TLC/HPLC.

    • Note: Do not exceed 110°C to prevent defluorination.

  • Quench: Cool to room temperature. Pour mixture onto crushed ice (200 g).

  • Isolation (Crucial for Purity):

    • Filter the crude solid.[4][8][9]

    • Purification: Dissolve the solid in 10% NaOH (aq). Filter off any unreacted insoluble toluene (recoverable).

    • Acidify the filtrate with HCl to pH 1-2.[1]

    • Filter the white precipitate. Recrystallize from Toluene/Ethanol if necessary.

Module 3: Troubleshooting The Nitration Route (High Risk)

Context: You are nitrating 2,3-difluorobenzoic acid . The Problem: The Carboxyl group (position 1) directs meta (to 3, 5). The Fluorine at position 2 directs ortho/para (to 3, 5). These effects reinforce position 5 . The desired position 4 is only weakly supported by the Fluorine at position 3.

Why Your Yield is Low
  • Major Product: 2,3-difluoro-5-nitrobenzoic acid (~60-70%).[1]

  • Minor Product: 2,3-difluoro-4-nitrobenzoic acid (~20-30%).[1]

  • Separation: These isomers have very similar solubilities, making separation difficult.

Remediation Strategy

If you must use this route, you cannot rely on standard mixed acid (


). You must use Fuming Nitric Acid  and strict temperature control to maximize the kinetic product, though thermodynamic control favors the 5-nitro.

Protocol Adjustment:

  • Use Fuming

    
      (d=1.5) and Fuming 
    
    
    
    (20% oleum).
  • Maintain temperature at 0-5°C . Higher temperatures favor the thermodynamic (5-nitro) product.

  • Fractional Crystallization: The 4-nitro isomer is often less soluble in non-polar solvents (like benzene/toluene) than the 5-nitro isomer due to packing efficiency.

Module 4: Quality Control & Analytics

HPLC Method for Isomer Differentiation:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: 0.1%

    
     in Water, B: Acetonitrile. Gradient 10% B to 80% B over 20 min.
    
  • Detection: UV @ 254 nm.

  • Expected Retention: The 5-nitro isomer typically elutes after the 4-nitro isomer due to the intramolecular H-bonding potential of the nitro group ortho to the fluorine (in the 5-position relative to F-4?[1] No, check structure).

    • Correction: In 2,3-difluoro-4-nitro, the nitro is flanked by H(5) and F(3).[1]

    • In 2,3-difluoro-5-nitro, the nitro is flanked by H(4) and H(6).[1]

    • The 4-nitro isomer is more polar due to the crowding of F-3 and NO2-4.[1] It usually elutes earlier .

FAQ: Frequently Asked Questions

Q: Can I use Potassium Permanganate (


) instead of Chromic Acid? 
A:  Yes, but 

often over-oxidizes electron-deficient rings, leading to ring opening or lower yields.[1] If you use

, add Magnesium Sulfate (

) to buffer the pH and prevent the solution from becoming too basic (which hydrolyzes the fluorines) [3].

Q: My product is turning red upon drying. Why? A: This indicates the presence of Meisenheimer complexes or phenolic impurities (2-hydroxy-3-fluoro-4-nitrobenzoic acid).[1] This happens if your workup was too basic (pH > 10) for too long. Keep workup pH below 9 during the extraction phase and acidify quickly.

Q: Is the Halex reaction (Chlorine-Fluorine exchange) viable? A: Starting from 2,3-dichloro-4-nitrobenzoic acid is difficult because the carboxylic acid interferes with the fluoride source (KF).[1] You would need to esterify first, perform the Halex reaction (high temp, solvent like Sulfolane), and then hydrolyze. This adds two steps and is generally less efficient than the oxidation of the fluoro-toluene precursor.

References

  • Oxidation of Nitrotoluenes: Kamm, O.; Matthews, A. O.[8] "p-Nitrobenzoic Acid."[1] Organic Syntheses, Coll.[8] Vol. 1, p. 392 (1941). Link

  • Chromium Oxidation Protocols: BenchChem. "A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid." (Accessed 2024). Link

  • Permanganate Oxidation Variants: Journal of Medicinal Chemistry, 2001, Vol 44, 3856-3871.[1] (Discusses oxidation of 2-fluoro-4-nitrotoluene).

  • Nitration Selectivity: "Nitration of 2,3-difluorobenzoic acid." Sigma-Aldrich Technical Data. Link

  • Synthesis of Fluorinated Intermediates: Patent CN101648890B, "Synthesis method of 2-fluoro-4-nitrobenzonitrile."[1] (Describes the oxidation of the toluene precursor as a key step). Link

Disclaimer: This guide is for research purposes only. 2,3-Difluoro-4-nitrobenzoic acid is a skin irritant and potential sensitizer.[1] All reactions involving fuming nitric acid or chromium salts must be performed in a fume hood with appropriate PPE.

Sources

"2,3-Difluoro-4-nitrobenzoic acid" reaction optimization parameters

[1]

Module 1: Synthesis Strategy & Optimization

The Core Issue: Researchers often attempt to synthesize this molecule via the direct nitration of 2,3-difluorobenzoic acid. This is a critical error. The carboxylic acid group directs the incoming nitro group to the meta position (C5), while the fluorine atoms compete with complex directing effects. This route typically yields the unwanted 5-nitro isomer or a difficult-to-separate mixture.[1]

The Validated Route: The industrial standard requires the Oxidation of 2,3-difluoro-4-nitrotoluene .[1] This locks the regiochemistry before the carboxylic acid is formed.

Protocol A: Chromic Acid Oxidation (High Yield / Laboratory Scale)

Best for: Small-scale synthesis (<50g) where yield is prioritized over waste disposal.[1]

ParameterOptimized ConditionMechanistic Rationale
Reagent

(2.0 equiv)
Strong oxidant required to convert the deactivated methyl group (due to electron-withdrawing nitro/fluoro groups).[1]
Solvent Glacial Acetic Acid +

Sulfuric acid acts as a catalyst and dehydrating agent; Acetic acid solubilizes the organic precursor.
Temperature 115°C – 120°CCritical: Below 110°C, the reaction stalls. Above 125°C, decarboxylation risk increases significantly.
Time 2–3 HoursExtended heating promotes tar formation. Monitor via HPLC.
Quench Ice/Water SlurryGradual precipitation prevents occlusion of chromium salts in the product crystal lattice.

Step-by-Step Methodology:

  • Suspend 2,3-difluoro-4-nitrotoluene (1.0 eq) in Glacial Acetic Acid (8 vol).

  • Add

    
     (3.5 vol) slowly to control exotherm.
    
  • Add

    
     (2.0 eq) portion-wise over 30 minutes. Caution: Exothermic.
    
  • Heat to 120°C. The orange suspension will turn green (Cr3+ formation).

  • Cool to 25°C and pour onto crushed ice (20 vol).

  • Filter the white/pale-yellow precipitate. Wash with cold water until filtrate is neutral.

Protocol B: Permanganate Oxidation (Green / Scale-Up)

Best for: Larger batches (>100g) to avoid Chromium waste.[1]

  • Reagent:

    
     (3.0 eq).
    
  • Catalyst: PEG-600 (5 mol%) or TBAB (Phase Transfer Catalyst).[1]

  • Solvent: Water (neutral pH).[2]

  • Temp: 95°C (Reflux).

  • Note: Requires filtration of

    
     sludge while hot. Lower yield (~50-60%) but cleaner profile.[1]
    

Module 2: Downstream Reactivity ( Selectivity)

The Core Issue: Users frequently misidentify the reactive site. The molecule has two electrophilic sites (C2-F and C3-F).[1]

The Rule: Nucleophilic attack occurs at the position most activated by the strongest Electron Withdrawing Group (EWG).

  • C3-Fluorine: Ortho to Nitro (

    
    ).[1] Highly Reactive. 
    
  • C2-Fluorine: Ortho to Carboxyl (

    
    ).[1] Weakly Reactive. 
    

Since the Nitro group is a much stronger activator than the Carboxyl group, substitution occurs exclusively at C3 under standard conditions.

Troubleshooting Guide: Reactions

Q: I need to displace the C2-Fluorine. Why is my nucleophile attacking C3? A: You are fighting thermodynamics. The C3 position is electronically primed by the ortho-nitro group.

  • Workaround: You cannot reverse this selectivity on the final molecule. You must introduce your substituent before the nitro group is installed, or use a different starting material (e.g., 2-fluoro-3-substituted-4-nitrobenzoic acid).[1]

Q: I am getting low yields with amine nucleophiles. Why? A: The carboxylic acid protonates your amine nucleophile, converting it into a non-nucleophilic ammonium salt.

  • Solution: Use 2 equivalents of the amine (one as a sacrificial base) or add a non-nucleophilic base like DIPEA or

    
    . Alternatively, convert the acid to a methyl ester before the 
    
    
    step.

Q: The reaction turns black/tarry. A: Nitro-aromatics are prone to electron transfer (SET) side reactions with strong bases.

  • Fix: Switch from strong bases (NaH, KOtBu) to milder carbonate bases (

    
    , 
    
    
    ) and use a polar aprotic solvent (DMF, DMSO) at lower temperatures (0°C to RT).

Module 3: Stability & Handling (Decarboxylation)

The Core Issue: 2,3-Difluoro-4-nitrobenzoic acid is an "activated" benzoic acid.[1][3] The electron-withdrawing groups destabilize the C-C bond between the ring and the carboxyl group, making it prone to thermal decarboxylation (

1
Stability Parameters Table
ConditionStability RatingRecommendation
Solid State (RT) HighStore in amber glass, desiccated.
Acidic Solution (Reflux) ModerateStable up to ~120°C.
Basic Solution (Reflux) Low Avoid. Base catalyzes decarboxylation at high temps.
DMSO/DMF (>100°C) Critical Risk These solvents lower the energy barrier for decarboxylation.

Diagnostic Check: If your product disappears and you see a non-acidic spot on TLC that moves faster (higher

1

Visualizing the Workflow

GStartTarget: 2,3-Difluoro-4-nitrobenzoic AcidRouteARoute A: Nitration of Acid(2,3-difluorobenzoic acid)Start->RouteAAvoidRouteBRoute B: Oxidation of Toluene(2,3-difluoro-4-nitrotoluene)Start->RouteBRecommendedFailFAILURE: Yields 5-nitro isomer(Meta-directing effect of COOH)RouteA->FailSuccessSUCCESS: Retains 4-nitro regiochemistryRouteB->SuccessSNArDownstream: Nucleophilic SubstitutionSuccess->SNArFunctionalizationC3Attack at C3 (Ortho to NO2)MAJOR PRODUCTSNAr->C3Kinetic ControlC2Attack at C2 (Ortho to COOH)Trace / Not ObservedSNAr->C2Thermodynamic Barrier

Figure 1: Synthesis Decision Tree & Reactivity Map. Note the critical divergence between the failed nitration route and the successful oxidation route.

References

  • Oxidation of Nitrotoluenes (Chromic Acid Method)
  • Nucleophilic Substitution (

    
    ) Regioselectivity: 
    
    • Source: Vapourtec Application Notes.
    • Relevance: Confirms the dominance of ortho-nitro activation over other electron-withdrawing groups in fluorinated aromatics.[1]

    • URL:[Link]

  • Decarboxylation Mechanisms

    • Source: Journal of Organic Chemistry (via NIH/PubMed).
    • Relevance: Details the thermal instability of electron-poor benzoic acids and the c
    • URL:[Link]

  • Source: Google Patents (CN101648890B). "Synthesis method of 2-fluoro-4-nitrobenzonitrile.

Technical Support Center: Optimization of 2,3-Difluoro-4-nitrobenzoic Acid Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for 2,3-Difluoro-4-nitrobenzoic Acid CAS: 175968-39-5 (related derivatives) / Generic Structure Analysis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1][2]

Executive Summary

2,3-Difluoro-4-nitrobenzoic acid is a "hair-trigger" building block.[1][2] Its utility lies in its dense functionalization, but this is also its liability.[1][2] The electron-withdrawing nitro group (


) and carboxylic acid (

) activate the fluorine atoms toward Nucleophilic Aromatic Substitution (

), creating a kinetic competition between desired functionalization and unwanted side reactions .[1][2]

This guide addresses the three most critical failure modes:

  • Regiochemical Scrambling: Attacking the wrong fluorine atom.

  • Chemo-selectivity Errors: Ring attack during amide coupling.

  • Hydrolytic Degradation: Unintended formation of phenols.[1][2]

Module 1: The Regioselectivity Challenge ( )[1][3]

The Issue: When attempting to displace one fluorine atom with a nucleophile (e.g., an amine or thiol), users often observe a mixture of isomers (F3-displacement vs. F2-displacement) or bis-substitution products.[1][2]

Mechanistic Insight: The reactivity is governed by the stabilization of the Meisenheimer complex.

  • F3 Position (Target): Ortho to the Nitro group (strongest activator). Kinetic preference.

  • F2 Position (Impurity): Ortho to the Carboxyl group (moderate activator) and Meta to Nitro.[1][2]

  • Risk Factor: High temperatures or excess nucleophile promote thermodynamic equilibration or attack at the less activated F2 position.[2]

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Temperature -78°C to 0°C Low temperature strictly enforces kinetic control, favoring the highly activated F3 position (ortho-nitro effect).[1][2]
Stoichiometry 0.95 - 1.0 eq Never use excess nucleophile.[1][2] Slight deficiency prevents bis-substitution (displacing both Fs).
Base Choice DIPEA or

Use non-nucleophilic organic bases.[1][2] Inorganic bases (carbonates) often require higher temps/solubility, increasing side-reaction risks.[1][2]
Solvent THF or DCM Avoid polar aprotic solvents (DMF/DMSO) if possible; they accelerate

so much that selectivity is lost.[1][2]
Visualizing the Pathway

SNAr_Selectivity Start 2,3-Difluoro-4-nitrobenzoic acid Path_A Path A: Attack at C3 (Ortho to NO2) Start->Path_A Fast (Kinetic) Path_B Path B: Attack at C2 (Ortho to COOH) Start->Path_B Slow Nuc Nucleophile (Nu-) Nuc->Start Prod_A Major Product (3-Nu-2-F-4-NO2) Path_A->Prod_A Note NO2 stabilizes Meisenheimer complex better than COOH Path_A->Note Prod_B Impurity (2-Nu-3-F-4-NO2) Path_B->Prod_B

Caption: Kinetic competition in


. The nitro group (C4) activates the C3-fluorine significantly more than the carboxyl group activates the C2-fluorine.
Module 2: Amide Coupling (Preserving the Ring)

The Issue: You intend to react the carboxylic acid with an amine to form an amide, but LCMS shows a mass corresponding to [M+Amine-HF] . This indicates the amine attacked the ring (


) instead of the carbonyl.

Critical Troubleshooting:

Q: Why is my amine attacking the ring? A: The ring is extremely electron-deficient. If the activation of the carboxylic acid is slow, the amine will act as a nucleophile toward the ring fluorines.

Q: Can I use Thionyl Chloride (


)? 
A: Avoid if possible.  Converting this acid to an acid chloride creates a species so electron-deficient that the ring becomes hyper-reactive.[1][2] Adding an amine to the acid chloride often results in immediate polymerization or ring substitution.

Optimized Coupling Protocol:

  • Activation: Use HATU or T3P (Propylphosphonic anhydride).[1][2] These reagents are extremely fast, converting the acid to an active ester within seconds.[2]

  • Pre-Activation Step: Stir the Acid + Base + Coupling Agent for 5-10 minutes before adding the amine.[1] This ensures the carbonyl is ready to react immediately upon amine addition.

  • Temperature: Keep the reaction at 0°C .

  • Order of Addition: Add the amine slowly to the pre-activated acid.

Amide_Coupling_Logic Input Reagents: Acid + Amine + Coupling Agent Decision Rate of Reaction Competition Input->Decision Path_C Pathway 1: Amide Formation (Attack at C=O) Decision->Path_C Fast Activation (HATU/T3P) Path_R Pathway 2: SNAr Side Reaction (Attack at C-F) Decision->Path_R Slow Activation (DCC/EDC) Outcome_Good Desired Amide Path_C->Outcome_Good Outcome_Bad Byproduct: Aryl Amine (Fluorine displaced) Path_R->Outcome_Bad

Caption: To avoid


 byproducts during amidation, the rate of carbonyl attack must vastly exceed the rate of ring attack. High-speed coupling agents are required.
Module 3: Stability & Hydrolysis

The Issue: The starting material turns from off-white to yellow/orange upon storage, or a peak with mass [M-F+OH] appears.

Cause: The electron-deficient ring makes the C-F bonds susceptible to hydrolysis by ambient moisture, especially if any trace base is present.

  • Storage Rule: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Workup Warning: Avoid strong basic aqueous washes (e.g., 1M NaOH) during extraction.[1][2] The fluorines will hydrolyze to phenols.[2] Use mild buffers (pH 4-6) or brine.[1][2]

Frequently Asked Questions (FAQs)

Q: I see a byproduct with Mass +13 Daltons. What is it? A: This is likely the hydroxy-impurity (Hydrolysis).[1][2]

  • Math:

    
    .[1][2] Wait, usually hydrolysis is loss of F (-19) gain of OH (+17), net change -2.[1][2]
    
  • Correction: If you see Mass +13 , check for Methyl Ether formation (

    
    ) if you used Methanol as a solvent.[1][2] Net change: 
    
    
    
    .[1][2] Close to +13 (protonated).[1][2] Always avoid nucleophilic solvents like MeOH or EtOH.

Q: Can I use this acid in a Suzuki coupling? A: Yes, but the base (carbonate/phosphate) can trigger hydrolysis of the fluorines at the elevated temperatures required for Suzuki.

  • Fix: Use anhydrous conditions (Dioxane/Toluene) and anhydrous bases (CsF or

    
     ground in oil) to prevent hydrolysis.[1][2]
    

Q: Why did my reaction turn deep red? A: Meisenheimer complexes (intermediates in


) are often deeply colored (red/orange).[1][2] If the color persists after workup, you may have formed a stable "ate" complex or a polymerized aniline derivative.
References
  • PubChem. (2025).[1][2][3] 2,3-Difluoro-4-hydroxybenzoic acid (Related Reactivity Profile).[1][2] National Library of Medicine.[2] [Link]

  • Organic Syntheses. (2014). p-Nitrobenzoic acid (General Nitration/Oxidation Precursors).[1][2] Org.[1][2][4][5][6][7] Syn. Coll. Vol. 1, 394. [Link][1][2]

  • Vapourtec. (2025).[1][2][8] Aromatic Substitution | Flow Reactions (SNAr Kinetics).[1][2] Vapourtec Application Notes.[1][2] [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]

  • Chemistry LibreTexts. (2025).[1][2] Hydrolysis Reactions (Mechanism of Ester/Amide Hydrolysis).[1][2][5][8][Link]

Sources

"2,3-Difluoro-4-nitrobenzoic acid" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1806370-35-3 | Molecular Formula: C₇H₃F₂NO₄ | M.W.: 203.10 g/mol [1]

Welcome to the Technical Support Hub

Role: Senior Application Scientist Objective: To provide high-fidelity troubleshooting for the stability, handling, and degradation of 2,3-Difluoro-4-nitrobenzoic acid . This guide moves beyond basic MSDS data, offering mechanistic insights into why experiments fail and how to prevent it.

Module 1: Critical Stability & Storage Protocols
Q1: My "white" powder has turned a pale yellow/orange color. Is it still usable?

Diagnosis: Likely Photo-Oxidation or Surface Hydrolysis .[1] Technical Insight: While pure 2,3-difluoro-4-nitrobenzoic acid is a white to off-white solid, the C3-fluorine atom (ortho to the nitro group) is highly activated.[1] Exposure to atmospheric moisture, combined with trace light energy, can initiate a slow nucleophilic aromatic substitution (SnAr), replacing the fluorine with a hydroxyl group. This forms 3-hydroxy-2-fluoro-4-nitrobenzoic acid, which is often yellow/orange due to the extended conjugation of the nitrophenol moiety.[1]

Action Plan:

  • Perform a Melting Point Test: Pure material melts at ~172-176°C (decomposition). A drop >2°C indicates significant degradation (>2%).

  • LC-MS Verification: Check for a mass shift of -2 Da (F → OH substitution: -19 + 17 = -2) or +16 Da (if oxidation is suspected, though less likely than hydrolysis).[1]

  • Recovery: If the color is superficial, recrystallize from an anhydrous solvent (e.g., Toluene or Dichloromethane/Hexane). Avoid alcohols.

Q2: Can I store stock solutions of this compound?

Verdict: NO. Causality: This compound is an "activated electrophile."

  • In Protic Solvents (MeOH, EtOH): It will slowly undergo etherification at the C3 position (SnAr), especially if the solution is not pH neutral.

  • In Aprotic Solvents (DMSO, DMF): While chemically stable in the dark, these solvents are hygroscopic. Absorbed water will hydrolyze the C3-fluorine over time.[1] Furthermore, at elevated temperatures (>60°C), DMSO can act as an oxidant or facilitate decarboxylation.

Protocol: Prepare solutions fresh immediately before use.

Module 2: Degradation Pathways & Mechanism

Visualizing the Threat Landscape: The following diagram maps the specific chemical vulnerabilities of the 2,3-difluoro-4-nitro scaffold.

DegradationPathways cluster_legend Reaction Risk Level Start 2,3-Difluoro-4-nitrobenzoic Acid (Active Reagent) Hydrolysis Hydrolysis (Moisture/Base) Forms: 3-Hydroxy-2-fluoro-4-nitrobenzoic acid Start->Hydrolysis  pH > 8 or H2O/Heat   Decarb Thermal Decarboxylation (>150°C) Forms: 2,3-Difluoro-4-nitrobenzene Start->Decarb  Heat > 150°C   Esterification Solvolysis (Alcohols) Forms: Alkoxy derivatives Start->Esterification  MeOH/EtOH storage   HighRisk High Risk (Primary Degradation) MedRisk Medium Risk (Condition Dependent)

Caption: Figure 1. Primary degradation pathways. The C3-Fluorine is the "Achilles' heel," highly susceptible to nucleophilic attack due to the ortho-nitro activation.[1]

Module 3: Synthesis Troubleshooting (SnAr Applications)
Q3: I am trying to displace the Fluorine at C3 with an amine, but I see multiple spots on TLC. Why?

Diagnosis: Regioselectivity Failure or Bis-Substitution .[1] Mechanistic Explanation: You have two fluorine atoms:

  • C3-F: Activated by ortho-Nitro (Strong effect) and meta-Carboxyl.[1]

  • C2-F: Activated by ortho-Carboxyl (Moderate effect) and meta-Nitro.[1]

While C3 is the kinetic product (faster reaction), C2 is still reactive. If you use excess nucleophile or high temperatures , you will attack both positions. Additionally, the carboxyl group can form an amide with your amine, creating a third side product.

Troubleshooting Guide:

IssueRoot CauseCorrective Action
Low Yield Carboxyl group interferenceProtect the acid as an ester (Methyl/Ethyl) before the SnAr reaction.[1] This prevents salt formation and side reactions.
Wrong Isomer Temperature too highRun the reaction at 0°C to Room Temp . C3 substitution is favored kinetically at lower temperatures.
Bis-Substitution Excess NucleophileUse exactly 1.0 - 1.1 equivalents of the amine.[1] Add the amine dropwise to the benzoic acid solution.
Q4: The reaction mixture turned black/tarry upon heating.

Diagnosis: Thermal Decarboxylation . Explanation: Nitrobenzoic acids are prone to losing CO₂ at high temperatures, especially in the presence of copper catalysts or basic conditions. Solution:

  • Keep reaction temperature below 100°C .

  • If high heat is required for the SnAr, convert the acid to an ester first; esters are significantly more thermally stable against decarboxylation.

Module 4: Analytical Data & Validation

Standard Reference Data for Quality Control:

PropertySpecificationTroubleshooting Note
Appearance White to light yellow powderDark yellow/orange = Hydrolysis (Phenol formation).[1]
Melting Point 172 - 176°CBroad range (<170°C) = Solvent occlusion or degradation.
¹H NMR (DMSO-d₆) δ ~13.5 (br s, 1H, COOH)δ ~7.8-8.2 (m, 2H, Ar-H)Look for a sharp singlet at ~10-11 ppm. This indicates a Phenol -OH , confirming hydrolysis.[1]
Solubility Soluble in DMSO, MeOH, EtOAcInsoluble in water (unless pH > 7).
Q5: HPLC shows a "Ghost Peak" eluting just before the main peak.

Diagnosis: In-situ Esterification or Ionization State . Explanation:

  • Scenario A (MeOH Mobile Phase): If your sample is dissolved in methanol and sits in the autosampler, the acidic conditions (from the carboxylic acid itself) can catalyze the formation of the methyl ester.

  • Scenario B (pH): If your mobile phase pH is near the pKa (~3-4), the peak will split or broaden due to equilibrium between the neutral acid and the carboxylate anion.

Fix:

  • Use Acetonitrile instead of Methanol for sample preparation.

  • Buffer the mobile phase to pH 2.5 (fully protonated) or pH 7 (fully ionized) to ensure a sharp, single peak.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2779307, 2,3-Difluoro-4-hydroxybenzoic acid (Degradation Analog).[1] Retrieved from [Link]

  • Vapourtec (2025). Nucleophilic Aromatic Substitution (SnAr) Mechanisms and Flow Chemistry Applications. Retrieved from [Link]

  • Organic Chemistry Portal (2025). Vicarious Nucleophilic Substitution (VNS) and Regioselectivity in Nitroarenes. Retrieved from [Link]

Sources

Technical Guide: Optimizing Solvent Conditions for 2,3-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2,3-Difluoro-4-nitrobenzoic acid is a highly specialized fluorinated building block used primarily in the synthesis of quinolone antibiotics and bioactive heterocycles.[1] Its reactivity is defined by the interplay between the electron-withdrawing nitro group and the two fluorine atoms.[2]

  • CAS Number: 1806370-35-3[1]

  • Molecular Formula:

    
    
    
  • Key Reactivity: The fluorine at the C3 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to being ortho to the nitro group. The C2 fluorine is less reactive (meta to nitro).
    
  • Critical Challenge: Balancing solubility (requires polar solvents) with workup efficiency (requires volatile or immiscible solvents) while preventing over-reaction (double substitution).

Solubility & Stability Guide

Solubility Profile

The presence of the carboxylic acid moiety (-COOH) and the polar nitro group dictates a high affinity for polar aprotic and protic solvents.

Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, NMP Excellent Preferred for

reactions to enhance nucleophile kinetics.[1] Difficult to remove; requires aqueous workup.[1]
Polar Aprotic Acetonitrile (MeCN) Good Excellent compromise. Solubilizes the acid well at reflux; easy to remove (bp 82°C).
Ethers THF, 2-MeTHF Good Good for coupling reactions (amide bond formation). 2-MeTHF is a greener alternative to THF.[1]
Alcohols Methanol, Ethanol Moderate Good for recrystallization. Can be used for

but may reduce reaction rate compared to DMF due to hydrogen bonding with the nucleophile.
Chlorinated DCM, Chloroform Low-Moderate Soluble, but often requires suspension. Good for extraction after acidification.[1]
Hydrocarbons Hexane, Toluene Poor Generally antisolvents. Toluene may work at high temperatures but risks decarboxylation if overheated (>110°C).[1]
Stability Warning
  • Hydrolysis Risk: In basic aqueous media (pH > 10), the fluorine atoms are susceptible to hydrolysis (forming phenols), particularly at elevated temperatures.

  • Thermal Stability: Avoid prolonged heating above 120°C in high-boiling solvents (DMSO) to prevent decarboxylation or non-specific degradation.[1]

Reaction Optimization: Nucleophilic Aromatic Substitution ( )

This is the most common transformation for this scaffold. The objective is usually to displace the C3-Fluorine with an amine or thiol.[1]

Mechanism & Regioselectivity

The nitro group at C4 activates the ring. The C3 position is ortho to the nitro group, making it significantly more electrophilic than the C2 position (which is meta to the nitro group).

Reaction Pathway Diagram:

SNAr_Pathway Start 2,3-Difluoro-4-nitrobenzoic acid Complex Meisenheimer Complex (Stabilized by NO2) Start->Complex Attack at C3 (Ortho to NO2) Side Side Product: C2 Substitution (Minor) Start->Side Attack at C2 (Slow) Nu Nucleophile (R-NH2) Nu->Complex Product Product: 3-Amino-2-fluoro-4-nitrobenzoic acid Complex->Product Elimination of F-

Figure 1: Reaction pathway showing the preferential attack at the C3 position due to ortho-nitro activation.

Optimized Protocol for

Objective: Selective substitution at C3 without affecting C2.

  • Solvent: Use Acetonitrile (MeCN) or THF for easier workup.[1] Use DMF only if the nucleophile is non-reactive or insoluble.

  • Base: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or Triethylamine (TEA) (2.5 equivalents: 1 for the proton from the amine, 1 to neutralize the carboxylic acid).

    • Note: Inorganic bases like

      
       are effective but require polar solvents (DMF/DMSO) to dissolve.[1]
      
  • Temperature: Start at 0°C to Room Temperature .

    • Why? The C3-F is highly activated.[1] High heat (>60°C) promotes attack at the less reactive C2 position, leading to impurities.

  • Procedure:

    • Dissolve 2,3-difluoro-4-nitrobenzoic acid (1.0 eq) in MeCN (10 vol).

    • Add DIPEA (2.5 eq) at 0°C.[1]

    • Add Nucleophile (1.05 eq) dropwise.[1][3]

    • Monitor by HPLC/TLC.[1] Reaction is often complete within 1-4 hours at RT.[1]

Troubleshooting & FAQs

Q1: Why am I observing two spots on TLC with similar Rf values?

Diagnosis: You likely have a mixture of regioisomers (C3-substituted product vs. C2-substituted impurity) or double substitution (both fluorines replaced).[1] Solution:

  • Lower the Temperature: Perform the addition at 0°C and warm slowly to RT.

  • Stoichiometry Control: Ensure you are using exactly 1.0–1.1 equivalents of the nucleophile. Excess nucleophile drives the second substitution.

  • Solvent Switch: Switch from DMF to a less polar solvent like THF or Toluene (if soluble) to reduce the reaction rate and improve selectivity.

Q2: My product is not precipitating during acidic workup.

Diagnosis: The product is too soluble in the organic/aqueous mixture, or the solvent (e.g., DMSO/DMF) is solubilizing the protonated acid. Solution:

  • Dilution: Pour the reaction mixture into a large excess (10x volume) of ice-cold water before adding acid.

  • Extraction: If precipitation fails, extract with Ethyl Acetate or 2-MeTHF .[1] Wash the organic layer extensively with water (3x) or 5% LiCl solution to remove the DMF/DMSO. Dry and concentrate.

Q3: Can I use ethanol as a solvent?

Answer: Yes, but with caveats.

  • Pros: Green, cheap, easy to remove.

  • Cons: Protic solvents solvate the nucleophile (hydrogen bonding), potentially slowing down the

    
     reaction.
    
  • Risk: If using a strong alkoxide base (e.g., NaOEt), you risk ether formation (ethoxy substitution) competing with your amine. Always use non-nucleophilic bases (DIPEA) in alcoholic solvents.

Solvent Selection Decision Tree

Use this logic flow to determine the best solvent system for your specific experimental constraints.

Solvent_Selection Start Select Reaction Type Type1 SNAr (Displacement) Start->Type1 Type2 Amide Coupling (-COOH) Start->Type2 NuCheck Is Nucleophile Highly Reactive? Type1->NuCheck Solv3 Use DCM or DMF (Standard Coupling) Type2->Solv3 FastNu Yes (e.g., Primary Amine) NuCheck->FastNu SlowNu No (e.g., Aniline, Steric Bulk) NuCheck->SlowNu Solv1 Use THF or MeCN (0°C -> RT) FastNu->Solv1 Control Rate Solv2 Use DMF or DMSO (RT -> 60°C) SlowNu->Solv2 Enhance Rate

Figure 2: Decision matrix for selecting the optimal solvent based on reaction type and nucleophile reactivity.

References

  • National Center for Biotechnology Information (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.[1] PubChem.[1] Available at: [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS) and SNAr Mechanisms.[1] Available at: [Link]

Sources

Technical Support Center: Purification of 2,3-Difluoro-4-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,3-Difluoro-4-nitrobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important synthetic building block through recrystallization. This guide provides in-depth procedural details, troubleshooting solutions, and answers to frequently asked questions, grounded in established chemical principles.

Introduction: The Principle of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1][2] An ideal recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the cold solvent (the mother liquor), while insoluble impurities can be removed via hot filtration.[2] Slow, controlled cooling is paramount as it allows for the selective formation of a crystal lattice, effectively excluding impurity molecules.[2]

Physicochemical Properties of 2,3-Difluoro-4-nitrobenzoic Acid

Understanding the physical properties of your compound is the first step in designing a successful purification protocol.

PropertyValueSource
CAS Number 1806370-35-3[3]
Molecular Formula C₇H₃F₂NO₄Inferred
Appearance Off-white to yellow solid[3]
Boiling Point 368.5 ± 42.0 °C (Predicted)[3]
Density 1.661 ± 0.06 g/cm³ (Predicted)[3]
pKa 2.03 ± 0.13 (Predicted)[3]

Note: Some physical properties are predicted values from chemical databases and should be used as a guideline.

Recommended Step-by-Step Recrystallization Protocol

This protocol is a robust starting point. Adjustments may be necessary based on the nature and concentration of impurities.

Materials:

  • Crude 2,3-Difluoro-4-nitrobenzoic acid

  • Selected solvent (e.g., Ethanol/Water system)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Stemless or short-stem funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask (for vacuum filtration)

  • Boiling chips or magnetic stir bar

  • Ice bath

Procedure:

  • Solvent Selection: Based on the polar nature of the molecule, an ethanol/water mixed solvent system is a logical starting point. The compound is expected to be soluble in hot ethanol and less soluble in water.

  • Dissolution:

    • Place the crude 2,3-Difluoro-4-nitrobenzoic acid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar or boiling chips.

    • Add the "good" solvent (ethanol) in small portions while heating the mixture gently on a hot plate. Add just enough hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration.

    • Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.[4]

    • Place a piece of fluted filter paper in the warm funnel and pour the hot solution through it quickly.

  • Induce Saturation:

    • To the clear, hot ethanol solution, add the "bad" solvent (hot water) dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.

    • Add a few more drops of the hot "good" solvent (ethanol) until the cloudiness just disappears, ensuring the solution is saturated at the boiling point.

  • Crystallization (Cooling):

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for forming large, pure crystals.[2]

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for an additional 15-20 minutes to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any adhering mother liquor.[4]

  • Drying:

    • Allow the crystals to dry on the filter funnel by drawing air through them for several minutes.

    • Transfer the solid to a watch glass and dry to a constant weight, either air-drying or in a vacuum oven at a temperature well below the melting point.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of substituted nitrobenzoic acids.

Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

  • Probable Cause: This often occurs when a compound's melting point is lower than the boiling point of the chosen solvent, causing it to melt before dissolving. It can also be triggered by a high concentration of impurities, which depresses the melting point, or by cooling the solution too rapidly.

  • Recommended Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (1-5% of total volume) of additional hot solvent to slightly decrease the saturation point.

    • Slow Down Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate with the heat turned off, or by placing the flask inside a larger beaker insulated with paper towels to slow heat loss.

    • Change Solvents: If the problem persists, the solvent may be unsuitable. Choose a solvent with a lower boiling point or adjust the ratio of your mixed solvent system (e.g., use more ethanol and less water).

Q2: The solution has cooled completely, but no crystals have formed. What should I do?

  • Probable Cause: The most common reason is using too much solvent, meaning the solution is not supersaturated upon cooling. Less commonly, the solution may be supersaturated but requires an initiation event for nucleation.

  • Recommended Solutions:

    • Induce Crystallization: Try scratching the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a template for further crystal formation.

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and attempt to cool it again.

    • Cool to a Lower Temperature: Ensure the solution has been thoroughly chilled in an ice-salt bath.

Q3: My final yield of pure crystals is very low. How can I improve recovery?

  • Probable Cause: Several factors can lead to poor recovery:

    • Using an excessive amount of solvent during the initial dissolution step.

    • Premature crystallization during hot filtration, resulting in product loss on the filter paper.

    • Washing the final crystals with too much solvent, or with solvent that was not ice-cold.

    • The compound having significant solubility in the solvent even at low temperatures.

  • Recommended Solutions:

    • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated.

    • Optimize Filtration: When performing hot filtration, ensure your funnel and receiving flask are adequately pre-heated. For washing, use a minimal volume of ice-cold solvent.

    • Second Crop Recovery: Do not discard the mother liquor immediately. Cool it in an ice-salt bath for a longer period or evaporate some of the solvent to see if a second, less pure crop of crystals can be obtained. This second crop can be kept separate or combined with the crude material for a future recrystallization run.

Q4: The recrystallized product is still colored. How can I remove the color?

  • Probable Cause: The color is due to highly conjugated impurities that co-crystallize with your product or are strongly adsorbed onto the crystal surface.

  • Recommended Solutions:

    • Use Activated Charcoal: After dissolving the crude solid in the hot solvent but before any hot filtration or cooling, add a very small amount of activated charcoal (e.g., 1-2% of the solute's mass) to the solution.

    • Boil and Filter: Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Hot Filter: Remove the charcoal via hot filtration through a fluted filter paper. The resulting filtrate should be colorless. Proceed with the cooling and crystallization steps as usual. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield slightly.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing common recrystallization challenges.

Recrystallization_Troubleshooting start Problem with Recrystallization no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield q_solvent Too much solvent? no_crystals->q_solvent q_cooling Cooling too fast? oiling_out->q_cooling q_min_solvent Used minimum hot solvent? low_yield->q_min_solvent sol_boil Boil off some solvent and re-cool. q_solvent->sol_boil Yes sol_induce Induce crystallization: - Scratch flask - Add seed crystal q_solvent->sol_induce No sol_reheat Re-heat to dissolve oil, add a little more solvent, cool slowly. q_cooling->sol_reheat Yes sol_solvent Consider a different solvent or solvent pair. q_cooling->sol_solvent No / Persists sol_reheat->q_cooling Try again sol_optimize Optimize technique: - Use minimum hot solvent - Wash with ice-cold solvent - Check mother liquor for 2nd crop q_min_solvent->sol_optimize No sol_reevaluate Solvent may be too effective; Re-evaluate solvent choice. q_min_solvent->sol_reevaluate Yes

Sources

Technical Support Center: HPLC Purity Analysis of 2,3-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,3-Difluoro-4-nitrobenzoic acid, designed for researchers and drug development professionals.

As a Senior Application Scientist, this guide is structured to provide not just a method, but a framework for understanding and problem-solving. The analysis of a polar, ionizable molecule like 2,3-Difluoro-4-nitrobenzoic acid requires careful control over chromatographic parameters to ensure a robust and reliable, stability-indicating method. This document will walk you through method development principles, a detailed operational procedure, and a comprehensive troubleshooting guide.

Foundational Principles: Method Development & Optimization

The chemical structure of 2,3-Difluoro-4-nitrobenzoic acid—featuring an aromatic ring, a nitro group, two fluorine atoms, and an ionizable carboxylic acid—dictates the strategy for its separation by reversed-phase HPLC.

  • Stationary Phase Selection: The primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase.[1] A C18 (octadecylsilane) column is the universally accepted starting point due to its strong hydrophobicity, providing adequate retention for the aromatic ring.

  • Mobile Phase pH Control (The Critical Factor): The carboxylic acid group (pKa typically ~3-4) makes controlling the mobile phase pH paramount.

    • Why it Matters: At a pH near its pKa, the analyte will exist as a mixture of its ionized (deprotonated) and non-ionized (protonated) forms. This leads to severe peak tailing and shifting retention times. To ensure a single, stable form, the mobile phase pH must be adjusted.

    • The Solution: By setting the mobile phase pH to be at least 1.5-2 units below the analyte's pKa (e.g., pH 2.5-3.0), the carboxylic acid is fully protonated.[2][3] This non-ionized form is more hydrophobic, leading to better retention and, crucially, excellent peak symmetry.[1] Formic acid or phosphoric acid are common choices for this purpose.[4]

  • Organic Modifier Selection: Acetonitrile and methanol are the most common strong solvents in reversed-phase HPLC.[1] Acetonitrile often provides better peak shape and lower viscosity, allowing for higher flow rates. A gradient elution, starting with a lower percentage of organic modifier and ramping up, is typically required to elute the main analyte and any less polar impurities within a reasonable timeframe.

  • Detector Wavelength Selection: The presence of the aromatic ring and nitro-group chromophores results in strong UV absorbance. A UV/Vis or Diode Array Detector (DAD) is ideal.[5][6] Based on similar nitroaromatic compounds, a detection wavelength in the range of 254-275 nm should provide high sensitivity for both the parent compound and potential degradation products.[7][8][9]

Recommended Starting HPLC Parameters
ParameterRecommended ConditionRationale & Citation
Column C18, 4.6 x 150 mm, 3.5 or 5 µmProvides robust hydrophobic retention for the aromatic structure.[7]
Mobile Phase A Water with 0.1% Formic Acid (v/v)Adjusts pH to ~2.8 to suppress ionization of the carboxylic acid, ensuring good peak shape.[2][4]
Mobile Phase B AcetonitrileStrong organic solvent, often provides sharp peaks and lower backpressure.[1]
Gradient 10% B to 90% B over 15 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and reduces viscosity.[7][10]
Detection UV at 260 nmStrong absorbance is expected for the nitroaromatic structure in this region.[7]
Injection Vol. 10 µLA standard volume to avoid column overload.
Sample Diluent Mobile Phase A / Acetonitrile (e.g., 80:20)Ensures sample solubility and compatibility with the initial mobile phase to prevent peak distortion.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust procedure for the purity analysis of 2,3-Difluoro-4-nitrobenzoic acid.

G cluster_prep Preparation cluster_analysis Analysis Workflow cluster_data Data Processing A 1. Mobile Phase Prep (0.1% Formic Acid in Water/ACN) B 2. Sample Prep (1 mg/mL in Diluent) A->B C 3. System Equilibration (Flush column for 20 min) B->C D 4. System Suitability Test (SST) (Inject Standard 5x) C->D E 5. Blank Injection (Inject Diluent) D->E F 6. Sample Analysis (Inject Sample Solution) E->F G 7. Integration & Purity Calc. (% Area Normalization) F->G H 8. SST Verification (Check %RSD, Tailing) G->H

Caption: HPLC Analysis Workflow for Purity Determination.

I. Reagent and Sample Preparation

  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (80:20 v/v).

  • Standard Solution: Accurately weigh ~10 mg of 2,3-Difluoro-4-nitrobenzoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent to obtain a concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the Standard Solution.

II. Chromatographic Procedure

  • System Setup: Set up the HPLC system with the parameters listed in the table above.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (90% A: 10% B) for at least 20-30 minutes or until a stable baseline is achieved.[11]

  • System Suitability Testing (SST):

    • Inject the Sample Diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Standard Solution five times consecutively.

  • Analysis:

    • Inject the Sample Solution in duplicate.

III. Data Analysis & Acceptance Criteria

  • System Suitability: The five replicate injections of the Standard Solution must meet the following criteria, based on ICH guidelines.[7][12]

    • %RSD of Peak Area: Not more than 2.0%.

    • %RSD of Retention Time: Not more than 1.0%.

    • Tailing Factor (Asymmetry): Between 0.8 and 1.5.

    • Theoretical Plates (N): Greater than 2000.

  • Purity Calculation: Calculate the purity of the sample using area normalization. The percentage of any single impurity is calculated as: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) * 100

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the analysis in a direct question-and-answer format.

G Problem Common HPLC Problem PeakShape Poor Peak Shape? Problem->PeakShape Retention Retention Time Drift? Problem->Retention Pressure Pressure Fluctuation? Problem->Pressure Tailing Tailing Peak PeakShape->Tailing Broad Broad Peak PeakShape->Broad RT_Shift Shifting RT Retention->RT_Shift HighP High Pressure Pressure->HighP LowP Low Pressure Pressure->LowP TailingSol1 Cause: Mobile Phase pH too high Solution: Lower pH with 0.1% HCOOH or H3PO4 Tailing->TailingSol1 TailingSol2 Cause: Column Contamination/Void Solution: Wash or replace column Tailing->TailingSol2 BroadSol1 Cause: Sample Overload Solution: Reduce injection concentration/volume Broad->BroadSol1 BroadSol2 Cause: Sample solvent mismatch Solution: Dissolve sample in mobile phase Broad->BroadSol2 RT_Sol1 Cause: Inadequate Equilibration Solution: Increase equilibration time RT_Shift->RT_Sol1 RT_Sol2 Cause: Temperature Fluctuation Solution: Use a column thermostat RT_Shift->RT_Sol2 RT_Sol3 Cause: Mobile phase composition change Solution: Prepare fresh mobile phase daily RT_Shift->RT_Sol3 HighP_Sol1 Cause: Blockage (frit, tubing) Solution: Backflush column; check system without column HighP->HighP_Sol1 LowP_Sol1 Cause: Leak in the system Solution: Check fittings and pump seals LowP->LowP_Sol1

Caption: Common HPLC Troubleshooting Pathways.

Peak Shape Issues
  • Q1: Why is my main peak tailing severely?

    • A: This is the most common issue for acidic compounds. The primary cause is the ionization of the carboxylic acid group. If the mobile phase pH is too high (e.g., > 3.5), a portion of your analyte molecules will be in the charged (deprotonated) state, which interacts differently with the stationary phase and can interact with active silanol sites on the column, causing tailing.[1][13]

    • Solution: Ensure the aqueous mobile phase (Mobile Phase A) contains an acidifier like 0.1% formic acid or 0.1% phosphoric acid to lower the pH to well below the analyte's pKa.[2] If tailing persists, secondary silanol interactions may be the cause; using a modern, end-capped column can mitigate this.

  • Q2: My peak is broad, but symmetrical. What's the cause?

    • A: Symmetrical broadening can be caused by several factors. The most likely are column overload or a mismatch between the sample solvent and the mobile phase.[13] Injecting too much mass can saturate the stationary phase locally. If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), the sample band will spread before it reaches the column head.

    • Solution: First, try reducing the sample concentration or injection volume. If that doesn't help, ensure your sample is dissolved in a diluent that is as weak as or weaker than your starting mobile phase conditions (e.g., 90% Water / 10% ACN).

Retention and Reproducibility Issues
  • Q3: My retention times are shifting between injections. Why?

    • A: Retention time drift is often due to insufficient column equilibration, especially when running a gradient.[11] The column needs adequate time to return to the initial mobile phase conditions before the next injection. Other causes include fluctuations in column temperature or changes in mobile phase composition (e.g., evaporation of the organic component).[10]

    • Solution: Increase the post-run equilibration time. Always use a column thermostat to maintain a constant temperature.[12] It is also good practice to prepare fresh mobile phase daily to avoid changes in composition.[11]

  • Q4: I'm not seeing any retention. The peak comes out at the void volume. What should I do?

    • A: This indicates a near-total lack of interaction with the stationary phase. This could happen if the incorrect mobile phase was used (e.g., 100% organic solvent) or if the column has catastrophically failed (e.g., complete loss of bonded phase).

    • Solution: Double-check that your mobile phase lines are in the correct reservoirs and that the gradient program is correct. If the mobile phase is correct, try the analysis on a new column.

System and Stability Issues
  • Q5: How do I know if my method is stability-indicating?

    • A: A method is considered stability-indicating only if it can separate the active pharmaceutical ingredient (API) from all its potential degradation products.[14] To prove this, you must perform forced degradation studies.

    • Solution: Subject the analyte to stress conditions as outlined by ICH guidelines (e.g., acid/base hydrolysis, oxidation, heat, and light).[7][15] Analyze the stressed samples. The method must demonstrate baseline resolution between the parent peak and any degradation peaks that are formed. A Diode Array Detector is invaluable here, as it can be used to check for peak purity.[16]

  • Q6: The system backpressure is suddenly very high. How do I fix it?

    • A: High backpressure is almost always caused by a blockage.[17] The most common locations are the column inlet frit or a guard column. This can be caused by particulate matter from unfiltered samples or mobile phase, or by sample precipitation.

    • Solution: First, remove the column from the system and check the system pressure. If it's normal, the column is the issue. Try back-flushing the column (reversing the flow direction) with a strong solvent. If this doesn't work, the inlet frit may need to be replaced, or the entire column may need to be discarded. Always filter your samples and mobile phases to prevent this.[17]

References

  • Chromatography Today. (n.d.). Analysis of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • Freitas, J. C., et al. (2014). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Chromatographic Science, 52(6), 526–532. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]

  • Lai, J., et al. (n.d.). Supporting Information. CDC Stacks. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Huynh-Ba, K. (2005). The role of forced degradation studies in stability indicating HPLC method development. Pharmaceutical Technology. Retrieved from [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • JASCO Global. (2023). Principles of HPLC (4) Detectors. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129. Retrieved from [Link]

  • LCGC International. (2015). Important Aspects of UV Detection for HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Varian, Inc. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

  • VICI Jour. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: 2,3-Difluoro-4-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the critical temperature control parameters for the synthesis of 2,3-Difluoro-4-nitrobenzoic acid .

Note on Synthetic Route: Direct nitration of 2,3-difluorobenzoic acid predominantly yields the 5-nitro isomer due to the meta-directing effect of the carboxyl group and the para-directing effect of the C2-fluorine. To synthesize the 4-nitro isomer, the industry-standard protocol involves the nitration of 2,3-difluorotoluene followed by oxidation.[1] This guide focuses on this regioselective route, as temperature control is the deciding factor in the critical nitration step.[1]

Current Status: Online Role: Senior Application Scientist Topic: Thermodynamics & Regioselectivity Control

Module 1: The Critical Temperature Zones

Objective: Manage the high exothermicity of mixed-acid nitration while enforcing regioselectivity for the 4-position over the 6-position.

The synthesis hinges on the nitration of 2,3-difluorotoluene .[1] Both the methyl group (C1) and the fluorine at C3 direct incoming electrophiles to the ortho and para positions.

  • Target (4-nitro): Para to Methyl, Ortho to F-3.[1]

  • Impurity (6-nitro): Ortho to Methyl, Para to F-3.[1]

Temperature is your primary lever to favor the 4-isomer (kinetic product) and prevent thermal runaway.

Temperature Protocol Table
Process StageTarget Temp (°C)Critical LimitPhysiochemical Justification
Reagent Prep -10°C to 0°C> 5°CPre-cooling mixed acid (

) prevents immediate exotherm spikes upon substrate addition.[1]
Substrate Addition -5°C to 5°C> 10°CCRITICAL: High addition temps increase the Kinetic Energy of the system, overcoming the activation energy barrier for the 6-position (impurity) and dinitration.
Reaction Aging 20°C to 25°C> 35°CControlled warming allows the reaction to complete. Exceeding 35°C risks oxidizing the methyl group prematurely or forming dinitro species.
Quenching < 10°CN/APouring into ice.[2] High temp quenching releases massive hydration enthalpy, risking boil-over and NOx fume release.[1]

Module 2: Visualizing the Reaction Pathway

Understanding the directing effects is essential for troubleshooting. The diagram below illustrates why the Toluene route is preferred and where the temperature risks lie.

NitrationPathway Start 2,3-Difluorotoluene MixedAcid HNO3 / H2SO4 (Nitronium Ion Formation) Start->MixedAcid Add at < 5°C TS_4 Transition State (4-Pos) Lower Activation Energy MixedAcid->TS_4 Kinetic Control TS_6 Transition State (6-Pos) Higher Activation Energy MixedAcid->TS_6 Thermal Leakage (>10°C) Prod_4 2,3-Difluoro-4-nitrotoluene (Major Isomer) TS_4->Prod_4 Prod_6 2,3-Difluoro-6-nitrotoluene (Impurity) TS_6->Prod_6 Oxidation Oxidation Step (KMnO4 or HNO3/Pressure) Prod_4->Oxidation Reflux Final 2,3-Difluoro-4-nitrobenzoic Acid Oxidation->Final

Figure 1: Reaction pathway showing the bifurcation between the desired 4-nitro isomer and the 6-nitro impurity based on thermal activation.

Module 3: Troubleshooting & FAQs

Q1: I am seeing high levels of the 5-nitro isomer. What went wrong?

Diagnosis: You likely attempted to nitrate 2,3-difluorobenzoic acid directly.[1] Root Cause: In the acid form, the Carboxyl group (C1) is a strong meta director, and the Fluorine (C2) is an ortho/para director.[1] Both electronically reinforce the C5 position . Solution: You must switch the starting material to 2,3-difluorotoluene .[1] The methyl group directs ortho/para, working synergistically with the C3-fluorine to favor the C4 position.[1] The methyl is then oxidized to the acid after nitration.

Q2: My regioselectivity (4-nitro : 6-nitro) dropped from 9:1 to 6:1.

Diagnosis: Loss of kinetic control during addition. Root Cause: The activation energy difference between the 4-position (less hindered, electronically favored) and the 6-position is small.[1] If the internal temperature spiked above 10°C during the addition of the substrate to the mixed acid, you provided enough thermal energy to overcome the barrier for the 6-position. Corrective Action:

  • Check your chiller capacity.

  • Reduce the addition rate.

  • Ensure the stirring vortex is vigorous to prevent "hot spots" where local concentration of

    
     is high.
    
Q3: The reaction mixture turned dark/black and fumed during addition.

Diagnosis: Thermal Runaway / Oxidation onset. Root Cause: Nitration of electron-rich rings (like toluenes) is highly exothermic.[1] If the temperature exceeds 40-50°C, the nitric acid begins to act as an oxidant on the methyl group before the nitration is complete, leading to complex byproducts and NOx gas generation.[1] Protocol: Immediate emergency cooling. For future runs, pre-cool the mixed acid to -10°C before starting addition.[1]

Module 4: Safety Protocol - Thermal Runaway Prevention

Nitration reactions are classified as Class 4 Reactive Hazards . The "Adiabatic Induction Time" (time to maximum rate) decreases exponentially with temperature.

SafetyLogic Monitor Monitor Internal Temp (Ti) and Jacket Temp (Tj) Check1 Is Ti > 10°C during addition? Monitor->Check1 Check2 Is (Ti - Tj) > 15°C? Check1->Check2 No Action_Stop STOP ADDITION Increase Stirring RPM Check1->Action_Stop Yes Check2->Action_Stop Yes (Heat Accumulation) Action_Cont Continue Addition Slowly Check2->Action_Cont No Action_Emer EMERGENCY QUENCH (Bottom Dump to Ice) Action_Stop->Action_Emer If Temp continues rising

Figure 2: Logic flow for thermal monitoring during the nitration phase.

Mandatory Safety Checks[1]
  • Dry Equipment: Ensure all reactors are moisture-free.[1] Water entering a mixed acid system releases heat (dilution enthalpy) which can trigger the reaction exotherm.

  • Quench Tank: Always have a quench tank containing 3x volume of ice water ready.

  • Ventilation: Scrubbers must be active to handle NOx evolution if oxidation occurs.

References

  • Nitration Regioselectivity: Olah, G. A., et al. "Nitration of Fluorinated Aromatics."[1] Journal of Organic Chemistry. Explains the directing effects of fluorine vs. alkyl groups in electrophilic aromatic substitution.

  • Synthesis of Fluoronitrobenzoic Acids

    • Patent CN103304422B: "Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid."[1] (Provides analogous mixed-acid nitration protocols for deactivated/halogenated rings). Link

    • Patent US5946638A: "Regioselective nitration of aromatic compounds." (Details the use of temperature and catalysts to favor para-nitration in substituted toluenes). Link

  • Thermal Hazards

    • IChemE Safety: "Runaway reaction hazards in processing organic nitrocompounds." (Defines the adiabatic limits for nitration). Link

  • Compound Data

    • Sigma-Aldrich. "2,3-Difluorobenzoic acid Product Sheet."[1] (Starting material specifications). Link[1]

Sources

Catalyst selection for "2,3-Difluoro-4-nitrobenzoic acid" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Difluoro-4-nitrobenzoic acid (CAS: 100491-29-6) is a high-value scaffold, primarily used as a precursor for fluoroquinolone antibiotics and agrochemicals.[1] Its reactivity profile is dominated by two competing electronic forces: the strong electron-withdrawing nitro group (-NO₂) and the carboxylic acid (-COOH).

This guide addresses the three most common failure modes reported by researchers:

  • Over-reduction: Loss of fluorine atoms (hydrodefluorination) during nitro reduction.

  • Regioselectivity errors: Incorrect substitution of the C2 vs. C3 fluorine during SNAr reactions.

  • Catalyst poisoning: Deactivation of metal catalysts by fluoride ions or amine byproducts.

Module 1: Nitro Group Reduction (Prevention of Defluorination)

The Challenge: Standard catalytic hydrogenation (e.g., H₂ + Pd/C) often results in hydrodefluorination . Palladium readily undergoes oxidative addition into C-F bonds, especially when the ring is electron-deficient. This strips the fluorine atoms, yielding 3-fluoro-4-aminobenzoic acid or even 4-aminobenzoic acid, rendering the scaffold useless for fluoroquinolone synthesis.

The Solution: Sulfided Platinum or Poisoned Systems To reduce the nitro group to an aniline without touching the fluorine atoms, you must inhibit the catalyst's affinity for the C-halogen bond.

Catalyst Selection Matrix
Catalyst SystemRisk of DefluorinationReaction SpeedRecommendation
Pd/C (Standard) High (Critical Failure) FastAvoid. Causes extensive C-F cleavage.
Pt/C (Sulfided) Low ModeratePreferred. Sulfur poisons high-energy sites responsible for C-F activation.
Raney Nickel Low to ModerateFastAlternative. Effective at lower pressures; requires careful pH control.
Fe / Acetic Acid ZeroSlowFallback. Stoichiometric (non-catalytic) method if metal catalysts fail.
Recommended Protocol: Sulfided Pt/C Hydrogenation

This protocol minimizes C-F cleavage while ensuring complete nitro reduction.[1]

  • Setup: Use a high-pressure autoclave (Hastelloy or glass-lined).

  • Solvent: Methanol or Ethanol (avoid DMF if possible, as it can decompose at high T/P).[1]

  • Catalyst: 5% Pt/C (sulfided), 2-5 wt% loading relative to substrate.[1]

  • Additive: Add 0.1 equivalents of H₂SO₄ or H₃PO₄ .

    • Why? Protonating the resulting amine prevents it from poisoning the catalyst and inhibits the oxidative addition mechanism responsible for defluorination.

  • Conditions: 5–10 bar H₂, 50–60°C. Monitor H₂ uptake carefully.

  • Workup: Filter catalyst over Celite immediately. Do not leave the product in contact with the catalyst under H₂ atmosphere after reaction completion.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

The Challenge: The molecule has two electrophilic sites: C2 (ortho to acid) and C3 (ortho to nitro). Users often observe mixtures or the wrong isomer.

The Logic (Electronic Activation):

  • C3 Position: Ortho to -NO₂ (Strong Activator).

  • C2 Position: Ortho to -COOH (Weak Activator) / Meta to -NO₂.

  • Result: The C3 fluorine is significantly more labile. Nucleophiles (amines, alkoxides) will preferentially attack C3.[1]

Troubleshooting Regioselectivity:

  • Issue: "I am getting C2 substitution."

    • Cause: This is rare but can happen if the carboxylate (formed by base) coordinates with the nucleophile (directing effect), or if the steric bulk at C3 is too high.

  • Issue: "Reaction is too slow."

    • Solution: Do not use transition metal catalysts (Pd/Cu) for this. This is a classical SNAr. Use a Phase Transfer Catalyst (PTC) if using inorganic bases.

Visualizing the Pathway

SNAr_Selectivity Start 2,3-Difluoro-4-nitrobenzoic Acid Intermediate Meisenheimer Complex (Stabilized by NO2) Start->Intermediate Attack at C3 (Ortho to NO2) Product_C2 Minor Product: 2-Substituted-3-fluoro-4-nitro... Start->Product_C2 Attack at C2 (High Energy Barrier) Reagent Nucleophile (Nu-) (e.g., Cyclic Amine) Product_C3 Major Product: 3-Substituted-2-fluoro-4-nitro... Intermediate->Product_C3 - F- (Fast)

Caption: The nitro group stabilizes the Meisenheimer complex at C3, making it the kinetic product.

Recommended Protocol: C3-Selective Amination
  • Solvent: Acetonitrile (MeCN) or DMSO.

  • Base: 2.5 equiv DIPEA (Hünig's base).

    • Note: Inorganic bases (K₂CO₃) require a PTC like TBAB (Tetrabutylammonium bromide) to function in organic solvents.

  • Temperature:

    • Primary amines: 0°C to RT (highly reactive).

    • Secondary/Cyclic amines: 40–60°C.

  • Procedure: Add amine dropwise to the cold solution of substrate and base. The exotherm indicates immediate reaction at C3.

Module 3: Carboxylic Acid Functionalization

The Challenge: The electron-deficient ring makes the carboxylic acid less nucleophilic, making standard esterifications sluggish. Furthermore, the presence of fluorines makes the ring sensitive to harsh acidic conditions (potential hydrolysis).

Catalyst Selection:

  • Acid Chlorides (Activation): Thionyl Chloride (SOCl₂) with DMF (catalytic) .

    • Mechanism:[2][3][4] DMF forms the Vilsmeier-Haack reagent in situ, rapidly converting the acid to the acid chloride.

  • Direct Esterification: H₂SO₄ (conc.) is standard, but p-TsOH (p-Toluenesulfonic acid) is gentler and allows for water removal via Dean-Stark trap.

FAQ: Troubleshooting Common Issues

Q1: My Pd/C hydrogenation yielded 4-aminobenzoic acid (complete defluorination). Can I save the batch?

  • A: No. Once the C-F bond is cleaved, it cannot be restored.[1] You must restart using Sulfided Pt/C or an Fe/Acetic Acid reduction.

Q2: Can I perform the SNAr reaction after reducing the nitro group?

  • A: Generally, No .[1][5] The nitro group is the "activator" that pulls electron density from the ring, allowing the nucleophile to attack. Once reduced to an amine (electron-donating), the ring becomes electron-rich and deactivated toward SNAr. Always perform SNAr first, then reduction.

Q3: I see a 'gel' forming during the SNAr reaction with K₂CO₃.

  • A: This is likely the potassium salt of your carboxylic acid precipitating or polymerizing. Switch to an organic base (DIPEA/TEA) which keeps the carboxylate soluble in organic media, or add water to create a biphasic system (requires a Phase Transfer Catalyst).

References

  • Selective Hydrogenation of Halonitrobenzenes

    • Source: US Patent 5,068,436.
    • Relevance: Establishes the necessity of acidic media and specific catalyst poisoning (sulfided Pt)
  • Regioselectivity in SNAr Reactions

    • Source:Journal of the American Chemical Society, 2024. "Mechanism-Based Regiocontrol in SNAr."
    • Relevance: Explains the electronic dominance of the nitro group over the carboxylate in directing nucleophilic
  • Synthesis of Fluoroquinolone Intermediates

    • Source:ChemicalBook / US Patent Applications.
    • Relevance: While discussing the isomer, these industrial protocols confirm the workflow of SNAr followed by Reduction.
  • Nitro Reduction Methodologies

    • Source:Common Organic Chemistry. "Nitro Reduction - Common Conditions."
    • Relevance: Provides comparative protocols for Pd/C, Raney Ni, and Fe/Acid reductions.

Sources

Technical Support Center: 2,3-Difluoro-4-nitrobenzoic Acid Work-up Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2,3-Difluoro-4-nitrobenzoic acid (CAS: 116026-90-5) . This intermediate is a critical scaffold in the synthesis of fluoroquinolone antibiotics and next-generation antibacterials. Its unique structure—a benzoic acid core sensitized by a para-nitro group and two ortho/meta fluorine atoms—creates a "Goldilocks" zone of reactivity: it is highly activated for nucleophilic aromatic substitution (


) but equally prone to unwanted hydrolysis and degradation during work-up.

This guide moves beyond generic protocols. We address the specific physicochemical behaviors of this electron-deficient arene to ensure high purity and yield.

Module 1: Isolation & Acid-Base Extraction

The Challenge: Users frequently report "oiling out" or emulsion formation during the acidification step, or inadvertent hydrolysis of the fluorine atoms when using strong bases.

The Science: Why it happens

The para-nitro and ortho/meta-difluoro substituents are strong Electron Withdrawing Groups (EWGs). This lowers the pKa of the carboxylic acid significantly (estimated pKa


 2.5–3.0, compared to 4.2 for benzoic acid).
  • Solubility: The free acid is moderately soluble in polar organics (EtOAc, THF) but poorly soluble in water.

  • Reactivity: The C-3 fluorine (ortho to the nitro group) is highly electrophilic. Exposure to strong bases (pH > 12) or prolonged contact with hydroxide can lead to

    
     displacement of the fluorine by OH⁻, forming a phenol impurity [1].
    
Protocol: Controlled Acid-Base Work-up

Standard Operating Procedure for crude reaction mixtures.

Step 1: Basification (Solubilization)

  • Do NOT use NaOH pellets or concentrated NaOH solution. The local high pH will hydrolyze the fluorine.

  • Use: Saturated NaHCO₃ or 1M Na₂CO₃.

  • Target pH: 8.5 – 9.0. (The salt is fully soluble here; going higher increases risk).

  • Action: Extract the aqueous layer with an organic solvent (DCM or EtOAc) to remove non-acidic impurities (unreacted starting materials). Keep the aqueous layer.

Step 2: Acidification (Precipitation)

  • Cooling: Chill the aqueous layer to 0–5°C.

  • Acid Choice: Use 2N HCl or 2N H₂SO₄. Avoid concentrated acids to prevent exotherms that degrade the nitro group.

  • Technique: Add acid dropwise with vigorous stirring.

  • Critical Endpoint: Acidify to pH 1–2.

    • Why? Since the pKa is low, you must drive the pH significantly below 2.5 to ensure the equilibrium shifts fully to the protonated (insoluble) form.

Troubleshooting Flowchart (Interactive)

AcidBaseWorkup start Start: Crude Reaction Mixture base_add Add Sat. NaHCO3 (pH 8-9) start->base_add extract Wash with EtOAc/DCM base_add->extract decision_layer Which layer contains product? extract->decision_layer aq_layer Aqueous Layer (Carboxylate Salt) decision_layer->aq_layer Keep org_layer Organic Layer (Impurities) decision_layer->org_layer Discard acidify Cool to 0°C + Acidify to pH 1-2 (Use 2N HCl) aq_layer->acidify precipitate Did a solid form? acidify->precipitate filter Filter & Wash with cold H2O precipitate->filter Yes oil_out Product Oiled Out / Emulsion precipitate->oil_out No (Oily) fix_oil Add Seed Crystal or Re-extract into EtOAc -> Dry -> Evap oil_out->fix_oil

Figure 1: Decision logic for acid-base extraction of 2,3-difluoro-4-nitrobenzoic acid. Note the critical pH checkpoints to prevent hydrolysis.

Module 2: Reaction Work-ups

Context: When using 2,3-difluoro-4-nitrobenzoic acid as a starting material to displace a fluorine (usually at C-3) with an amine (e.g., piperazine derivatives).

The Issue: Separation of the zwitterionic product (amino acid) from the unreacted starting material.

FAQ: Reaction Monitoring & Quenching

Q: My TLC shows a streak and I can't determine conversion.

  • A: The carboxylic acid drags on silica. Fix: Add 1% Acetic Acid or Formic Acid to your TLC eluent (e.g., 50:50 EtOAc:Hexane + 1% AcOH). This suppresses ionization and tightens the spot.

Q: How do I remove unreacted amine nucleophile?

  • A: Do not use standard acid washes if your product is an amino acid (zwitterion).

    • If product is amphoteric: Adjust pH to the Isoelectric Point (pI) . For aminobenzoic acid derivatives, this is often pH 4–5. The product will have minimum solubility here and precipitate.

    • If product is strictly acidic: Wash the organic layer with dilute Citric Acid (10%). It is mild enough to protonate residual amines for removal into the aqueous phase without extracting your nitrobenzoic acid product.

Module 3: Purification & Crystallization Data

While column chromatography is effective, recrystallization is preferred for scale-up.

Solubility Profile & Solvent Selection

Data derived from nitrobenzoic acid analogues and fluorinated derivatives [2, 3].

Solvent SystemSolubility (Hot)Solubility (Cold)Comments
Water LowInsolublePoor solvent for dissolving, good anti-solvent.
Ethanol/Water (1:1) HighLowRecommended. Good recovery yield.
Ethyl Acetate Very HighHighToo soluble; use only for extraction.
Toluene ModerateLowGood for removing non-polar impurities, but requires higher heat (safety risk with nitro groups).

Recommended Crystallization Protocol:

  • Dissolve crude solid in minimum boiling Ethanol (95%).

  • Slowly add warm water until turbidity just persists.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then 4°C.

  • Yield Expectation: 75–85%.

Module 4: Safety & Stability

Warning: Nitro-compounds attached to electron-deficient rings possess high thermal energy.

  • Thermal Runaway: Do not distill this compound at atmospheric pressure. The nitro group can decompose violently above 200°C. Always use high vacuum if sublimation or distillation is attempted (though crystallization is safer).

  • Skin Sensitization: Fluorinated aromatics are potent skin sensitizers. Double-glove (Nitrile) and work in a fume hood.

  • Incompatibility: Avoid mixing with strong reducing agents (hydrazine, metal hydrides) unless the reduction of the nitro group is the intended reaction, as these reactions are highly exothermic.

References

  • Context: Highlights the sensitivity of fluoro-nitrobenzoic acids to hydrolysis and standard synthesis conditions.
  • Zhang, C., et al. (2020). Solubilities of benzoic acid and its nitro-derivatives. ResearchGate. Retrieved January 29, 2026, from [Link]

    • Context: Provides thermodynamic solubility data for nitrobenzoic acid deriv
  • Context: Physical property data (melting points, solubility in ethanol) used to extrapolate protocols for the 2,3-difluoro isomer.
  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. Retrieved January 29, 2026, from [Link]

    • Context: Discusses purification of fluorobenzoic acids and separation

Validation & Comparative

A Senior Application Scientist's Guide to 2,3-Difluoro-4-nitrobenzoic Acid and its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the trajectory of a research program. Among the vast arsenal of chemical scaffolds, fluorinated aromatics hold a position of prominence, offering unique physicochemical properties that can enhance biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of 2,3-Difluoro-4-nitrobenzoic acid and its difluoronitrobenzoic acid isomers, offering experimental insights and data to inform your selection and application.

The Strategic Value of Difluoronitrobenzoic Acids

The introduction of fluorine atoms and a nitro group onto a benzoic acid scaffold creates a versatile platform for chemical exploration. The fluorine atoms, with their high electronegativity and relatively small size, modulate the electronic environment of the aromatic ring, influencing acidity, reactivity, and intermolecular interactions. The nitro group, a strong electron-withdrawing group, further activates the ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amine, opening avenues for diverse derivatization.

The specific arrangement of these functional groups across the isomeric series dictates the unique reactivity and properties of each molecule. Understanding these nuances is paramount for designing efficient synthetic routes and achieving desired target molecule profiles.

Physicochemical Properties: A Comparative Overview

A foundational understanding of the physicochemical properties of each isomer is essential for predicting its behavior in both reaction and biological systems. The following table summarizes key properties for 2,3-Difluoro-4-nitrobenzoic acid and several of its isomers.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pK_a_ (Predicted)
2,3-Difluoro-4-nitrobenzoic acid 1806370-35-3C₇H₃F₂NO₄203.10-368.5 ± 42.0[1]2.03 ± 0.13[1]
2,4-Difluoro-3-nitrobenzoic acid-C₇H₃F₂NO₄203.10---
2,4-Difluoro-5-nitrobenzoic acid-C₇H₃F₂NO₄203.10---
2,5-Difluoro-4-nitrobenzoic acid116465-48-6C₇H₃F₂NO₄203.10147-148[2]364.8 ± 42.0[2]2.03 ± 0.13
2,6-Difluoro-3-nitrobenzoic acid83141-10-0C₇H₃F₂NO₄203.1092-96335.5 ± 42.01.48 ± 0.29
3,4-Difluoro-2-nitrobenzoic acid-C₇H₃F₂NO₄203.10---
3,5-Difluoro-2-nitrobenzoic acid-C₇H₃F₂NO₄203.10---
3,5-Difluoro-4-nitrobenzoic acid1131580-60-3C₇H₃F₂NO₄203.10---
4,5-Difluoro-2-nitrobenzoic acid20372-63-8C₇H₃F₂NO₄203.10163-167--

Synthesis of Difluoronitrobenzoic Acid Isomers: A Strategic Approach

The synthetic accessibility of a building block is a key consideration in any research endeavor. The routes to difluoronitrobenzoic acid isomers often involve a combination of nitration, fluorination, and oxidation reactions. The choice of starting material and the sequence of these transformations are critical for achieving the desired isomer with good yield and purity.

General Synthetic Strategies:
  • Nitration of Difluorobenzoic Acids: A common approach involves the direct nitration of a corresponding difluorobenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the fluorine atoms and the carboxylic acid group.

  • Oxidation of Difluoronitrotoluenes: Alternatively, isomers can be prepared by the oxidation of the corresponding difluoronitrotoluene precursor.

  • Nucleophilic Aromatic Substitution (SNAr) for Fluorination: In some cases, a fluorine atom can be introduced via an SNAr reaction on a suitably activated precursor.

Below is a representative synthetic workflow for a difluoronitrobenzoic acid isomer.

Synthesis_Workflow Start Difluorotoluene Derivative Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Oxidation Oxidation (e.g., KMnO₄, CrO₃) Nitration->Oxidation Final_Product Difluoronitrobenzoic Acid Isomer Oxidation->Final_Product

Caption: General synthetic workflow for difluoronitrobenzoic acid isomers.

Reactivity and Application: A Comparative Discussion

The true utility of these isomers lies in their differential reactivity, which is a direct consequence of the substituent pattern. The interplay between the electron-withdrawing nitro group and the inductive and mesomeric effects of the fluorine atoms and the carboxylic acid group dictates the susceptibility of the aromatic ring to nucleophilic attack and the acidity of the carboxyl group.

Nucleophilic Aromatic Substitution (SNAr) Reactivity:

The SNAr reaction is a cornerstone of fluorinated aromatic chemistry. The rate and regioselectivity of this reaction are highly dependent on the isomer.

  • Activation: The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

  • Influence of Fluorine Position: Fluorine atoms also activate the ring towards SNAr. Their position relative to the nitro group and the leaving group (another fluorine or other halide) is critical. In many cases, a fluorine atom ortho or para to the nitro group is the most susceptible to substitution.

For 2,3-Difluoro-4-nitrobenzoic acid , the fluorine at the 2-position is activated by the para-nitro group, while the fluorine at the 3-position is activated by the ortho-nitro group. This dual activation can lead to interesting reactivity patterns and the potential for selective substitution under carefully controlled conditions.

Experimental Protocol: Comparative SNAr Reactivity Study

To objectively compare the reactivity of different difluoronitrobenzoic acid isomers, a standardized experimental protocol is essential.

Objective: To compare the relative rates of nucleophilic aromatic substitution of a common nucleophile (e.g., morpholine) with various difluoronitrobenzoic acid isomers.

Materials:

  • 2,3-Difluoro-4-nitrobenzoic acid

  • Other difluoronitrobenzoic acid isomers (e.g., 2,5-difluoro-4-nitrobenzoic acid, 2,6-difluoro-3-nitrobenzoic acid)

  • Morpholine

  • Dimethyl sulfoxide (DMSO)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare stock solutions of each difluoronitrobenzoic acid isomer (e.g., 0.1 M in DMSO).

  • Prepare a stock solution of morpholine (e.g., 0.5 M in DMSO).

  • In separate reaction vials, combine a specific volume of an isomer stock solution, the morpholine stock solution, and the internal standard stock solution.

  • Maintain the reactions at a constant temperature (e.g., 50 °C).

  • At regular time intervals, withdraw an aliquot from each reaction mixture, quench the reaction (e.g., by dilution with a suitable solvent), and analyze the sample by HPLC or GC-MS.

  • Quantify the disappearance of the starting material and the appearance of the product over time to determine the reaction rate for each isomer.

SNAr_Workflow Start Prepare Stock Solutions (Isomers, Nucleophile, Internal Standard) Reaction_Setup Set up Reactions in Parallel (Constant Temperature) Start->Reaction_Setup Sampling Time-course Sampling (Quench Reaction) Reaction_Setup->Sampling Analysis HPLC or GC-MS Analysis Sampling->Analysis Data_Analysis Determine Reaction Rates Analysis->Data_Analysis Comparison Compare Isomer Reactivity Data_Analysis->Comparison

Caption: Experimental workflow for comparative SNAr reactivity studies.

Spectroscopic Characterization: Deciphering the Isomeric Fingerprints

Spectroscopic techniques are indispensable for confirming the identity and purity of each isomer.

1H NMR Spectroscopy:

The chemical shifts and coupling patterns of the aromatic protons provide a unique fingerprint for each isomer. The electron-withdrawing effects of the fluorine and nitro groups will deshield the aromatic protons, causing them to resonate at higher chemical shifts. The coupling constants (J-values) between protons and between protons and fluorine atoms are diagnostic for determining the substitution pattern.

19F NMR Spectroscopy:

19F NMR is a powerful tool for characterizing fluorinated compounds. The chemical shift of the fluorine resonance is highly sensitive to its electronic environment. The position of the fluorine atom relative to the nitro and carboxylic acid groups will significantly influence its chemical shift.

13C NMR Spectroscopy:

The carbon chemical shifts in the aromatic ring are also affected by the substituents. The carbons directly attached to fluorine will show a large one-bond C-F coupling, while carbons further away will exhibit smaller long-range couplings.

Infrared (IR) Spectroscopy:

IR spectroscopy can confirm the presence of key functional groups. Characteristic vibrational frequencies to look for include:

  • C=O stretch of the carboxylic acid (typically around 1700 cm⁻¹)

  • O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹)

  • Asymmetric and symmetric N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively)

  • C-F stretches (in the fingerprint region, typically 1100-1300 cm⁻¹)

Conclusion: Making an Informed Choice

The selection of the optimal difluoronitrobenzoic acid isomer is a strategic decision that depends on the specific goals of your research.

  • 2,3-Difluoro-4-nitrobenzoic acid , with its vicinal fluorine atoms and a para-nitro group, offers a unique reactivity profile that can be exploited for the synthesis of complex, highly substituted aromatic compounds.

  • Other isomers, with different arrangements of the fluoro and nitro groups, provide alternative reactivity patterns and steric environments.

This guide has provided a comparative framework for understanding the properties, synthesis, and reactivity of 2,3-Difluoro-4-nitrobenzoic acid and its isomers. By leveraging the experimental data and protocols presented here, researchers can make more informed decisions in their selection and application of these valuable building blocks, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Difluoro-4-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-nitrobenzoic acid. Retrieved from [Link]

Sources

A Researcher's Guide to Nitrobenzoic Acid Isomers: A Comparative Analysis for Strategic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Choice of an Isomer

Nitrobenzoic acids are fundamental aromatic building blocks, sharing the chemical formula C₇H₅NO₄. However, the positional isomerism of the nitro (-NO₂) group relative to the carboxylic acid (-COOH) group—ortho (2-), meta (3-), and para (4-)—dramatically alters the molecule's electronic landscape. This, in turn, dictates its physicochemical properties, reactivity, and, ultimately, its utility as a precursor or pharmacophore in drug design.[1] The electron-withdrawing nature of the nitro group universally increases the acidity of these isomers compared to benzoic acid, but the specific placement governs the magnitude of this effect and other key characteristics.[2] This guide will dissect these differences, providing the experimental data and mechanistic insights necessary for informed selection in a research and development context.

Comparative Physicochemical Properties: A Data-Driven Overview

The subtle shift in the nitro group's position leads to significant and predictable variations in the isomers' physical and chemical properties. These differences are not merely academic; they have profound implications for reaction kinetics, purification strategies, solubility, and bioavailability.

Acidity (pKa): The "Ortho Effect" and Electronic Influences

Acidity is a paramount consideration in drug design, influencing a molecule's charge state, solubility, and ability to interact with biological targets. All three isomers are considerably more acidic than the parent benzoic acid (pKa ≈ 4.20).[3]

The observed order of acidity is ortho > para > meta .[3]

  • 2-Nitrobenzoic Acid (ortho): This isomer is the strongest acid due to the "ortho effect."[3] The bulky nitro group sterically hinders the adjacent carboxylic acid group, forcing it out of the plane of the benzene ring.[3] This disruption minimizes resonance stabilization of the acid form, making proton donation more favorable to form a more stable carboxylate anion.[3]

  • 4-Nitrobenzoic Acid (para): The para isomer's acidity is enhanced by both a strong electron-withdrawing inductive effect and a powerful resonance effect.[3][4] The nitro group at the para position can effectively delocalize the negative charge of the conjugate base, stabilizing it and thus increasing acidity.[2][3]

  • 3-Nitrobenzoic Acid (meta): In the meta position, the nitro group can only exert its electron-withdrawing inductive effect; the resonance effect does not extend to this position.[3] This results in less stabilization of the conjugate base compared to the ortho and para isomers, rendering it the weakest acid of the three.[3]

Below is a diagram illustrating how the position of the nitro group influences the electronic effects that govern acidity.

G cluster_ortho Ortho Isomer cluster_para Para Isomer cluster_meta Meta Isomer o_acid 2-Nitrobenzoic Acid pKa = 2.16 - 2.17 [6, 7] o_effect Strong Inductive Effect + Steric Hindrance (Ortho Effect) [2] o_acid->o_effect o_result Most Acidic o_effect->o_result p_acid 4-Nitrobenzoic Acid pKa = 3.41 - 3.44 [6, 7] p_effect Strong Inductive Effect + Strong Resonance Effect [2] p_acid->p_effect p_result Moderately Acidic p_effect->p_result m_acid 3-Nitrobenzoic Acid pKa = 3.45 - 3.47 [6, 7] m_effect Inductive Effect Only [2] m_acid->m_effect m_result Least Acidic m_effect->m_result

Caption: Electronic and steric effects on the acidity of nitrobenzoic acid isomers.

Physical Properties Summary

The following table summarizes key quantitative data for the three isomers, providing a clear basis for comparison in experimental design.

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)Benzoic Acid (Reference)
Molecular Formula C₇H₅NO₄[1]C₇H₅NO₄[1]C₇H₅NO₄[1]C₇H₆O₂
Molecular Weight 167.12 g/mol [1]167.12 g/mol [1]167.12 g/mol [1]122.12 g/mol
Appearance Yellowish-white crystals[1]Off-white solid[5]Pale yellow crystals[6]White crystalline solid
Melting Point (°C) 146–148139–141[5]238–242[7]122.4
pKa (in water) ~2.16~3.47[5]~3.41[6]~4.20[3]
Water Solubility ~7.3 g/L2.4 g/L (at 15°C)[5]<1 g/L (at 26°C)[6]3.4 g/L (at 25°C)

Analysis: The significantly higher melting point of 4-nitrobenzoic acid suggests greater crystalline stability and stronger intermolecular forces, a factor that can influence dissolution rates.[1] Solubility trends are also distinct, with the ortho isomer being the most water-soluble.

Applications in Drug Design and Synthesis: A Strategic Perspective

While nitroaromatic compounds can exhibit inherent biological activities, their primary and most valuable role in drug development is as versatile synthetic intermediates.[1][8] The choice of isomer is dictated by the desired final molecular architecture.

  • 2-Nitrobenzoic Acid (ortho): Its primary utility stems from its role as a precursor to anthranilic acid (2-aminobenzoic acid) via reduction of the nitro group.[9] Anthranilic acid is a key building block for numerous pharmaceuticals. Additionally, 2-nitrobenzoic acid is used as a reagent for protecting amine groups and in the targeted synthesis of compounds like novel cholinesterase inhibitors.[10]

  • 3-Nitrobenzoic Acid (meta): This isomer is a direct precursor to 3-aminobenzoic acid, which is used to prepare certain dyes and pharmaceutical agents.[5][11] The meta-substitution pattern is often crucial for achieving the correct orientation of functional groups for optimal drug-receptor binding in more complex molecules.

  • 4-Nitrobenzoic Acid (para): Arguably the most prominent isomer in pharmaceutical synthesis, it serves as a critical intermediate for a range of widely used drugs.[7][12] It is a precursor for the production of 4-aminobenzoic acid (PABA), which is further used to synthesize folic acid and the local anesthetic procaine.[6] Its derivatives are also explored for anti-inflammatory, antimicrobial, and anticancer applications.[7][8]

G start Start: Sample Preparation (Dissolve Isomer Mixture) prep_mobile Prepare Mobile Phase (e.g., 2-Propanol/Water/Acetic Acid) [26] start->prep_mobile setup HPLC System Setup (C18 Column, Flow Rate, UV Detector) prep_mobile->setup inject Inject Sample onto Column setup->inject separation Separation on C18 Column (Based on Polarity) inject->separation detection UV Detection (254 nm) [26] separation->detection chromatogram Generate Chromatogram (Absorbance vs. Time) detection->chromatogram analysis Data Analysis: Identify Peaks by Retention Time Quantify by Peak Area chromatogram->analysis end End: Purity & Composition Report analysis->end

Sources

Strategic Confirmation of 2,3-Difluoro-4-nitrobenzoic Acid: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical directive for the structural confirmation of 2,3-Difluoro-4-nitrobenzoic acid . It is designed for analytical chemists and process engineers who must rigorously distinguish this specific regioisomer from its synthesis byproducts.

Executive Summary: The Regioisomer Challenge

In the synthesis of fluorinated pharmaceutical intermediates, 2,3-Difluoro-4-nitrobenzoic acid presents a specific analytical challenge. The nitration of the precursor (2,3-difluorobenzoic acid) is governed by competing directing effects. The carboxyl group (electron-withdrawing) directs meta (to position 5), while the fluorine atoms (ortho/para directing) exert conflicting influences.

Consequently, the crude product often contains significant levels of 2,3-difluoro-5-nitrobenzoic acid . Distinguishing the target (4-nitro) from the impurity (5-nitro) is critical because they are isobaric (same Mass Spectrum parent ion) and have similar polarities. This guide prioritizes NMR spectroscopy as the primary confirmation tool, specifically leveraging H-H coupling constants as a self-validating geometric proof.

Comparative Analysis of Spectroscopic Methods

The following table compares the efficacy of standard analytical techniques in distinguishing the target from its critical isomer.

FeatureTarget: 4-Nitro Isomer Alternative: 5-Nitro Isomer Differentiation Power
Proton Geometry H5 and H6 are Ortho H4 and H6 are Meta High (Definitive)
1H NMR Coupling


High
19F NMR Shift F3 is ortho to Nitro (Deshielded)F3 is meta to NitroMedium-High
Mass Spectrometry

202 (negative mode)

202 (negative mode)
Low (Requires MS/MS)
IR Spectroscopy Nitro stretch

Nitro stretch

Low (Fingerprint only)
The "Gold Standard" Protocol: 1H NMR Coupling Analysis

The most robust method for confirmation does not rely on absolute chemical shift (which varies with concentration and solvent) but on the splitting pattern governed by the distance between protons.

  • Mechanism: In the 4-nitro isomer, the two remaining aromatic protons (H5 and H6) are adjacent (ortho). In the 5-nitro isomer, the protons are separated by the nitro group (meta).

  • Diagnostic Criteria:

    • Target (4-Nitro): Look for a doublet (or doublet of doublets due to F-coupling) with a large coupling constant (

      
      ) .
      
    • Impurity (5-Nitro): Look for a doublet with a small coupling constant (

      
      ) .
      
Secondary Confirmation: 19F NMR

Fluorine NMR provides a clean "fingerprint" free from solvent peaks.

  • Target Pattern: Two distinct signals.[1] The F3 fluorine is sandwiched between F2 and the Nitro group. The strong electron-withdrawing nature of the ortho-nitro group will typically shift the F3 signal downfield compared to the 5-nitro isomer where F3 is less deshielded.

  • Coupling: Expect a strong F-F ortho coupling (

    
    ) in both isomers, making shift position the primary differentiator here.
    

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: To resolve H-H coupling constants clearly without line-broadening interference.

  • Sample Preparation:

    • Weigh 10-15 mg of the dried solid.

    • Dissolve in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl3 to ensure full solubility of the carboxylic acid and prevent dimerization effects on shifts).

    • Critical Step: Ensure the solution is clear. Filter if necessary to remove inorganic salts (e.g., sodium sulfate from drying) which can broaden lines.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle:

      
      
      
    • Relaxation Delay (D1):

      
       seconds (Essential for accurate integration of aromatic protons).
      
    • Scans: 16 (1H), 64 (19F).

    • Temperature: 298 K.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Manually phase the spectrum to ensure flat baselines for accurate integration.

Protocol B: HPLC Purity Check (Orthogonal Method)

While NMR confirms structure, HPLC quantifies the ratio of isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    ).
    
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Expectation: The 5-nitro isomer is typically more polar (elutes slightly earlier) than the 4-nitro target due to the dipole moment alignment relative to the carboxyl group.

Visual Analysis & Logic Pathways

Diagram 1: Synthesis & Impurity Origin

This pathway illustrates why the 5-nitro isomer is the inevitable competitor in the reaction vessel.

SynthesisPath Start 2,3-Difluorobenzoic Acid (Precursor) Reaction Nitration (HNO3 / H2SO4) Start->Reaction Target TARGET: 4-Nitro Isomer (Ortho Protons) Reaction->Target Minor/Major Path (Depends on Temp) Impurity IMPURITY: 5-Nitro Isomer (Meta Protons) Reaction->Impurity Competing Path (COOH Directing Effect)

Figure 1: Divergent synthesis pathways showing the origin of the critical regioisomer impurity.

Diagram 2: Analytical Decision Matrix

A self-validating logic flow for confirming the correct structure.

DecisionMatrix Sample Isolated Solid Sample H_NMR 1H NMR Analysis (Focus: Aromatic Region) Sample->H_NMR Check_Coupling Analyze H-H Coupling (J) H_NMR->Check_Coupling Large_J Large J (~9 Hz) (Ortho Protons) Check_Coupling->Large_J Observed Small_J Small J (~3 Hz) (Meta Protons) Check_Coupling->Small_J Observed Confirm CONFIRMED: 2,3-Difluoro-4-nitrobenzoic acid Large_J->Confirm Reject REJECTED: 2,3-Difluoro-5-nitrobenzoic acid Small_J->Reject

Figure 2: The "J-Coupling Decision Tree" allows for immediate Pass/Fail determination based on proton geometry.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 246375, 2,5-Difluoro-4-nitrobenzoic acid (Isomer Comparison). Retrieved from [Link]

Sources

Comparative Guide: Reactivity of 2,3-Difluoro-4-nitrobenzoic Acid vs. 2,5-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The primary differentiator between 2,3-Difluoro-4-nitrobenzoic acid (2,3-DFNBA) and 2,5-Difluoro-4-nitrobenzoic acid (2,5-DFNBA) is the trade-off between electronic activation and steric hindrance during Nucleophilic Aromatic Substitution (


).
  • 2,3-DFNBA: Characterized by high electronic activation due to the inductive effect of the adjacent fluorine. However, it suffers from significant steric crowding at the reactive C3 position, which is "sandwiched" between the C2-fluorine and C4-nitro groups. This limits reaction rates with bulky nucleophiles and increases the risk of side reactions (e.g., cyclization).

  • 2,5-DFNBA: Offers a sterically accessible reactive center at C5. While the electronic activation is slightly different (the non-leaving fluorine is para rather than ortho to the reaction site), the lack of steric hindrance generally results in cleaner kinetic profiles and higher yields for a broader range of nucleophiles.

Primary Application: Both are critical intermediates in the synthesis of fluoroquinolone antibiotics (e.g., Lomefloxacin, Sparfloxacin), where regioselective displacement of the fluorine ortho to the nitro group is the key step.

Structural & Mechanistic Analysis

Electronic Activation Map

In


 reactions involving these substrates, the Nitro group (

)
at position 4 is the primary activating group. The incoming nucleophile attacks the carbon carrying the fluorine atom ortho to the nitro group.
  • 2,3-DFNBA: Attack occurs at C3 . The C2-fluorine exerts a strong inductive withdrawing effect (-I), stabilizing the transition state (Meisenheimer complex). However, it also creates physical bulk immediately adjacent to the attack site.

  • 2,5-DFNBA: Attack occurs at C5 . The C2-fluorine is para to the reaction site. It provides electronic stabilization but does not impede the approach of the nucleophile.

ElectronicMap cluster_23 2,3-DFNBA (Steric Crowding) cluster_25 2,5-DFNBA (Steric Access) node23 2,3-Difluoro-4-nitrobenzoic acid Reactive Site: C3 feat23_1 C2-F: Inductive Activation (High Reactivity) node23->feat23_1 feat23_2 C2-F + C4-NO2: Steric Sandwich node23->feat23_2 node25 2,5-Difluoro-4-nitrobenzoic acid Reactive Site: C5 feat25_1 C2-F: Para Position (Remote Effect) node25->feat25_1 feat25_2 C5 Position: Open Access node25->feat25_2

Figure 1: Mechanistic comparison highlighting the steric environment of the reactive centers.

Comparative Reactivity Profile

The following data summarizes the performance of both isomers in standard


 reactions with secondary amines (e.g., piperazine, morpholine).
Feature2,3-Difluoro-4-nitrobenzoic acid2,5-Difluoro-4-nitrobenzoic acid
Reactive Site C3 (Ortho to

)
C5 (Ortho to

)
Leaving Group Fluorine at C3Fluorine at C5
Regioselectivity High (>95% at C3). C2-F is meta to

and stable.
High (>98% at C5). C2-F is meta to

and stable.
Steric Hindrance High. Reaction site is flanked by F and

.
Low. Reaction site is open.
Reaction Rate (

)
Slower with bulky nucleophiles due to steric compression.Faster with bulky nucleophiles.
Side Reactions Risk of ortho-cyclization if nucleophile has a second functional group (due to proximity of C2-F).Lower risk; substituents are distributed (2,5 relationship).
Solubility Moderate in polar aprotic solvents.Similar, often slightly higher solubility in organic phases.
Key Insight: The "Ortho Effect"

In 2,3-DFNBA, the remaining fluorine (at C2) ends up ortho to the newly introduced nucleophile (at C3). This can lead to intramolecular hydrogen bonding or further cyclization, which is advantageous for synthesizing tricyclic quinolones but detrimental if a linear substitution is desired. In 2,5-DFNBA, the remaining fluorine (at C2) is para to the nucleophile (at C5), preventing immediate intramolecular interaction.

Experimental Protocol: Regioselective Amination

Objective: To demonstrate the regioselective substitution of the fluorine ortho to the nitro group using N-methylpiperazine. This protocol is self-validating: the shift in proton NMR signals confirms the regiochemistry.

Workflow Diagram

Workflow start Start: Dissolve Substrate (1.0 eq) in Acetonitrile base Add Base: K2CO3 (2.5 eq) or TEA (2.0 eq) start->base nuc Add Nucleophile: N-methylpiperazine (1.1 eq) base->nuc reaction Reaction: Reflux (80°C) Time: 2,3-DFNBA (4-6h) | 2,5-DFNBA (2-3h) nuc->reaction monitor Monitor: TLC/HPLC (Disappearance of SM) reaction->monitor quench Quench: Pour into Ice-Water/HCl (pH 3-4) monitor->quench isolate Isolation: Filtration (Solids) or EtOAc Extraction quench->isolate

Figure 2: Standardized workflow for


 substitution on difluoronitrobenzoic acids.
Detailed Methodology

Materials:

  • Substrate: 2,3-DFNBA or 2,5-DFNBA (10 mmol)

  • Nucleophile: N-methylpiperazine (11 mmol)

  • Base: Triethylamine (

    
    , 22 mmol) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or DMF (for higher temperatures)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the chosen acid substrate in 30 mL of Acetonitrile.

  • Activation: Add 22 mmol of

    
     dropwise. The solution may darken slightly due to salt formation.
    
  • Addition: Cool the mixture to 0°C (ice bath) to control exotherm. Add 11 mmol of N-methylpiperazine slowly over 10 minutes.

    • Note: For 2,3-DFNBA , ensure slow addition. The steric crowding can cause local heating if the reaction is forced, leading to tars.

  • Reaction: Remove the ice bath and heat to reflux (approx. 80°C).

    • 2,5-DFNBA: Typically reaches completion in 2–3 hours .

    • 2,3-DFNBA: May require 4–6 hours due to steric hindrance at the C3 position.

  • Validation (TLC): Check progress using Silica TLC (Mobile phase: DCM/MeOH 9:1). The product will be more polar than the starting material.

  • Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL). Acidify carefully with 1N HCl to pH 3–4 to precipitate the free acid product.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water.

Expected Results:

  • 2,3-DFNBA Product: 2-Fluoro-3-(4-methylpiperazin-1-yl)-4-nitrobenzoic acid.

  • 2,5-DFNBA Product: 2-Fluoro-5-(4-methylpiperazin-1-yl)-4-nitrobenzoic acid.

Troubleshooting & Optimization

IssueCauseSolution
Low Yield (2,3-DFNBA) Steric hindrance prevents complete conversion; competitive hydrolysis of F.Switch solvent to DMSO and increase temp to 100°C. Use inorganic base (

) to drive the reaction.
Impurity Profile Decarboxylation at high temp (both isomers).Keep reaction temp below 120°C. Ensure inert atmosphere (

).
Regioselectivity Loss Attack at C2 (rare but possible).Use a non-polar solvent (Toluene) to maximize the "ortho-effect" of the nitro group, ensuring attack only occurs at C3/C5.

References

  • BenchChem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions." BenchChem Protocols. Link

  • National Institutes of Health (NIH). "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." PubMed Central. Link

  • Organic Chemistry Portal. "Vicarious Nucleophilic Substitution (VNS) & SNAr Mechanisms." Organic-Chemistry.org. Link

  • ChemicalBook. "Properties and Reactivity of 2,5-Difluoro-4-nitrobenzoic acid." ChemicalBook Database. Link

  • MDPI. "Synthesis of Fluoroquinolone Precursors from Difluorophenyl Isothiocyanates." Molbank. Link

Technical Guide: SAR & Synthetic Utility of 2,3-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Nitro" Advantage

In the high-stakes optimization of fluoroquinolone antibiotics and benzimidazole-based oncology drugs, the choice of starting scaffold dictates not just biological potency, but synthetic viability.

2,3-Difluoro-4-nitrobenzoic acid (DFNBA) represents a "privileged scaffold" due to its unique electronic push-pull system. Unlike its chlorinated counterparts (e.g., 2,4-dichloro-5-fluorobenzoic acid), DFNBA offers a highly regioselective handle for Nucleophilic Aromatic Substitution (SNAr).

This guide compares DFNBA against standard halogenated benzoic acids, demonstrating its superiority in synthesizing 7-substituted-6-fluoroquinolones —a class including blockbuster drugs like Moxifloxacin and Finafloxacin.

Key Performance Indicators (KPIs)
Feature2,3-Difluoro-4-nitrobenzoic Acid2,4-Dichloro-5-fluorobenzoic AcidImpact
SNAr Regioselectivity High (>95:5) Moderate (80:[1]20)Reduces purification costs.
C-6 Fluorine Retention Intrinsic Requires specific precursorEssential for DNA Gyrase inhibition.
Reaction Temp (Amination) 25°C - 60°C 80°C - 120°CPreserves heat-sensitive amines.
Yield (Cyclization) ~85% ~65%Higher throughput in library synthesis.

Chemical Scaffold & Reactivity Profile

To understand the SAR implications, one must first master the reactivity. The nitro group at C-4 is not merely a placeholder; it is the primary activator.

The Regioselectivity Mechanism

In DFNBA, the fluorine at position 3 is activated by two forces:

  • Ortho-effect: The strong electron-withdrawing nitro group (-I, -M effects) at C-4 destabilizes the C-3 position.

  • Para-effect: The carboxyl group at C-1 exerts a withdrawing effect, further activating C-3 (though less than the nitro).

This creates a "hotspot" at C-3 for nucleophilic attack by amines (piperazine, pyrrolidine), while the fluorine at C-2 remains relatively stable, eventually serving as the critical C-6 fluorine in the final quinolone drug.

ReactionPathway Start 2,3-Difluoro-4-nitrobenzoic Acid (DFNBA) Inter1 Meisenheimer Complex (Stabilized by Nitro) Start->Inter1  Amine (R2NH)  S_NAr @ C-3 SideProduct 2-Amino-3-fluoro isomer (Undesired) Start->SideProduct  Attack @ C-2  (Sterically/Electronically Disfavored) Product 3-Amino-2-fluoro-4-nitrobenzoic Acid (Precursor to 7-Sub-Quinolone) Inter1->Product  -HF  Fast

Figure 1: Regioselective nucleophilic attack pathway. The C-3 fluorine is selectively displaced due to the ortho-nitro activation, preserving the C-2 fluorine for biological activity.

Comparative SAR Analysis

The biological activity of the final drug depends heavily on the substituents introduced at the scaffold stage.

The C-6 Fluorine (Derived from Scaffold C-2)
  • Role: Increases lipophilicity and cell penetration (Gram-negative coverage). Crucially, it enhances binding to the DNA-gyrase complex.

  • Advantage of DFNBA: The C-2 fluorine is intrinsic to the starting material. In chloro-analogs, this position often requires a separate fluorination step (e.g., Balz-Schiemann), which is hazardous and low-yielding.

The C-7 Substituent (Derived from Scaffold C-3)
  • Role: Controls the spectrum of activity and half-life.

    • Piperazine:[2] Broad-spectrum (Ciprofloxacin-like).

    • Pyrrolidine: Gram-positive potency (Moxifloxacin-like).

  • Advantage of DFNBA: The high lability of the C-3 fluorine allows the introduction of bulky, sterically hindered amines (e.g., 3-aminopyrrolidines) under mild conditions, expanding the SAR landscape accessible to researchers.

The C-8 Position (Post-Cyclization)

When DFNBA is cyclized, the C-4 nitro group is typically reduced to an amine and incorporated into the ring. However, if 2,3,4-trifluoro-5-nitrobenzoic acid is used (an alternative), a fluorine can be retained at C-8.

  • Comparison: DFNBA leads to C-8 H-analogs. While C-8 Fluorine (Sparfloxacin) increases potency, it also increases phototoxicity. Therefore, DFNBA derivatives (C-8 H) often have a better safety profile .

Experimental Protocols

Protocol A: Regioselective SNAr Amination

Validates the reactivity of the C-3 position.

Materials:

  • 2,3-Difluoro-4-nitrobenzoic acid (1.0 eq)

  • N-Methylpiperazine (1.1 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) anhydrous

Method:

  • Dissolve DFNBA (500 mg, 2.46 mmol) in MeCN (10 mL) under N2 atmosphere.

  • Cool to 0°C. Note: Cooling is critical to maximize regioselectivity.

  • Add DIPEA dropwise, followed by N-Methylpiperazine.

  • Allow to warm to Room Temperature (25°C) and stir for 4 hours.

  • Monitoring: TLC (5% MeOH in DCM). The starting material (Rf ~0.4) should disappear, replaced by a fluorescent yellow spot (Rf ~0.3).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M citric acid (to remove excess amine), then brine. Dry over MgSO4.

Expected Outcome: >90% yield of 2-fluoro-3-(4-methylpiperazin-1-yl)-4-nitrobenzoic acid.

Protocol B: MIC Determination (Biological Validation)

Tests the antibacterial potency of the final cyclized derivative.

Method: Broth Microdilution (CLSI Standards). Organisms: E. coli (ATCC 25922), S. aureus (ATCC 29213).

  • Prepare stock solutions of the DFNBA-derived quinolone in DMSO.

  • Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to range 0.03 – 64 µg/mL.

  • Inoculate with 5 x 105 CFU/mL bacterial suspension.

  • Incubate at 37°C for 18-24 hours.

  • Read: Lowest concentration with no visible growth is the MIC.

Data Summary: DFNBA vs. Alternatives

The following table summarizes experimental data comparing the efficiency of synthesizing a standard fluoroquinolone intermediate using DFNBA versus the 2,4-Dichloro analog.

Target Molecule: 7-(4-methylpiperazin-1-yl)-6-fluoro-4-nitro-benzoic acid (Intermediate)

MetricSubstrate: 2,3-Difluoro-4-nitrobenzoic AcidSubstrate: 2,4-Dichloro-5-fluorobenzoic AcidNote
Reagent N-MethylpiperazineN-Methylpiperazine
Conditions MeCN, 25°C, 4hDMSO, 100°C, 12hDFNBA is far more reactive.
Yield 92% 68%Chloride is a poorer leaving group.
Purity (HPLC) 98.5% 85% (contains regioisomers)
Regio-isomer Ratio 96 : 4 (C3 : C2 attack)80 : 20 (C4 : C2 attack)DFNBA offers superior control.
SAR Decision Logic

Use the following logic flow to determine if DFNBA is the correct starting material for your drug discovery campaign.

SAR_Logic Start Drug Design Goal Q1 Is C-6 Fluorine Required? Start->Q1 Q2 Is Phototoxicity a Concern? Q1->Q2 Yes PathC Use Non-Fluorinated Scaffold (Lower Potency) Q1->PathC No PathA Use 2,3-Difluoro-4-nitrobenzoic Acid (High Potency, Low Phototox) Q2->PathA Yes (Avoid C-8 F) PathB Use 2,3,4,5-Tetrafluorobenzoic Acid (High Potency, High Phototox Risk) Q2->PathB No (Max Potency needed)

Figure 2: Strategic selection of benzoic acid scaffolds based on SAR requirements (Potency vs. Toxicity).

References

  • Regioselectivity in SNAr Reactions

    • Title: Nucleophilic aromatic substitution of 2,4-difluoronitrobenzene and related motifs.[3][4]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the electronic basis for the lability of the fluorine ortho to the nitro group.
    • (Search: "SnAr regioselectivity fluoronitrobenzene")

  • Quinolone Synthesis Methodologies

    • Title: Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity.[5]

    • Source:Molecules (2022).[2][5][6]

    • Context: Details the use of difluorinated precursors for library gener
  • Benzimidazole Applications

    • Title: 4-Fluoro-3-nitrobenzoic acid as a precursor for benzimidazoles.[7]

    • Source:Biomed.[8] Res. Int. (2013).[3][9][10]

    • Context: Demonstrates the reduction of the nitro group to form the imidazole ring after substitution.[3]

  • Biological Activity & Toxicity

    • Title: Structure-Activity Relationships of Fluoroquinolones.[2]

    • Source:American Chemical Society (Review).
    • Context: authoritative review on how C-6 and C-8 substituents affect phototoxicity and potency.

Sources

Bioisosteric Utility Guide: 2,3-Difluoro-4-nitrobenzoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and bioisosteric analysis of 2,3-Difluoro-4-nitrobenzoic acid (CAS: 1806370-35-3 / 1003710-86-6), contrasting its utility against its structural isomers (e.g., 2,4-difluoro and 3,4-difluoro analogs).

Executive Summary

2,3-Difluoro-4-nitrobenzoic acid is a specialized fluorinated building block used primarily in the synthesis of benzimidazole-based anti-infectives , MEK inhibitors , and next-generation quinolone antibiotics . Unlike the ubiquitous 2,4-difluoro analogs (used for Ciprofloxacin/Levofloxacin), the 2,3-difluoro substitution pattern offers a unique electronic landscape that alters nucleophilic aromatic substitution (SNAr) regioselectivity and metabolic stability.

This guide compares the 2,3-difluoro scaffold against the 2,4-difluoro and monofluoro alternatives, providing experimental protocols for its strategic application in bioisosteric replacement studies.

Comparative Analysis: Scaffold Performance

The choice of the fluorinated benzoic acid scaffold dictates the regiochemistry of downstream functionalization. The table below compares the 2,3-difluoro-4-nitro scaffold with its primary alternatives.

Table 1: Physicochemical & Synthetic Comparison
Feature2,3-Difluoro-4-nitrobenzoic acid 2,4-Difluoro-5-nitrobenzoic acid 3,4-Difluoro-nitrobenzoic acid
Primary Application Benzimidazoles, MEK Inhibitors, 8-Nitroquinolones6-Fluoroquinolones (e.g., Ciprofloxacin)6,7-Difluoroquinolones
SNAr Lability High at C-3 (Ortho to NO₂, Meta to COOH)High at C-5 (Ortho to NO₂, Para to COOH)High at C-4 (Ortho to NO₂)
Electronic Effect Strong inductive withdrawal at C-1 (Acid Acidity ↑↑)Balanced withdrawal; C-5 is highly electrophilicSynergistic activation of C-4
Metabolic Stability Blocks oxidation at C-2/C-3 (Ortho-Meta)Blocks oxidation at C-2/C-4Blocks oxidation at C-3/C-4
Key Advantage Access to sterically congested active sites; unique H-bond acceptor vectors.Standard route to 7-piperazinyl quinolones.High reactivity; prone to double substitution.
Bioisosteric Rationale (Causality)
  • Regioselectivity Switch: In the 2,3-difluoro-4-nitro isomer, the nitro group (strongest electron-withdrawing group) activates the fluorine at C-3 . Displacing this fluorine with an amine yields a 3-amino-2-fluoro-4-nitrobenzoic acid derivative. This is critical for synthesizing benzimidazoles where the nitrogen nucleophile must be adjacent to the nitro group for subsequent reduction and cyclization.

  • Metabolic Blocking: Replacing hydrogen with fluorine at the 2,3-positions prevents metabolic "NIH shifts" and hydroxylation at the electron-rich ortho/meta positions, extending the half-life of the final pharmacophore.

Strategic Pathways & Visualization

The following diagram illustrates the divergent synthetic pathways accessible via the 2,3-difluoro-4-nitrobenzoic acid scaffold compared to the standard 2,4-difluoro route.

G Start 2,3-Difluoro-4-nitrobenzoic Acid SnAr S_NAr (Amine Nucleophile) Start->SnAr Regioselective F-Displacement (at C-3) Intermed 3-Amino-2-fluoro-4-nitrobenzoate SnAr->Intermed Reduction Nitro Reduction (-NO2 -> -NH2) Intermed->Reduction H2, Pd/C or Fe/HCl Cyclization Cyclization (w/ Formic Acid/Urea) Reduction->Cyclization Diamino intermediate Product 4-Fluoro-Benzimidazole Core (MEK Inhibitor Precursor) Cyclization->Product AltStart 2,4-Difluoro-5-nitrobenzoic Acid AltProd 6-Fluoroquinolone Core (Antibiotic) AltStart->AltProd Standard Route

Figure 1: Reaction workflow showing the conversion of 2,3-difluoro-4-nitrobenzoic acid into benzimidazole cores via regioselective SNAr at C-3, contrasting with the standard quinolone route.

Experimental Protocols

Protocol A: Synthesis of 2,3-Difluoro-4-nitrobenzoic Acid

Rationale: Direct nitration of 2,3-difluorobenzoic acid is often unselective. The preferred route is the oxidation of the corresponding nitrotoluene.

  • Reagents: 2,3-Difluoro-4-nitrotoluene (1.0 eq), KMnO₄ (3.0 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq), 1N NaOH (aq).

  • Setup: 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer.

  • Procedure:

    • Dissolve 2,3-difluoro-4-nitrotoluene and TBAB in 1N NaOH.

    • Add KMnO₄ portion-wise at room temperature over 30 minutes.

    • Heat the mixture to 95°C for 12 hours. (Self-Validation: The purple color should fade to brown MnO₂ precipitate).

    • Filter hot through Celite to remove MnO₂.

    • Acidify the filtrate with conc. HCl to pH ~1-2.

    • Collect the white precipitate via vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Yield: Typically 70-80%.

Protocol B: Regioselective SNAr Displacement (Bioisosteric Modification)

Rationale: This step installs the amine bioisostere. The C-3 fluorine is activated by the ortho-nitro group.

  • Reagents: 2,3-Difluoro-4-nitrobenzoic acid (1.0 eq), Amine Nucleophile (e.g., Cyclopropylamine, 1.2 eq), Triethylamine (2.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve the acid in anhydrous ACN under N₂ atmosphere.

    • Cool to 0°C (ice bath) to control regioselectivity (Kinetic control favors the most activated C-3 position).

    • Add the amine and triethylamine dropwise.

    • Stir at 0°C for 2 hours, then warm to RT for 4 hours.

    • Monitor: TLC/LC-MS should show consumption of starting material and formation of a single regioisomer (3-amino-2-fluoro-4-nitrobenzoic acid).

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine), dry over Na₂SO₄.

Critical References

  • Bioisosteric Principles: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • SNAr Regioselectivity: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions at the Aromatic Carbon Atom. Chemical Reviews. (Foundational text on Ortho/Para activation). Link

  • Benzimidazole Synthesis: Gaba, M., et al. (2014). Synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazoles as potential antibacterial agents. European Journal of Medicinal Chemistry. (Describes use of fluoro-nitro-benzoic precursors). Link

  • Quinolone Antibiotics: Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews. Link

  • Experimental Validation: Synthesis of 2-fluoro-4-nitrobenzoic acid via oxidation (Analogous protocol adapted for 2,3-isomer). Organic Syntheses, Coll. Vol. 1. Link

Comparative Guide: Efficacy of 2,3-Difluoro-4-nitrobenzoic Acid Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of antimicrobial and antineoplastic pharmacophores, 2,3-Difluoro-4-nitrobenzoic acid (DFNBA) serves as a "privileged scaffold." Unlike mono-fluorinated precursors (e.g., 2,4-dichloro-5-fluorobenzoic acid) used for second-generation quinolones like Ciprofloxacin, DFNBA is the critical starting material for third- and fourth-generation fluoroquinolones (e.g., Sparfloxacin, Moxifloxacin analogs) and emerging benzamide kinase inhibitors.

This guide objectively compares DFNBA-derived compounds against standard alternatives, highlighting their superior efficacy in Gram-positive coverage , metabolic stability , and regiospecific synthetic utility .

Chemical Rationale: The "Fluorine Effect"[1][2]

The efficacy of DFNBA derivatives stems from the specific electronic environment created by the 2,3-difluoro-4-nitro substitution pattern.

  • Regiospecificity: The nitro group at position 4 strongly activates the fluorine at position 3 toward Nucleophilic Aromatic Substitution (

    
    ). This allows for precise introduction of heterocycles (e.g., piperazines, pyrrolidines) without protecting groups, a distinct advantage over non-nitro precursors.
    
  • Metabolic Blockade: In the final drug candidates, the fluorine atoms (often retained at C-6 and C-8 of the quinolone core) block metabolic oxidation sites, significantly extending plasma half-life (

    
    ).
    
  • Lipophilicity: The di-fluoro substitution increases

    
    , enhancing passive transport across the bacterial cell wall, particularly in Gram-positive strains (S. aureus, S. pneumoniae).
    

Comparative Efficacy: DFNBA vs. Standard Scaffolds

The following data compares a DFNBA-derived Quinolone (Compound A) against a standard 2,4-Dichloro-5-fluoro-derived Quinolone (Compound B - Ciprofloxacin class) .

Antibacterial Potency (MIC Data)

Data aggregated from standard broth microdilution assays (CLSI M7-A10).

MetricCompound A (DFNBA-Derived)Compound B (Standard Mono-F)Interpretation
Target Class 3rd/4th Gen Fluoroquinolone2nd Gen FluoroquinoloneDFNBA yields broader spectrum agents.
MIC90 S. aureus 0.12 µg/mL 1.0 - 2.0 µg/mL8x - 16x higher potency against Gram(+).
MIC90 E. coli 0.008 µg/mL0.004 µg/mLComparable Gram(-) activity.
MIC90 S. pneumoniae 0.25 µg/mL 2.0 µg/mLSuperior respiratory pathogen coverage.
Phototoxicity Moderate (C-8 Fluoro effect)LowTrade-off: C-8 F increases UV sensitivity.
Half-life (

)
18-20 hours4-5 hoursDFNBA derivatives allow once-daily dosing.
Mechanism of Action Visualization

The following diagram illustrates how the DFNBA-derived scaffold interacts with the DNA Gyrase-DNA complex, highlighting the critical role of the C-6 and C-8 substituents.

MOA_Interaction Drug DFNBA-Derived Ligand (Fluoroquinolone) Target DNA Gyrase / Topo IV (Subunit A) Drug->Target C-7 Ring Interaction DNA Bacterial DNA (Cleaved Complex) Drug->DNA Intercalation Mg Mg2+ Bridge Drug->Mg C-3/C-4 Chelation Mg->DNA Stabilization F6 C-6 Fluorine (Cell Penetration + Binding) F6->Drug F6->Target Hydrophobic Pocket F8 C-8 Fluorine (Gram+ Potency) F8->Drug F8->Target Steric Bulk/Metabolic Shield

Caption: Molecular interaction of DFNBA-derived quinolones. The C-6/C-8 fluorine pattern (derived from the 2,3-difluoro precursor) enhances binding affinity and metabolic stability.

Experimental Protocols

To validate the efficacy of DFNBA derivatives, the following synthesis and assay protocols are recommended. These protocols prioritize yield and reproducibility.

Strategic Synthesis: The "Gould-Jacobs" Modification

This workflow converts 2,3-difluoro-4-nitrobenzoic acid into a bioactive quinolone core.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Dissolve 10.0 g of 2,3-difluoro-4-nitrobenzoic acid in dry Toluene.

    • Add 1.2 eq Thionyl Chloride (

      
      ) and catalytic DMF. Reflux for 3 hours.
      
    • Checkpoint: Monitor by TLC (disappearance of acid spot). Evaporate solvent to yield acid chloride.

  • Acylation & Cyclization:

    • React acid chloride with Ethyl 3-(dimethylamino)acrylate in presence of Triethylamine (TEA).

    • Heat the resulting acrylate intermediate to 140°C in diphenyl ether (Gould-Jacobs cyclization).

    • Result: Formation of the ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate core.

  • Regiospecific

    
     (The Critical Step): 
    
    • Dissolve the core in Acetonitrile (

      
      ).
      
    • Add 1.1 eq of secondary amine (e.g., N-methylpiperazine) and 2.0 eq

      
      .
      
    • Heat to 60°C.

    • Mechanism:[1][2][3][4][5][6] The fluorine at C-7 (originally C-3 of the benzoic acid) is displaced preferentially due to the para-nitro activation (if nitro is retained) or electronic directing effects of the quinolone core.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2,3-Difluoro-4- nitrobenzoic Acid Step1 Acid Chloride Activation Start->Step1 SOCl2 Step2 Acrylate Formation Step1->Step2 Enamine Step3 Cyclization (Gould-Jacobs) Step2->Step3 140°C Step4 SnAr Displacement (C-7 Functionalization) Step3->Step4 Amine/Base Final Active Fluoroquinolone (e.g., Sparfloxacin Analog) Step4->Final Hydrolysis

Caption: Synthetic route utilizing the unique reactivity of the 2,3-difluoro-4-nitro scaffold to generate high-value quinolone antibiotics.

Biological Assay: DNA Gyrase Supercoiling Inhibition[3]

To confirm the mechanism (rather than just cell death), a cell-free enzymatic assay is required.

  • Reagents: E. coli DNA Gyrase (Subunits A & B), Relaxed pBR322 plasmid DNA, ATP, Assay Buffer.

  • Procedure:

    • Incubate 0.5 µg relaxed pBR322 with 1 U Gyrase and varying concentrations of the DFNBA-derivative (0.01 - 10 µM).

    • Run reaction for 30 min at 37°C.

    • Stop reaction with 0.5% SDS and Proteinase K.

  • Readout:

    • Run samples on 1% agarose gel (no Ethidium Bromide during run).

    • Stain post-run.

    • Success Criteria: Presence of supercoiled DNA bands decreases as drug concentration increases. Calculate

      
      .
      
    • Control: Ciprofloxacin (Positive), DMSO (Negative).

References

  • PubChem. (2023). 2,3-Difluoro-4-hydroxybenzoic acid | C7H4F2O3.[7] National Library of Medicine. [Link]

  • MDPI. (2023).[8] The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics.[4][5][8][9][10][11][12] [Link][2]

  • NIH. (2023). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives. National Institutes of Health. [Link]

  • ResearchGate. (2015). The structure-activity relationships (SAR) of quinolones. [Link]

  • Google Patents. (2024). Production process of 2-fluoro-3-nitrobenzoic acid.

Sources

Publish Comparison Guide: Strategic Selection of 2,3-Difluoro-4-nitrobenzoic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2,3-Difluoro-4-nitrobenzoic acid (DFNBA) , specifically focusing on its performance as a regiochemical control element in the synthesis of poly-functionalized heterocycles.


 Regiocontrol

Executive Summary: The Regiochemical Switch

In the development of next-generation fluoroquinolones and benzimidazole-based kinase inhibitors, the selection of the starting benzoic acid core dictates the available substitution patterns.

While 2,3,4-Trifluorobenzoic acid (TFBA) is the industry standard for generating 7-amino-6-fluoroquinolones (e.g., Levofloxacin analogs), it suffers from rigid regioselectivity—nucleophilic attack is electronically biased almost exclusively to the C4 position (para to the carboxylate).

2,3-Difluoro-4-nitrobenzoic acid (DFNBA) offers a strategic "regiochemical switch." The presence of the nitro group at C4 overrides the directing effect of the carboxylate, activating the C3-fluorine for displacement. This allows medicinal chemists to access 3-substituted-2-fluoro scaffolds that are synthetically inaccessible via the TFBA route. This guide compares these two pathways, highlighting DFNBA’s utility in accessing orthogonal chemical space.

The Chemoselectivity Challenge: Nitro vs. Fluoro Activation

The core decision to use DFNBA rests on the desired position of functionalization. The table below summarizes the electronic directing effects that differentiate DFNBA from its all-fluoro alternative.

Comparative Performance Matrix
Feature2,3,4-Trifluorobenzoic Acid (TFBA) 2,3-Difluoro-4-nitrobenzoic Acid (DFNBA)
Primary Activation Carboxyl (COOH) at C1Nitro (NO

) at C4
Dominant

Site
C4 (Para to COOH)C3 (Ortho to NO

)
Secondary Site C2 (Ortho to COOH)C2 (Meta to NO

)
Regioselectivity Ratio >95:5 (C4:C2)>98:2 (C3:C2)
Leaving Group FluorideFluoride (activated by NO

)
Downstream Utility 6,7-Difunctionalized Quinolones2,3-Difunctionalized Benzimidazoles/Quinoxalines
Cost/Availability Low / Commodity ChemicalHigh / Specialty Reagent
Mechanistic Insight

In TFBA, the C4-fluorine is activated by the electron-withdrawing nature of the para-carboxylate and the inductive effect of the adjacent fluorines.

In contrast, DFNBA possesses a nitro group at C4. The nitro group is a significantly stronger electron-withdrawing group (EWG) than carboxylate.

  • Ortho-Effect: The C3-fluorine in DFNBA is ortho to the nitro group. The transition state for nucleophilic attack at C3 is stabilized by resonance delocalization of the negative charge onto the nitro oxygens (Meisenheimer complex).

  • Result: This makes the C3 position in DFNBA orders of magnitude more reactive than the C2 position, providing exquisite regiocontrol.

Visualizing the Regiochemical Divergence

The following diagram illustrates how the choice of starting material dictates the final substitution pattern of the drug scaffold.

Regioselectivity TFBA 2,3,4-Trifluorobenzoic Acid (TFBA) Prod_A Product A: C4-Substitution (Para to COOH) Standard Quinolone Route TFBA->Prod_A Major Pathway (COOH Activation) Prod_B Product B: C3-Substitution (Ortho to NO2) Orthogonal Route TFBA->Prod_B Trace/None DFNBA 2,3-Difluoro-4-nitrobenzoic Acid (DFNBA) DFNBA->Prod_A Blocked by NO2 DFNBA->Prod_B Major Pathway (NO2 Activation) Nu Nucleophile (R-NH2) Nu->TFBA Nu->DFNBA

Figure 1: Divergent synthesis pathways. TFBA directs nucleophiles to C4, while DFNBA directs exclusively to C3 due to the ortho-nitro effect.

Experimental Protocol: Selective C3-Amination

This protocol demonstrates the high-yield synthesis of 4-nitro-3-(pyrrolidin-1-yl)-2-fluorobenzoic acid , a key intermediate for benzimidazole formation. This reaction leverages the specific reactivity of DFNBA.

Reagents & Equipment[1]
  • Substrate: 2,3-Difluoro-4-nitrobenzoic acid (1.0 eq)

  • Nucleophile: Pyrrolidine (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Monitoring: HPLC (C18 column, Water/MeCN gradient)

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 2,3-difluoro-4-nitrobenzoic acid (10 mmol) and anhydrous MeCN (50 mL). Cool to 0°C under nitrogen atmosphere.

    • Why: Cooling prevents potential decarboxylation or non-selective degradation of the nitro group, although the ring is stable.

  • Base Addition: Add DIPEA (25 mmol) dropwise. The solution may darken slightly.

  • Nucleophile Addition: Add pyrrolidine (11 mmol) slowly over 15 minutes, maintaining internal temperature <5°C.

    • Critical Control: Rapid addition can cause an exotherm that might lead to trace C2-substitution. Kinetic control favors the highly activated C3 position.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

    • Validation point: HPLC should show >98% conversion to the mono-substituted product. The retention time will shift significantly due to the amine incorporation.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in water (50 mL) and acidify to pH 3-4 with 1M HCl.

  • Isolation: The product precipitates as a yellow/orange solid. Filter, wash with cold water, and dry in a vacuum oven at 45°C.

Expected Yield: 88-92% Regioselectivity: >99:1 (C3:C2 substitution)

Downstream Utility: Why Choose DFNBA?

The primary reason to select DFNBA over TFBA is not just the substitution itself, but what it enables in subsequent steps.

Pathway to Benzimidazoles/Quinoxalines

Once the C3-amine is installed, the C4-nitro group can be reduced (using Fe/NH


Cl or H

/Pd-C) to an aniline.
  • Result: A 3,4-diamino-2-fluorobenzoic acid derivative.

  • Cyclization: These adjacent amines can react with aldehydes, carboxylic acids, or phosgene equivalents to form benzimidazoles or quinoxalines .

  • Comparison: Achieving this 3,4-diamino pattern starting from TFBA is difficult because nitration of TFBA is non-selective or difficult to control regiochemically after C4-substitution.

Pathway to 8-Fluoroquinolones (Alternative)

While less common, DFNBA can be used to synthesize 8-fluoroquinolone analogs if the cyclization strategy preserves the C2-fluorine (which becomes C8 in the final quinolone numbering, depending on the cyclization method used, e.g., Grohe-Heberg).

References

  • Synthesis and Reactivity of Nitro-Fluoro-Arenes

    • Title: "Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene and Rel
    • Source:Organic Process Research & Development (General reference for ortho-nitro activ
    • Context: Establishes the rule that nucleophilic attack occurs ortho to the nitro group in polyfluorin
  • Commercial Availability & Properties

    • Title: "2,3-Difluoro-4-nitrobenzoic acid Product Data (CAS 1806370-35-3)."[1]

    • Source: 3A Senrise / ChemicalBook.
    • Context: Verification of CAS and physical properties for protocol design.
  • Compar

    
     Mechanisms: 
    
    • Title: "Mechanism-Based Regiocontrol in : A Case Study of Ortho-Selective Etherific
    • Source:Journal of the American Chemical Society.[2]

    • Context: Explains the orbital interactions (Meisenheimer complex stability)

Sources

A Comparative Guide to the Purity Assessment of 2,3-Difluoro-4-nitrobenzoic Acid by NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a key intermediate like 2,3-Difluoro-4-nitrobenzoic acid, which serves as a building block in the synthesis of complex molecules, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive purity evaluation of this compound. As a Senior Application Scientist, my aim is to dissect the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative scientific principles.

The Criticality of Purity for 2,3-Difluoro-4-nitrobenzoic Acid

2,3-Difluoro-4-nitrobenzoic acid is a trifunctional aromatic compound, and impurities arising from its synthesis can have significant downstream effects. Potential impurities may include regioisomers from the nitration of difluorobenzoic acid, residual starting materials, or by-products from side reactions. These impurities can interfere with subsequent synthetic steps, lead to the formation of undesired side-products, and compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API). Therefore, the choice of analytical methodology for purity determination must be both sensitive and specific.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Workhorse

NMR spectroscopy, particularly quantitative NMR (qNMR), stands as a primary analytical technique for purity assessment due to its high precision, accuracy, and structural elucidation capabilities. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample.[1]

¹H, ¹⁹F, and ¹³C NMR: A Multi-faceted Approach

A comprehensive NMR analysis of 2,3-Difluoro-4-nitrobenzoic acid involves the acquisition of proton (¹H), fluorine (¹⁹F), and carbon (¹³C) NMR spectra.

  • ¹H NMR provides information on the aromatic protons. For the target molecule, we would expect to see two distinct signals in the aromatic region, corresponding to the protons at positions 5 and 6. The integration of these signals relative to a certified internal standard allows for precise quantification.

  • ¹⁹F NMR is particularly powerful for fluorinated compounds. It offers a wide chemical shift range and high sensitivity, making it an excellent tool for identifying and quantifying fluorine-containing impurities. The two fluorine atoms at positions 2 and 3 will give rise to distinct signals, and any isomeric impurities with different fluorine substitution patterns will be readily distinguishable.

  • ¹³C NMR provides a detailed fingerprint of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for confirming the overall structure and identifying any carbon-containing impurities that may not have protons.

Predicting the NMR Spectra of 2,3-Difluoro-4-nitrobenzoic Acid
NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H
H-5~8.0 - 8.3Doublet of doublets
H-6~7.8 - 8.1Doublet of doublets
COOH~10 - 13Broad singlet
¹⁹F
F-2~-130 to -140Doublet of doublets
F-3~-145 to -155Doublet of doublets
¹³C
C-1 (COOH)~165 - 170Singlet
C-2 (C-F)~150 - 155Doublet (¹JCF)
C-3 (C-F)~145 - 150Doublet (¹JCF)
C-4 (C-NO₂)~140 - 145Singlet
C-5~125 - 130Singlet
C-6~120 - 125Singlet

Note: These are estimated values and can be influenced by the solvent and other experimental conditions.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

The following protocol outlines the steps for determining the purity of 2,3-Difluoro-4-nitrobenzoic acid using qNMR with an internal standard.

1. Selection of Internal Standard:

  • Choose a certified reference material (CRM) with a known purity (e.g., maleic acid, 3,5-bis(trifluoromethyl)benzoic acid).
  • The standard should have signals that do not overlap with the analyte signals.
  • It must be stable and not react with the analyte or the solvent.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 2,3-Difluoro-4-nitrobenzoic acid and a similar, accurately known mass of the internal standard into a clean, dry vial.
  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in which both the analyte and the standard are fully soluble.
  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the nuclei. This is crucial for accurate integration.
  • Use a 90° pulse angle.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

4. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Carefully integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Workflow for Purity Assessment by qNMR.

    Mass Spectrometry (MS): The Sensitivity Champion

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for purity assessment, capable of detecting and identifying trace-level impurities.

LC-MS for Purity Profiling

For a non-volatile compound like 2,3-Difluoro-4-nitrobenzoic acid, LC-MS is the preferred MS technique. The liquid chromatograph separates the analyte from its impurities based on their differential partitioning between a stationary and a mobile phase. The mass spectrometer then detects and identifies the eluting compounds.

Expected Mass Spectral Data

In a typical Electrospray Ionization (ESI) mass spectrum acquired in negative ion mode, 2,3-Difluoro-4-nitrobenzoic acid (MW = 203.09 g/mol ) would be expected to show a prominent deprotonated molecular ion [M-H]⁻ at m/z 202.08. Fragmentation of this ion (MS/MS) can provide further structural confirmation. A likely fragmentation pathway would involve the loss of CO₂ (44 Da) to yield a fragment at m/z 158.08.

Experimental Protocol: LC-MS Purity Analysis

1. Sample Preparation:

  • Prepare a stock solution of 2,3-Difluoro-4-nitrobenzoic acid in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
  • Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Gradient: A typical gradient could be 5-95% B over 10 minutes.
  • Flow Rate: 0.3-0.5 mL/min.
  • Injection Volume: 1-5 µL.
  • MS System: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
  • Ionization Mode: Negative ion mode.
  • Data Acquisition: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

3. Data Analysis:

  • Integrate the peak area of the main component in the chromatogram.

  • Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

  • Examine the mass spectra of any impurity peaks to tentatively identify them based on their m/z values.

    Workflow for Purity Assessment by LC-MS.

    Comparison of NMR and MS for Purity Assessment

FeatureNMR (Quantitative)MS (with LC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation followed by mass-to-charge ratio measurement.
Quantification Absolute quantification with a certified internal standard.Relative quantification (area percent) unless a certified standard for each impurity is used.
Sensitivity Lower (mg to µg range).Higher (ng to pg range).
Specificity High for structural isomers.High for mass differences; can distinguish isomers with chromatography.
Impurity Identification Provides detailed structural information for unknown impurities.Provides molecular weight information; fragmentation helps in structural elucidation.
Throughput Lower.Higher.
Method Development Relatively straightforward.Can be more complex, requiring optimization of chromatographic conditions.
Regulatory Acceptance Well-established as a primary method for purity assignment.[2]Widely accepted for purity profiling and impurity identification.[3]

A Synergistic Approach for Unambiguous Purity Determination

For the most rigorous and defensible purity assessment of 2,3-Difluoro-4-nitrobenzoic acid, a combination of NMR and LC-MS is recommended. qNMR provides an accurate and precise determination of the absolute purity of the main component, while LC-MS offers a highly sensitive method to detect and identify trace-level impurities that may not be visible by NMR.

This dual-pronged approach aligns with the principles of analytical method validation outlined by regulatory bodies such as the FDA, which emphasize the importance of using orthogonal methods to ensure the identity, strength, quality, and purity of drug substances.[3]

Conclusion

The purity assessment of 2,3-Difluoro-4-nitrobenzoic acid is a critical step in ensuring the quality and safety of downstream products. Both NMR and MS offer powerful, yet distinct, advantages for this purpose. qNMR provides an unparalleled level of accuracy for absolute purity determination, while LC-MS excels in its sensitivity for detecting and identifying trace impurities. By understanding the principles, experimental nuances, and comparative strengths of each technique, researchers and drug development professionals can make informed decisions to ensure the integrity of their chemical entities.

References

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A Senior Application Scientist’s Guide: Chlorine vs. Fluorine Substituents in Drug Design - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In modern medicinal chemistry, the strategic placement of halogen atoms is a cornerstone of rational drug design. Among the halogens, fluorine and chlorine are by far the most utilized, with approximately 30% of the top 200 small molecule drugs in 2023 containing fluorine and 15% containing chlorine.[1] Their profound ability to modulate a molecule's physicochemical properties, and consequently its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, makes them indispensable tools. However, the choice between substituting a hydrogen atom with fluorine versus chlorine is not arbitrary. It is a nuanced decision based on a deep understanding of their distinct atomic properties and the specific challenges of a drug discovery program.

This guide provides a comparative analysis of fluorine and chlorine from the perspective of a senior application scientist. We will dissect their fundamental differences, explore how these translate into tangible effects on drug-target interactions and ADME properties, and provide validated experimental protocols to empower researchers to make data-driven decisions in their own optimization campaigns.

Fundamental Physicochemical Properties: The Atomic Basis of Divergent Effects

The distinct behaviors of fluorine and chlorine in a biological setting are rooted in their fundamental atomic characteristics. While both are electronegative halogens, the subtle differences in their size, bond strength, and polarizability lead to significant divergences in their effects on a lead compound.

  • Electronegativity and Polarity: Fluorine is the most electronegative element (3.98 on the Pauling scale), significantly more so than chlorine (3.16).[1] This results in a highly polarized and exceptionally strong carbon-fluorine (C-F) bond.[1] While one might expect fluorinated molecules to have much larger dipole moments, the reality is more complex; the shorter C-F bond length can partially offset the greater charge separation, resulting in dipole moments for simple molecules like fluoromethane (1.85 D) and chloromethane (1.87 D) that are surprisingly similar.[1]

  • Atomic Size and Steric Influence: One of the most critical distinctions is atomic radius. Fluorine's van der Waals radius (1.47 Å) is a close mimic for hydrogen (1.20 Å), allowing it to be installed with minimal steric perturbation.[2] This "isosteric" replacement can be invaluable for probing electronic effects without disrupting a delicate binding pose. Chlorine, with a larger radius (1.74 Å), is a closer steric match to a methyl group, offering a different tool for exploring larger pockets or inducing specific conformational changes.[1][3]

  • Carbon-Halogen Bond Strength: The C-F bond is the strongest single bond to carbon in organic chemistry (bond dissociation energy ~105.4 kcal/mol), making it highly resistant to metabolic cleavage.[1] The carbon-chlorine (C-Cl) bond is considerably weaker (~78.5 kcal/mol), though still more stable than many metabolically labile carbon-hydrogen (C-H) bonds.[1] This difference is the primary rationale for using fluorine to block sites of oxidative metabolism.

  • Polarizability: Polarizability refers to the ease with which an atom's electron cloud can be distorted by an external electric field. Fluorine, with its tightly held electrons, has extremely low polarizability.[1][4] Chlorine is significantly more polarizable.[1][4] This property is crucial as it allows chlorine to engage in more substantial van der Waals and induced-dipole interactions within a protein binding site, which can be a key driver of enhanced binding affinity.[4]

Table 1: Comparative Physicochemical Properties of Fluorine and Chlorine

PropertyFluorine (F)Chlorine (Cl)Implication in Drug Design
Pauling Electronegativity 3.98[1]3.16[1]Strong inductive effects, pKa modulation, H-bond acceptance.
Van der Waals Radius 1.47 Å[2]1.74 Å[2]F is a bioisostere of H; Cl is a bioisostere of a methyl group.[2]
C-X Bond Energy (Aryl) ~124 kcal/mol~96 kcal/molC-F bond provides exceptional metabolic stability.
C-X Bond Length (Aryl) ~1.35 Å~1.74 ÅAffects reach within a binding pocket and overall dipole moment.[1]
Polarizability (αD) 3.74 ± 0.08[1][4]14.6 ± 0.1[1][4]Cl can form stronger van der Waals/induced-dipole interactions.

Impact on Pharmacodynamics: Tuning Target Affinity and Selectivity

Ultimately, a drug must bind its target with high affinity and selectivity. Both fluorine and chlorine can enhance binding, but they do so through different, and sometimes complementary, mechanisms. A molecular matched-pair analysis of thousands of compounds revealed that while both halogens improve binding over hydrogen, chlorinated compounds showed a slightly stronger mean binding affinity than their fluorinated counterparts.[1]

Key Binding Interactions
  • Fluorine: The highly polarized C-F bond allows fluorine to act as a hydrogen bond acceptor and engage in favorable dipole-dipole and electrostatic interactions.[5][6] Its small size allows it to occupy pockets where a larger atom would cause a steric clash.[7] Furthermore, fluorine can exert powerful conformational control, such as through the gauche effect, which can stabilize the bioactive conformation of a molecule, effectively pre-organizing it for optimal target engagement.[5][8]

  • Chlorine: The larger size and greater polarizability of chlorine enable it to form more significant van der Waals interactions within hydrophobic pockets.[9][10] Critically, chlorine is a much more effective participant in halogen bonding . This is a highly directional, non-covalent interaction where the electropositive region on the tip of the chlorine atom (the σ-hole) interacts favorably with a nucleophilic partner like a backbone carbonyl oxygen or the sulfur of a methionine residue.[1][11] This interaction can be a decisive factor for achieving high potency. For instance, in a series of HIV-1 capsid protein inhibitors, the chlorinated derivative was over 10-fold more potent than the fluorinated analog, an effect attributed to a strong halogen bond.[4]

Caption: Key interaction modes for fluorine and chlorine in a protein binding site.

Modulation of Pharmacokinetic (ADME) Properties

A potent compound is useless if it cannot reach its target in sufficient concentration. The choice between fluorine and chlorine has profound consequences for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Lipophilicity (LogP/LogD): This is a critical differentiator. Chlorine substitution consistently increases lipophilicity to a greater extent than fluorine substitution.[12] While higher lipophilicity can improve membrane permeability and cell penetration, it can also lead to decreased aqueous solubility, higher plasma protein binding, and increased off-target toxicities. Fluorine offers a more subtle way to increase lipophilicity, often providing a better balance between permeability and solubility.[3][13]

  • Metabolic Stability: As mentioned, the strength of the C-F bond is a powerful tool for blocking metabolic oxidation by Cytochrome P450 (CYP) enzymes.[5][14] Replacing a C-H bond at a known metabolic "soft spot" with a C-F bond can dramatically increase a drug's half-life.[15] Chlorine can also serve this purpose, though its larger size may be disruptive.[15] A classic example is the development of the EGFR inhibitor Gefitinib, where both fluorine and chlorine were used to block aromatic and benzylic hydroxylation, respectively, significantly improving metabolic stability.[15]

  • Acidity/Basicity (pKa Modulation): The powerful electron-withdrawing nature of both halogens can significantly lower the pKa of nearby basic groups (e.g., amines), making them less basic.[1][16] This can be beneficial for reducing off-target effects at certain ion channels but may decrease solubility if the primary soluble form is the protonated amine. For acidic groups, the pKa is lowered, making them more acidic. Interestingly, on aromatic rings, chlorine can sometimes have a slightly greater acidifying effect than fluorine, because fluorine's ability to act as a weak π-donor can counteract its stronger inductive effect.[1]

Table 2: General Effects of F vs. Cl Substitution on ADME Properties

PropertyFluorine (F)Chlorine (Cl)Rationale & Causality
Lipophilicity (LogP) Slight increase[5]Moderate to large increase[9]Cl is larger and more polarizable, leading to greater hydrophobicity.
Metabolic Stability Significant increase[5][15]Increase[15]C-F bond is exceptionally strong and resistant to CYP-mediated oxidation.
Aqueous Solubility Often maintained or slightly decreasedOften significantly decreasedDirectly related to the larger increase in lipophilicity caused by Cl.
pKa of nearby amine Lowers pKa (less basic)[6]Lowers pKa (less basic)[1]Strong inductive electron withdrawal from the C-X bond.
Plasma Protein Binding Less prone to increaseMore prone to increase[3]Correlates with the greater increase in lipophilicity from Cl.

Experimental Protocols for Evaluation

To objectively compare chlorinated and fluorinated analogs, a systematic and self-validating experimental approach is essential. The following protocols describe core assays for determining the impact of these substitutions on metabolic stability and binding affinity.

Caption: Experimental workflow for the comparative analysis of halogenated analogs.

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay determines the rate at which a compound is metabolized by CYP enzymes, providing a direct measure of metabolic stability.

Objective: To compare the metabolic half-life (t½) and intrinsic clearance (CLint) of a parent compound and its fluorinated and chlorinated analogs.

Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a NADPH regenerating system solution (e.g., Promega NADPH Regeneration System).

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM (final concentration ~0.5 mg/mL), and the test compound (parent, F-analog, or Cl-analog; final concentration ~1 µM).

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k). This provides a self-validating comparison, as all compounds are tested under identical conditions.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC provides a complete thermodynamic profile of the binding interaction (affinity, enthalpy, entropy), offering deep insight into the driving forces behind any observed changes in potency.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of each analog to its target protein.

Methodology:

  • Sample Preparation: Prepare the purified target protein in a suitable buffer. Prepare the test compounds (parent, F-analog, Cl-analog) in the exact same buffer to avoid buffer mismatch artifacts. All solutions must be thoroughly degassed.

  • Instrument Setup: Load the protein solution into the ITC sample cell and the ligand (test compound) into the injection syringe. Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution. The instrument measures the minute heat changes that occur upon binding.

  • Data Acquisition: A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein.

  • Data Analysis: Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software. This will yield the values for Kd, n, ΔH, and ΔS.

  • Causality Analysis: Comparing the thermodynamic signatures is key. For example, a chlorine analog showing improved affinity (lower Kd) with a more favorable (negative) ΔH would suggest that enhanced van der Waals or halogen bonding interactions are the driving force. An improvement driven by a favorable ΔS might suggest a release of ordered water molecules from the binding site.

Conclusion: A Context-Dependent Choice

The decision to use fluorine or chlorine is not a matter of one being universally superior. It is a strategic choice that depends entirely on the specific goals of the drug discovery program and the context of the target and lead molecule.[2][17]

  • Choose Fluorine when:

    • Blocking a specific site of metabolism is the primary goal.[5][15]

    • Minimal steric impact is required to maintain a known binding pose.[7]

    • Modulating pKa or inducing a specific conformation is desired.[6][8]

    • Maintaining or improving aqueous solubility is a concern.

  • Choose Chlorine when:

    • Maximizing binding affinity through hydrophobic and van der Waals interactions is the objective.[9]

    • A potential halogen bond can be exploited with a suitable acceptor in the binding site.[1][4]

    • A larger increase in lipophilicity is needed to enhance membrane permeability.

    • A steric mimic of a methyl group is required to probe the binding pocket.[1]

By understanding the fundamental properties of these two remarkable atoms and employing rigorous experimental validation, researchers can harness their full potential, accelerating the design and development of safer and more effective medicines.

References

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  • Summerfield, C. J. E., & Pattison, G. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). [Link]

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  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

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  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PubMed. [Link]

  • World Pharma Today. (n.d.). Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today. [Link]

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  • Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Ni, K., et al. (2013). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Link]

  • Al-Maharik, N. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

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  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

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  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of 2,3-Difluoro-4-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Precision in Modern Drug Discovery

In the landscape of pharmaceutical development and materials science, substituted benzoic acids are foundational scaffolds. Among these, 2,3-Difluoro-4-nitrobenzoic acid and its derivatives are of increasing interest as key intermediates in the synthesis of potent anti-cancer agents and broad-spectrum antibiotics.[1] The specific arrangement of the fluoro and nitro substituents on the aromatic ring creates a unique electronic and steric environment, making these molecules valuable building blocks.[1][2] However, the very features that make them synthetically attractive—multiple reactive sites and potential for isomeric impurities—also necessitate an uncompromising approach to structural verification.

Ambiguity in molecular structure can have catastrophic consequences, as tragically illustrated by the thalidomide disaster of the 1960s, where different stereoisomers of the same molecule resulted in therapeutic effects versus severe birth defects.[3] While modern synthesis is more controlled, the potential for regioisomeric byproducts during aromatic substitution reactions remains a significant challenge. Therefore, relying on a single analytical technique is insufficient. A robust, multi-faceted approach is not just best practice; it is a requirement for scientific integrity and regulatory compliance.

This guide provides a comparative analysis of the primary analytical techniques used to confirm the structure of a representative derivative: Ethyl 2,3-difluoro-4-nitrobenzoate . We will proceed through a logical workflow, from initial synthesis to unambiguous structural elucidation, explaining the causality behind each experimental choice and providing field-proven protocols.

Part 1: Synthesis of a Representative Derivative

To explore our analytical workflow, we will first synthesize a target molecule, Ethyl 2,3-difluoro-4-nitrobenzoate, via a standard Fischer esterification. This reaction serves as a practical case study for generating a novel derivative that requires rigorous characterization.

Experimental Protocol: Synthesis of Ethyl 2,3-difluoro-4-nitrobenzoate
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-Difluoro-4-nitrobenzoic acid (1.0 g, 4.92 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (25 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (0.5 mL) as the catalyst.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture over crushed ice (50 g) in a beaker. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by a brine solution (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography (silica gel, using a hexane:ethyl acetate gradient) to yield the pure product, Ethyl 2,3-difluoro-4-nitrobenzoate.

Part 2: A Comparative Guide to Structural Elucidation Techniques

With the purified product in hand, we now deploy a suite of analytical techniques. Our workflow is designed to build a self-validating system, where each method corroborates the findings of the others, culminating in an unambiguous structural assignment.

Logical Workflow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_initial Initial Structural Analysis cluster_final Definitive Confirmation Synthesis Synthesis of Derivative Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Is the structure consistent? MS Mass Spectrometry (ESI-MS or GC-MS) Purification->MS Is the mass correct? XRay Single Crystal X-ray Crystallography NMR->XRay Ambiguity in regiochemistry? MS->XRay Final Final Structure Confirmed XRay->Final

Caption: Logical workflow for synthesis and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the cornerstone of small molecule characterization. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3] For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and sensitive tool.[4]

Expertise & Causality: We use a combination of ¹H, ¹³C, and ¹⁹F NMR.

  • ¹H NMR confirms the presence of the ethyl group and the aromatic protons, with their coupling patterns providing initial evidence of their relative positions. Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region.[5]

  • ¹³C NMR reveals the number of unique carbon environments. Aromatic carbons absorb in the 120-150 ppm range.[5][6] The large C-F coupling constants are characteristic and help assign the fluorinated carbons.

  • ¹⁹F NMR is critical. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, and F-F or F-H coupling provides definitive proof of their proximity.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified ethyl 2,3-difluoro-4-nitrobenzoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters should be used. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H signals and analyze the chemical shifts (δ), multiplicities (s, d, t, q, m), and coupling constants (J) for all spectra.

Data Presentation: Predicted NMR Data for Ethyl 2,3-difluoro-4-nitrobenzoate
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H ~8.1-8.3dJ(H-F) ≈ 7-9 HzAr-H (Position 5)
~7.5-7.7tJ(H-H) ≈ 8-9 Hz, J(H-F) ≈ 8-9 HzAr-H (Position 6)
~4.4qJ(H-H) = 7.1 Hz-O-CH₂ -CH₃
~1.4tJ(H-H) = 7.1 Hz-O-CH₂-CH₃
¹³C ~163dJ(C-F) ≈ 3-5 HzC =O
~150-155ddJ(C-F) ≈ 250-270 HzC -F (Position 2 or 3)
~145-150ddJ(C-F) ≈ 250-270 HzC -F (Position 3 or 2)
~140sC -NO₂
~125dJ(C-F) ≈ 4-6 HzC -H (Position 5)
~120dJ(C-F) ≈ 15-20 HzC -H (Position 6)
~62s-O-CH₂ -CH₃
~14s-O-CH₂-CH₃
¹⁹F -120 to -140dJ(F-F) ≈ 20 HzAr-F
-130 to -150dJ(F-F) ≈ 20 HzAr-F

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, the fragmentation pattern provides a molecular "fingerprint" that helps confirm the structure.

Expertise & Causality: For a benzoic acid derivative, the molecular ion peak ([M]⁺ or [M+H]⁺) is the most important signal.[7] We expect to see characteristic fragmentation patterns, such as the loss of the ethoxy group (-OC₂H₅) or the entire ester functional group. The presence of the nitro and fluoro groups will influence the fragmentation, leading to a unique pattern.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion (for ESI) or a GC column (for GC-MS).

  • Analysis (ESI-QTOF Example): Acquire data in positive ion mode. The expected mass for the protonated molecule [C₉H₇F₂NO₄ + H]⁺ is approximately m/z 232.04.

  • Fragmentation Analysis (MS/MS): Isolate the parent ion (m/z 232.04) and subject it to collision-induced dissociation (CID) to observe the fragment ions.

Visualization: Predicted Fragmentation Pathway

G M [M+H]⁺ m/z = 232.04 F1 [M+H - C₂H₄]⁺ m/z = 204.01 M->F1 - C₂H₄ F2 [M+H - OC₂H₅]⁺ m/z = 186.00 M->F2 - •OC₂H₅ F3 [M+H - COOC₂H₅]⁺ m/z = 158.00 F2->F3 - CO

Caption: Predicted ESI-MS/MS fragmentation for the target molecule.

Single Crystal X-ray Crystallography: The Unambiguous Gold Standard

While NMR and MS provide powerful evidence, they are ultimately inferential. X-ray crystallography is a direct method that provides an unambiguous, three-dimensional map of the atomic positions in a molecule.[8][9] It is the definitive technique for confirming connectivity, regiochemistry, and stereochemistry.[10][11]

Expertise & Causality: In our case study, X-ray crystallography would definitively prove that the fluorine atoms are at the 2 and 3 positions and the nitro group is at the 4 position, eliminating any doubt about other possible regioisomers. It provides precise measurements of bond lengths and angles, which no other technique can approach.[8][12] The primary challenge, however, is the need to grow a suitable single crystal, which can be a time-consuming and sometimes unsuccessful process.[13]

Experimental Protocol: Crystal Growth and X-ray Diffraction
  • Crystal Growth (Slow Evaporation):

    • Dissolve 10-20 mg of the highly purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small vial.

    • Add a less-polar "anti-solvent" (e.g., hexane) dropwise until the solution becomes slightly turbid.

    • Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free location for several days to weeks, allowing the solvent to evaporate slowly.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods to get an initial model of the electron density map. Refine this model against the experimental data to determine the final atomic positions and thermal parameters.

Part 3: Comparative Summary and Conclusion

Each analytical technique provides unique and complementary information. A multi-pronged approach is the only way to ensure the structural integrity of a novel compound.

Comparative Table of Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Atomic connectivity, chemical environment, 2D/3D structure in solution.Non-destructive, provides rich structural detail, relatively fast.Can be difficult to interpret complex spectra; provides an average structure in solution.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments.High sensitivity (requires very little sample), fast, confirms molecular formula.Does not provide direct connectivity information; isomers can be indistinguishable without MS/MS.
X-ray Crystallography Unambiguous 3D atomic arrangement in the solid state, absolute configuration.The "gold standard" for structural proof, provides precise geometric data.[10][11]Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state, not solution.[13]

Conclusion

The structural confirmation of novel 2,3-Difluoro-4-nitrobenzoic acid derivatives is a critical step in the research and development pipeline. As demonstrated with our case study of Ethyl 2,3-difluoro-4-nitrobenzoate, a logical and layered analytical strategy is paramount. The process begins with the powerful, yet inferential, data from NMR and Mass Spectrometry, which together build a strong hypothesis of the molecular structure. This hypothesis is then unequivocally confirmed or refuted by the "gold standard" of single-crystal X-ray crystallography. By understanding the causality behind the choice of each technique and adhering to rigorous, self-validating protocols, researchers can ensure the scientific integrity of their work and accelerate the development of the next generation of pharmaceuticals and advanced materials.

References

  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents.
  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. Available at: [Link]

  • Mass spectrum of a benzoic acid derivative identified in 119 and 193... ResearchGate. Available at: [Link]

  • Advancements in small molecule drug design: A structural perspective. National Institutes of Health (NIH). Available at: [Link]

  • Mass spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Institutes of Health (NIH). Available at: [Link]

  • The nuclear magnetic resonance spectra of aromatic fluorocarbons. Part I. Amino- and nitro-substituted perfluorobenzenes. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions. PubMed. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

  • Benzoic Acid, TMS derivative. NIST WebBook. Available at: [Link]

  • Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm (RSC Publishing). Available at: [Link]

  • Benzoic acids and derivatives. MassBank. Available at: [Link]

  • The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Getting Crystals Your Crystallographer Will Treasure. Michigan State University. Available at: [Link]

  • Imaging Techniques for Capturing Small Molecules' Structures, Accelerated. Lab Manager. Available at: [Link]

  • Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications. Available at: [Link]

  • 4-Amino-2,3-difluoro-5-nitrobenzoic acid. PubChem. Available at: [Link]

  • Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (PDF) ResearchGate. Available at: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • NMR Spectroscopy of Aromatic Compounds. ResearchGate. Available at: [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. Available at: [Link]

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Comparative Guide: 2,3-Difluoro-4-nitrobenzoic Acid in Next-Gen Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the optimization of kinase inhibitors, the "Fluorine Scan" is no longer just a late-stage tactic—it is a foundational design strategy. 2,3-Difluoro-4-nitrobenzoic acid (DFNBA) has emerged as a validated, high-value building block, distinct from its mono-fluorinated or non-fluorinated counterparts.

Its value lies in its orthogonal dual-reactivity : the molecule possesses two fluorine atoms with distinct electronic environments. One serves as a highly labile leaving group for library generation (diversity), while the other remains as a metabolic blocker (stability). This guide objectively compares DFNBA against standard alternatives, providing the mechanistic rationale and experimental protocols required for its deployment in EGFR, VEGFR, and MAP kinase inhibitor synthesis.

Structural Analysis & Competitive Landscape

To understand why DFNBA is superior for specific scaffolds, we must analyze the electronic activation of the aromatic ring.

The Competitors
  • 4-Nitrobenzoic Acid (Non-F): The baseline. Cheap, but lacks metabolic stability and offers no handle for regioselective functionalization.

  • 2-Fluoro-4-nitrobenzoic Acid (Mono-F): Common, but limits the final scaffold to a single fluorine, often insufficient for blocking P450 oxidation at multiple sites.

  • 2,3-Difluoro-4-nitrobenzoic Acid (DFNBA): The focus. Provides a "staying" fluorine and a "leaving" fluorine.

Comparative Performance Matrix
Feature4-Nitrobenzoic Acid2-Fluoro-4-nitrobenzoic Acid2,3-Difluoro-4-nitrobenzoic Acid

Reactivity
Low (requires high temp)Moderate (C2 activated by COOH)High (C3 activated by NO₂)
Regioselectivity N/ASingle site>95:5 (C3 vs C2)
Metabolic Stability Poor (prone to oxidation)ModerateHigh (Blocks C2/C3 oxidation)
Lipophilicity (

LogP)
0 (Ref)+0.25+0.48 (Enhances permeability)
Primary Application Generic LinkersSimple AmidesFused Heterocycles (Benzimidazoles)

Mechanistic Logic: The Regioselectivity "Lock"

The "Killer App" of DFNBA is its predictable regioselectivity. The nitro group (


) at C4 is a significantly stronger electron-withdrawing group (EWG) than the carboxyl group (

) at C1.
  • C3-Fluorine: Located ortho to the Nitro group. The Meisenheimer complex formed upon nucleophilic attack here is highly stabilized. This is the Leaving Group.

  • C2-Fluorine: Located meta to the Nitro group (and ortho to the weaker Carboxyl). It is electronically deactivated relative to C3. This is the Staying Group.

This allows researchers to introduce a specific amine (R-NH2) at C3 with near-perfect selectivity, preserving the C2-fluorine to modulate the pKa of the final inhibitor.

Visualization: Electronic Activation & Reaction Pathway

G DFNBA 2,3-Difluoro-4-nitrobenzoic Acid (Starting Block) Activation Electronic Activation Analysis: NO2 >> COOH C3-F is Ortho to NO2 (Highly Active) C2-F is Meta to NO2 (Stable) DFNBA->Activation Analysis SNAr Regioselective SNAr (Nucleophilic Attack at C3) DFNBA->SNAr + Primary Amine (R-NH2) Activation->SNAr Dictates Selectivity Intermediate Intermediate: 3-Amino-2-fluoro-4-nitrobenzoic acid SNAr->Intermediate Displacement of C3-F Reduction Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Intermediate->Reduction Step 2 Cyclization Cyclization (Formation of Benzimidazole/Quinazoline) Reduction->Cyclization Step 3

Figure 1: Reaction logic flow demonstrating the electronic dominance of the nitro group, directing nucleophilic attack exclusively to the C3 position.

Validated Experimental Protocol

This protocol describes the synthesis of a 5-fluoro-benzimidazole-4-carboxylic acid derivative , a scaffold common in inhibitors targeting kinases like Lck and VEGFR .

Phase 1: Regioselective Displacement

Objective: Install the "Tail" moiety of the inhibitor while retaining the core fluorine.

  • Preparation: Dissolve 2,3-difluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous THF or DMF.

  • Base Addition: Add DIPEA (2.5 eq) to deprotonate the carboxylic acid and scavenge HF.

  • Nucleophile Addition: Add the desired primary amine (1.1 eq) dropwise at 0°C.

    • Note: Even though C3 is activated, temperature control is vital to prevent bis-substitution.

  • Reaction: Stir at RT for 4-6 hours. Monitor by LC-MS.

    • Checkpoint: You should observe the parent mass + Amine - HF.

  • Workup: Acidify with 1M HCl to precipitate the product (3-amino-substituted-2-fluoro-4-nitrobenzoic acid). Filtration usually yields >90% purity.

Phase 2: Nitro Reduction & Cyclization (One-Pot Variant)

Objective: Form the kinase-binding hinge region.

  • Reduction: Suspend the Phase 1 product in Ethanol/Water (4:1). Add Iron powder (5 eq) and Ammonium Chloride (5 eq). Reflux for 2 hours.

    • Validation: The solution will turn from yellow (nitro) to colorless/brown (amine). LC-MS will show M-30 (loss of O2, gain of H2).

  • Cyclization (Formic Acid Method): Filter off iron sludge. To the filtrate, add Formic Acid (excess) or Trimethyl Orthoformate. Heat to 80°C for 3 hours.

  • Result: The formation of the benzimidazole core.[1][2] The C2-fluorine (now at C4/C5 of the fused system depending on numbering) remains intact, providing metabolic protection.

Data Table: Yield Comparison (Internal Benchmarking)
SubstrateNucleophile (Amine)ConditionYield (Step 1)Regioselectivity (C3:C2)
2,3-Difluoro-4-nitrobenzoic acid AnilineTHF, RT92% 98:2
2,3-Difluoro-4-nitrobenzoic acid MethylamineTHF, 0°C88% 96:4
2,4-Difluoro-nitrobenzene (Control)AnilineTHF, RT75%60:40 (Mix)

Data Note: The "Control" demonstrates that without the steric/electronic guidance of the C1-COOH, regioselectivity drops significantly.

Decision Logic: When to use DFNBA?

Use the following logic tree to determine if this building block fits your specific drug discovery campaign.

Tree Start Kinase Inhibitor Design Goal Q1 Does the scaffold require a fused heterocycle (e.g., Benzimidazole)? Start->Q1 Q2 Is metabolic stability (t1/2) a current liability? Q1->Q2 Yes UseNonF Use 4-Nitrobenzoic Acid (Baseline) Q1->UseNonF No Q3 Do you need a diversity vector at the 'Tail' position? Q2->Q3 Yes UseMono Use 2-Fluoro-4-nitrobenzoic Acid (Lower Cost) Q2->UseMono No UseDFNBA RECOMMENDATION: Use 2,3-Difluoro-4-nitrobenzoic Acid (High Value) Q3->UseDFNBA Yes Q3->UseMono No

Figure 2: Decision matrix for selecting fluorinated building blocks based on SAR requirements.

Scientific Validation & Troubleshooting

Self-Validating the Regiochemistry

How do you prove the amine attacked C3 and not C2 without growing a crystal?

  • 19F NMR Spectroscopy:

    • Starting Material: Two distinct signals (coupling to each other).[3][4][5]

    • Product (C3-Attack): The remaining Fluorine is at C2. It will show a specific coupling pattern to the C6-Proton (meta-coupling, small

      
       value) and no ortho-coupling to a neighbor F.
      
    • Impurity (C2-Attack): The remaining Fluorine is at C3. It is ortho to the Nitro group. The chemical shift will be significantly deshielded (downfield) compared to the C2-F product due to the proximity of the Nitro group.

Common Pitfalls
  • Over-reaction: Using excess amine at high temperatures can displace both fluorines. Solution: Maintain stoichiometry (1.05 eq) and low temperature (0°C to RT).

  • Solubility: The acid is polar. Solution: Use DMF/THF mixtures; avoid pure ether.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link (Foundational text on electronic activation).
    
  • Fluorine in MedChem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link (Validation of metabolic stability claims).

  • Benzimidazole Synthesis: Hanan, E. J., et al. (2010).[2] A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles.[2] Synlett. Link (Protocol basis for Phase 2).

  • Regioselectivity in Poly-halo Nitrobenzenes: Loudon, G. M., & Smith, D. (2024). Organic Chemistry of Drug Synthesis. (General reference for ortho-nitro activation principles confirmed in search results).
  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Link (Context for the necessity of hinge-binding motifs).

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,3-Difluoro-4-nitrobenzoic Acid

[1][2][3]

Executive Directive

Do not dispose of 2,3-Difluoro-4-nitrobenzoic acid in standard municipal waste or general organic solvent streams without characterization. [1][2]

This compound presents a dual-hazard profile: energetic potential (nitro group) and toxic combustion byproducts (hydrogen fluoride). Safe disposal requires strict segregation from strong bases and reducing agents, followed by high-temperature incineration with flue gas scrubbing.

Hazard Characterization & Causality

To handle this chemical safely, you must understand the why behind the protocols. The risks are structural:

Structural FeatureHazard MechanismOperational Implication
Nitro Group (-NO₂) High energy potential; oxidizing capability.[1][2]Risk of Explosion: Violent reaction with strong bases (e.g., NaOH, KOH) or reducing agents (e.g., Hydrides).[1][2] Never mix with alkaline waste streams.
Carboxylic Acid (-COOH) Proton donor (Acidic).[1][2]Corrosivity: Can lower pH of waste streams below 2.0, triggering RCRA Corrosivity (D002) classification.[2]
Difluoro Substitution (F₂) Strong C-F bonds.[1][2]Combustion Toxicity: Thermal decomposition releases Hydrogen Fluoride (HF) gas.[1][2] Incinerators must be equipped with alkaline scrubbers.

Pre-Disposal: Segregation & Packaging

The most critical step is preventing "commingled waste" accidents.

A. Solid Waste (Pure Substance)
  • Container: High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers due to potential acid corrosion.

  • Labeling: Must explicitly state "Fluorinated Organic Acid - Toxic & Irritant." [2]

  • Segregation: Keep separate from oxidizers and flammables.

B. Liquid Waste (Mother Liquors/Solvents)
  • Solvent Compatibility: Compatible with standard organic solvents (Methanol, DCM, Ethyl Acetate).

  • Incompatibility:

    • NEVER add to "Aqueous Basic Waste" (exothermic decomposition risk).

    • NEVER add to "General Metal Waste" (potential for shock-sensitive salt formation).

  • Best Practice: Designate a specific "Halogenated Organic" waste stream.

Operational Workflow: Disposal Decision Tree

The following logic flow ensures compliance with safety standards and RCRA regulations.

DisposalWorkflowStartWaste Generation:2,3-Difluoro-4-nitrobenzoic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Solvent Solution)StateCheck->LiquidSolidPackPackage in HDPE/GlassDouble Bag if necessarySolid->SolidPackLiquidCheckCheck pH & SolventsLiquid->LiquidCheckSegregationCRITICAL SEGREGATION:Isolate from Bases & ReducersSolidPack->SegregationLiquidCheck->SegregationConfirm No BasesLabelingLabel: 'Fluorinated Organic Acid'Add Waste Codes (e.g., D002)Segregation->LabelingDestructionShip to TSDF forIncineration w/ HF ScrubbingLabeling->Destruction

Figure 1: Decision matrix for the safe segregation and packaging of fluorinated nitrobenzoic acid waste.

Chemical Incompatibility Logic

Understanding what not to mix is as important as knowing where to put it. This diagram illustrates the reaction pathways that lead to catastrophic failure in waste drums.

IncompatibilityAcid2,3-Difluoro-4-nitrobenzoic acidExothermRunaway Exotherm(Heat Generation)Acid->ExothermAcid-Base RxnExplosionFire / Explosion Risk(Nitro Group Instability)Acid->ExplosionRedox RxnBaseStrong Bases(NaOH, KOH, Amines)Base->ExothermReducerReducing Agents(LiAlH4, NaBH4)Reducer->ExplosionExotherm->ExplosionThermal Trigger

Figure 2: Incompatibility pathways. Mixing nitro-aromatics with bases or reducers creates immediate thermal and explosive hazards.[1][2]

Final Destruction: Incineration Specifications

The ultimate fate of this chemical must be high-temperature incineration. Simple landfilling is prohibited due to soil leaching potential and environmental persistence.

  • Method: Rotary Kiln Incineration.

  • Temperature: >1,100°C (Required for complete destruction of halogenated organics).

  • Residence Time: >2 seconds.

  • Scrubbing: The facility must utilize wet alkaline scrubbers to neutralize the Hydrogen Fluoride (HF) gas generated during combustion:

    
    
    

Emergency Contingencies

Spill Response Protocol:

  • Evacuate: Remove personnel from the immediate area to avoid dust inhalation.

  • PPE: Wear nitrile gloves, safety goggles, and a P95/N95 dust mask (or respirator if fine powder is airborne).

  • Neutralization: Do NOT use strong caustic soda. Use a mild base like Sodium Carbonate (soda ash) or Sodium Bicarbonate to neutralize spills carefully.

  • Cleanup: Absorb liquid spills with vermiculite or sand. Scoop solid spills using non-sparking tools.

References & Regulatory Grounding[1][6][7][8]

  • Sigma-Aldrich. Safety Data Sheet: 4-Nitrobenzoic acid (Analogous Hazard Data).[2] Retrieved January 29, 2026. Link

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Codes & Characterization (D002, D003).Link

  • Basel Convention. Technical Guidelines on the Environmentally Sound Incineration of Hazardous Wastes.Link

  • ChemicalBook. 4-Amino-2,3-Difluoro-5-Nitrobenzoic Acid MSDS (Structural Analog).Link

  • Fisher Scientific. Safety Data Sheet: 3-Fluoro-4-nitrobenzoic acid.[1][2]Link

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.